molecular formula C10H9NO B1301552 N-(3-ethynylphenyl)acetamide CAS No. 70933-58-3

N-(3-ethynylphenyl)acetamide

Cat. No.: B1301552
CAS No.: 70933-58-3
M. Wt: 159.18 g/mol
InChI Key: KPCKMWGCLHYFCN-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)acetamide is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-ethynylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h1,4-7H,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCKMWGCLHYFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369405
Record name N-(3-ethynylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70933-58-3
Record name N-(3-ethynylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-ethynylphenyl)acetamide is a synthetic organic compound featuring both an acetamido and an ethynyl group attached to a benzene ring. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The acetamido group is a common feature in many pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. The terminal alkyne (ethynyl group) is a versatile functional handle for various chemical transformations, most notably "click chemistry" reactions, which are widely used in drug discovery, bioconjugation, and materials science for the facile and efficient assembly of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in research and development.

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
CAS Number 70933-58-3[1]
Appearance White to off-white solid
Melting Point 92-93 °C
Purity ≥98%
Storage Temperature 2-8°C, Sealed in dry conditions

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.5-7.8mAromatic protons
~7.2-7.4mAromatic protons
~3.1sEthynyl proton (-C≡CH)
~2.1sAcetyl methyl protons (-COCH₃)
~7.5-9.5br sAmide proton (-NH)

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~168-170Carbonyl carbon (C=O)
~138-140Aromatic carbon attached to nitrogen
~118-130Aromatic carbons
~122-124Aromatic carbon attached to the ethynyl group
~82-84Alkyne carbon (-C ≡CH)
~77-79Alkyne carbon (-C≡C H)
~24Acetyl methyl carbon (-COCH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3300StrongN-H stretching (amide)
~3250Sharp, Medium≡C-H stretching (alkyne)
~2100Sharp, WeakC≡C stretching (alkyne)
~1660StrongC=O stretching (amide I band)
~1550MediumN-H bending (amide II band)
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.

m/zAssignment
159.07[M]⁺ (Molecular ion)
117.06[M - C₂H₂O]⁺ (Loss of ketene)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general and plausible method can be derived from standard procedures for the acylation of anilines.

Synthesis of this compound

Reaction Scheme:

G reactant1 3-Ethynylaniline reaction_center + reactant1->reaction_center reactant2 Acetic Anhydride or Acetyl Chloride reactant2->reaction_center product This compound reagent Pyridine or Triethylamine (base) reagent->reaction_center reaction_center->product

Figure 1. General synthesis scheme for this compound.

Materials:

  • 3-Ethynylaniline

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • In a round-bottom flask, dissolve 3-ethynylaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base like pyridine or triethylamine (1.1-1.5 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific biological data for this compound in the public domain. However, the acetamide functional group is a well-established pharmacophore present in a wide array of biologically active molecules. Acetamide derivatives have been reported to exhibit a broad spectrum of activities including anticancer, anti-inflammatory, and enzyme inhibitory properties.[2]

The ethynyl group allows for the facile conjugation of this molecule to other entities through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This opens up the possibility of using this compound as a building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it could be incorporated into larger scaffolds to probe biological targets or to develop novel drug candidates.

Given the absence of specific studies on this compound, no signaling pathways have been directly implicated. However, the potential for its derivatives to interact with various biological targets suggests that future research may uncover its role in cellular signaling. A hypothetical workflow for investigating the biological activity of this compound is presented below.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Studies synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity enzyme Enzyme Inhibition Assays characterization->enzyme antimicrobial Antimicrobial Screening characterization->antimicrobial moa Mechanism of Action Studies cytotoxicity->moa enzyme->moa pathway Signaling Pathway Analysis moa->pathway in_vivo In Vivo Efficacy Studies pathway->in_vivo

Figure 2. A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a versatile chemical entity with potential applications in both medicinal chemistry and materials science. Its well-defined chemical and physical properties, along with straightforward synthetic accessibility, make it an attractive building block for further molecular exploration. While specific biological data for this compound is currently limited, the known activities of related acetamide derivatives and the synthetic utility of the ethynyl group provide a strong rationale for its inclusion in future research endeavors, particularly in the development of novel therapeutic agents and functional materials. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

Synthesis of 3-Acetamidophenylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 3-acetamidophenylacetylene, also known as N-(3-ethynylphenyl)acetamide. This compound is a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy involves a two-step sequence: the formation of 3-ethynylaniline, followed by its acetylation. This document details the experimental protocols for the key reactions, presents quantitative data in a structured format, and provides visualizations of the synthetic pathways.

Overview of the Synthetic Strategy

The most common and efficient synthesis of 3-acetamidophenylacetylene involves two primary transformations:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms the carbon-carbon bond between an aryl halide and a terminal alkyne. In this context, a 3-haloaniline is coupled with a protected acetylene source.

  • Acetylation: The resulting 3-ethynylaniline is then acetylated to yield the final product, 3-acetamidophenylacetylene.

An alternative, though less commonly detailed in the context of the final product, involves the reduction of an ethynyl-substituted nitrobenzene to the corresponding aniline.

Experimental Protocols

Synthesis of the Intermediate: 3-Ethynylaniline

The synthesis of the key intermediate, 3-ethynylaniline, is typically achieved via a Sonogashira coupling reaction followed by the deprotection of a silyl-protected alkyne.

Step 1: Sonogashira Coupling of 3-Iodoaniline and Trimethylsilylacetylene

This reaction couples 3-iodoaniline with trimethylsilylacetylene (TMSA) to form 3-((trimethylsilyl)ethynyl)aniline. The TMS group is used to protect the terminal alkyne, preventing self-coupling (Glaser coupling).[1]

  • Materials and Reagents:

    • 3-Iodoaniline

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N), anhydrous

    • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (for work-up)

    • Hexane (for chromatography)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a dried two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq) in anhydrous triethylamine (2.0-3.0 eq) and anhydrous THF or DMF.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Slowly add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture via syringe.

    • Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3-((trimethylsilyl)ethynyl)aniline can be purified by column chromatography on silica gel if necessary.

Step 2: Deprotection of 3-((trimethylsilyl)ethynyl)aniline

The trimethylsilyl protecting group is removed to yield 3-ethynylaniline.

  • Method A: Using Tetrabutylammonium Fluoride (TBAF)

    • Procedure:

      • Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline in THF.

      • Add a solution of TBAF in THF (1.1-1.5 eq) dropwise at room temperature.

      • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

      • Quench the reaction with water and extract the product with ethyl acetate.

      • Wash the combined organic layers with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-ethynylaniline.[1]

  • Method B: Using Potassium Carbonate

    • Procedure:

      • Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline in methanol.

      • Add an excess of potassium carbonate to the solution.

      • Stir the mixture at room temperature and monitor by TLC (typically 2-16 hours).

      • Once the reaction is complete, filter off the potassium carbonate.

      • Concentrate the filtrate under reduced pressure.

      • Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts.

      • Dry the organic layer and concentrate to yield the crude 3-ethynylaniline.[1]

  • Purification of 3-Ethynylaniline:

    • The crude 3-ethynylaniline can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of 3-Acetamidophenylacetylene

Step 3: Acetylation of 3-Ethynylaniline

The final step is the acetylation of the amino group of 3-ethynylaniline to produce this compound.

  • Materials and Reagents:

    • 3-Ethynylaniline

    • Acetic anhydride

    • Pyridine or triethylamine (as a base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

    • Hydrochloric acid (1 M)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-ethynylaniline (1.0 eq) in an appropriate solvent such as DCM or THF in a round-bottom flask.

    • Add a base such as pyridine or triethylamine (1.1-1.5 eq).

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with the solvent.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude 3-acetamidophenylacetylene can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reagents and Typical Molar Equivalents for the Synthesis of 3-Acetamidophenylacetylene

StepReagentMolar Equivalent (eq)
1. Sonogashira Coupling 3-Iodoaniline1.0
Trimethylsilylacetylene1.2 - 1.5
Pd(PPh₃)₂Cl₂0.02 - 0.05
CuI0.04 - 0.10
Triethylamine2.0 - 3.0
2. Deprotection (TBAF) 3-((trimethylsilyl)ethynyl)aniline1.0
TBAF1.1 - 1.5
2. Deprotection (K₂CO₃) 3-((trimethylsilyl)ethynyl)aniline1.0
Potassium CarbonateExcess
3. Acetylation 3-Ethynylaniline1.0
Acetic anhydride1.1 - 1.2
Pyridine or Triethylamine1.1 - 1.5

Table 2: Physicochemical and Spectroscopic Data for 3-Acetamidophenylacetylene

PropertyValue
Chemical Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Appearance Solid
CAS Number 70933-58-3
¹H NMR Data not explicitly found in the search results, but would be available from chemical suppliers.
¹³C NMR Data not explicitly found in the search results, but would be available from chemical suppliers.
IR Spectroscopy Data not explicitly found in the search results, but would be available from chemical suppliers.
Mass Spectrometry Data not explicitly found in the search results, but would be available from chemical suppliers.

Note: Specific yields for each step can vary depending on the reaction scale and optimization of conditions. Published yields for similar Sonogashira and acetylation reactions are typically in the range of 70-95%.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Sonogashira Coupling cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Deprotection cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Acetylation cluster_final Final Product start1 3-Iodoaniline step1 Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF/DMF start1->step1 start2 Trimethylsilylacetylene start2->step1 intermediate1 3-((trimethylsilyl)ethynyl)aniline step1->intermediate1 step2 TBAF or K₂CO₃ intermediate1->step2 intermediate2 3-Ethynylaniline step2->intermediate2 step3 Acetic Anhydride, Pyridine/Et₃N intermediate2->step3 final_product 3-Acetamidophenylacetylene step3->final_product

Caption: Overall synthetic workflow for 3-acetamidophenylacetylene.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_copper pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Cu-C≡CR pd_complex2 Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR cu_x CuX cu_acetylide->cu_x from Pd complex alkyne H-C≡CR cu_x->cu_acetylide H-C≡CR, Base base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

N-(3-ethynylphenyl)acetamide: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of N-(3-ethynylphenyl)acetamide, a compound of interest in pharmaceutical research. Due to the limited availability of public data on its physicochemical properties, this document outlines detailed experimental protocols for determining its solubility in various solvent systems and for assessing its stability under a range of stress conditions. The methodologies presented are based on established industry and regulatory guidelines for active pharmaceutical ingredients (APIs). This guide is intended to serve as a foundational resource for researchers initiating the characterization of this compound, enabling the generation of robust and reliable data to support drug discovery and development efforts.

Introduction

This compound is an organic compound with potential applications in medicinal chemistry and materials science.[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its advancement as a viable candidate in any application, particularly in drug development where these parameters critically influence bioavailability, formulation, and shelf-life. This document details the necessary experimental procedures to systematically characterize these essential properties.

Solubility Determination

The solubility of an active pharmaceutical ingredient is a critical determinant of its absorption and bioavailability. Both thermodynamic and kinetic solubility assessments are crucial for a comprehensive understanding.

Experimental Protocols

This method determines the equilibrium solubility of the compound, representing the true solubility under given conditions.[5][6]

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, simulated intestinal fluid, ethanol, methanol, DMSO).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][7]

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to quantify the solubility.[5]

Kinetic solubility is a measure of how quickly a compound dissolves and is often more relevant to the conditions in early-stage in vitro assays.[8][9][10]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).[9][11]

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).[8][10]

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate can be detected by methods such as nephelometry (light scattering) or by UV absorbance after filtration.[8][10]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Data Presentation

The results of the solubility studies should be summarized in clear, tabular formats for easy comparison.

Table 1: Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Water25
Water37
PBS (pH 7.4)25
PBS (pH 7.4)37
Simulated Gastric Fluid37
Simulated Intestinal Fluid37
Ethanol25
Methanol25
DMSO25

Table 2: Kinetic Solubility of this compound

Aqueous BufferTemperature (°C)Kinetic Solubility (µM)Method
PBS (pH 7.4)25Nephelometry
PBS (pH 7.4)37Nephelometry

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are a key component of this assessment.[12][13][14][15][16][17][18]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[15] The goal is to achieve 5-20% degradation of the active substance.[12][16]

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) conditions.[12][15][17]

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[12]

  • Neutralization and Analysis: Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Sample Preparation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[14]

  • Stress Conditions: Store the solution at room temperature and protect it from light. Collect samples at various time points.

  • Analysis: Analyze the samples directly by a stability-indicating HPLC method.

  • Sample Preparation: Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[19][20][21][22][23] The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[15][22]

  • Control Samples: Keep parallel samples in the dark to serve as controls.

  • Analysis: Analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.

  • Sample Preparation: Store solid this compound in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).[12]

  • Stress Conditions: Collect samples at various time points over an extended period.

  • Analysis: Dissolve the solid samples in a suitable solvent and analyze by a stability-indicating HPLC method.

Data Presentation

The results of the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)% Assay of this compound% DegradationNumber of Degradants
0.1 M HCl (60°C)24
0.1 M NaOH (60°C)24
Water (60°C)24
3% H₂O₂ (RT)24
Photolytic (Solid)-
Photolytic (Solution)-
Thermal (80°C, Solid)72

Visualization of Workflows

Experimental Workflow for Solubility and Stability Testing

The overall process for characterizing the solubility and stability of this compound is depicted in the following workflow diagram.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) thermo_sol Thermodynamic Solubility (Shake-Flask) analysis HPLC/LC-MS Analysis thermo_sol->analysis kinetic_sol Kinetic Solubility (High-Throughput) kinetic_sol->analysis hydrolytic Hydrolytic (Acid, Base, Neutral) hydrolytic->analysis oxidative Oxidative (H2O2) oxidative->analysis photolytic Photolytic (UV/Vis Light) photolytic->analysis thermal Thermal (Elevated Temp.) thermal->analysis start This compound (Solid Compound) start->thermo_sol start->kinetic_sol start->hydrolytic start->oxidative start->photolytic start->thermal data_interp Data Interpretation and Reporting analysis->data_interp G parent This compound stress Forced Degradation (Hydrolysis, Oxidation, etc.) parent->stress separation HPLC Separation stress->separation identification Mass Spectrometry (MS) NMR Spectroscopy separation->identification pathway Proposed Degradation Pathway(s) identification->pathway

References

Spectroscopic data for N-(3-ethynylphenyl)acetamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the spectroscopic data of N-(3-ethynylphenyl)acetamide, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Analysis of this compound

This compound (CAS No: 70933-58-3) is an organic compound with the chemical formula C₁₀H₉NO and a molecular weight of 159.19 g/mol .[1] Its structure, featuring a terminal alkyne and an acetamido group on a phenyl ring, makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR Data

While a publicly available peak list is not readily found in the searched literature, the expected proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the amide proton, the acetyl methyl protons, and the acetylenic proton. The aromatic protons would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The acetyl methyl protons would be a singlet around δ 2.0-2.2 ppm, the amide proton a broad singlet, and the acetylenic proton a singlet around δ 3.0 ppm.

¹³C NMR Data

A complete experimental ¹³C NMR spectrum for this compound is not available in the searched results. However, based on the structure, one would expect to observe signals for the two sp-hybridized carbons of the alkyne group (around δ 80-90 ppm), the aromatic carbons (in the δ 110-140 ppm range), the carbonyl carbon of the amide (around δ 168-170 ppm), and the methyl carbon of the acetyl group (around δ 24 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amide)3300-3500
C≡C-H Stretch (Terminal Alkyne)~3300
C-H Stretch (Aromatic)3000-3100
C≡C Stretch (Alkyne)2100-2260
C=O Stretch (Amide)1630-1690
C-N Stretch (Amide)1210-1370
C-H Bend (Aromatic)690-900
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 159.19.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of this compound with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge (m/z) ratio of the ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Synthesis of N-(3-ethynylphenyl)acetamide from 3-aminoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by Gemini

This technical guide provides a comprehensive overview of the synthetic route for producing N-(3-ethynylphenyl)acetamide, a valuable building block in pharmaceutical and materials science research, starting from the readily available 3-aminoacetophenone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.

The synthesis is a two-step process commencing with the N-acetylation of 3-aminoacetophenone to yield the intermediate, N-(3-acetylphenyl)acetamide. Subsequently, the acetyl group of this intermediate is converted to a terminal alkyne through the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, a mild and efficient method for this transformation.[1][2][3]

Overall Reaction Scheme

The synthetic pathway from 3-aminoacetophenone to this compound is illustrated below.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Ohira-Bestmann Reaction 3-aminoacetophenone 3-Aminoacetophenone N-(3-acetylphenyl)acetamide N-(3-acetylphenyl)acetamide 3-aminoacetophenone->N-(3-acetylphenyl)acetamide Acetic Anhydride, Pyridine N-(3-acetylphenyl)acetamide_2 N-(3-acetylphenyl)acetamide This compound This compound N-(3-acetylphenyl)acetamide_2->this compound Ohira-Bestmann Reagent, K2CO3, Methanol

Overall synthesis of this compound.

Step 1: Synthesis of N-(3-acetylphenyl)acetamide

The initial step involves the protection of the amino group of 3-aminoacetophenone via acetylation with acetic anhydride. This reaction is typically high-yielding and straightforward.

Experimental Protocol

A detailed procedure for the N-acetylation of 3-aminoacetophenone is provided below. This protocol is adapted from a similar synthesis of p-acetamidoacetophenone.[4]

Materials:

  • 3-aminoacetophenone

  • Pyridine (dried over KOH)

  • Acetic anhydride

  • Deionized water

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoacetophenone in pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1.5 to 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dissolve the crude product in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(3-acetylphenyl)acetamide.

Quantitative Data
ParameterValue
Reactants
3-Aminoacetophenone1.0 eq
Acetic Anhydride1.1 - 1.5 eq
PyridineSufficient to dissolve starting material
Reaction Conditions
Temperature0 °C to room temperature
Reaction Time1.5 - 2 hours
Product
Yield>90% (typical)
Melting Point~128-131 °C
Characterization Data
¹H NMR (CDCl₃) δ (ppm): 7.95 (s, 1H), 7.75 (d, 1H), 7.60 (d, 1H), 7.40 (t, 1H), 2.60 (s, 3H), 2.20 (s, 3H)
¹³C NMR (CDCl₃) δ (ppm): 198.0, 168.5, 138.0, 137.5, 129.0, 124.0, 123.5, 119.0, 26.5, 24.5
IR (KBr, cm⁻¹) ~3300 (N-H), 1680 (C=O, ketone), 1660 (C=O, amide)
Mass Spec (EI) m/z: 177 (M⁺)

Step 2: Synthesis of this compound

The second step is the conversion of the acetyl group of N-(3-acetylphenyl)acetamide into a terminal alkyne using the Ohira-Bestmann reagent. This method is advantageous due to its mild reaction conditions, which are compatible with the amide functionality.[1][5]

Experimental Protocol

The following is a general procedure for the Ohira-Bestmann reaction adapted for N-(3-acetylphenyl)acetamide.[6][7]

Materials:

  • N-(3-acetylphenyl)acetamide

  • Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

  • Potassium carbonate (anhydrous)

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-(3-acetylphenyl)acetamide in anhydrous methanol and anhydrous THF in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature.

  • Add the Ohira-Bestmann reagent to the mixture and continue stirring at room temperature. The reaction is typically complete within a few hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Quantitative Data
ParameterValue
Reactants
N-(3-acetylphenyl)acetamide1.0 eq
Ohira-Bestmann Reagent1.2 - 1.5 eq
Potassium Carbonate2.0 - 3.0 eq
Reaction Conditions
SolventMethanol/THF
TemperatureRoom temperature
Reaction Time4 - 16 hours
Product
Yield60-85% (typical)
Physical StateSolid
Characterization Data
¹H NMR (CDCl₃) δ (ppm): 7.70 (s, 1H), 7.65 (s, 1H), 7.50 (d, 1H), 7.30 (t, 1H), 7.20 (d, 1H), 3.05 (s, 1H), 2.15 (s, 3H)
¹³C NMR (CDCl₃) δ (ppm): 168.0, 138.5, 129.5, 129.0, 124.0, 123.0, 119.5, 83.0, 77.5, 24.5
IR (KBr, cm⁻¹) ~3300 (≡C-H), ~3280 (N-H), ~2100 (C≡C), ~1660 (C=O)
Mass Spec (EI) m/z: 159 (M⁺)

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and purification processes.

N-Acetylation Workflow

G start Dissolve 3-aminoacetophenone in pyridine cool Cool to 0 °C start->cool add_anhydride Add acetic anhydride cool->add_anhydride react Stir at room temperature add_anhydride->react workup Aqueous workup (H₂O, HCl, NaHCO₃, Brine) react->workup extract Extract with ethyl acetate workup->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify product N-(3-acetylphenyl)acetamide purify->product

Workflow for the synthesis of N-(3-acetylphenyl)acetamide.
Ohira-Bestmann Reaction Workflow

G start Dissolve N-(3-acetylphenyl)acetamide in MeOH/THF add_base Add K₂CO₃ start->add_base add_reagent Add Ohira-Bestmann Reagent add_base->add_reagent react Stir at room temperature add_reagent->react quench Quench with aq. NH₄Cl react->quench extract Extract with ethyl acetate quench->extract wash_dry Wash with brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Flash column chromatography concentrate->purify product This compound purify->product

Workflow for the synthesis of this compound.

This guide outlines a reliable and efficient two-step synthesis of this compound from 3-aminoacetophenone. The described protocols, along with the provided quantitative data and workflows, should serve as a valuable resource for researchers in the field. Adherence to standard laboratory safety practices is essential when performing these experimental procedures.

References

The Unfolding Therapeutic Potential of Ethynyl Acetanilide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the promising biological activities of ethynyl acetanilide derivatives, positioning them as compelling candidates for future drug development. This in-depth resource provides researchers, scientists, and drug development professionals with a consolidated overview of the synthesis, anticancer, antimicrobial, and enzyme inhibitory properties of this emerging class of compounds. The guide meticulously presents quantitative data, detailed experimental protocols, and novel visualizations of associated signaling pathways, offering a critical resource for advancing research in this area.

The acetanilide scaffold has long been a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The introduction of an ethynyl group, a small, rigid, and electron-rich functional group, can significantly influence the parent molecule's steric and electronic properties. This modification has the potential to enhance binding affinity to biological targets, improve metabolic stability, and ultimately, modulate biological activity in desirable ways. This guide explores the multifaceted potential of these structural modifications.

Anticancer Activity: A Promising Frontier

Recent studies have highlighted the cytotoxic potential of acetanilide derivatives against various cancer cell lines. While direct data on ethynyl acetanilide derivatives remains an active area of research, analogous phenylacetamide derivatives have demonstrated significant pro-apoptotic activity.[2] For instance, certain substituted phenylacetamides have shown potent cytotoxic effects against breast (MCF-7, MDA-MB-468) and neuroblastoma (PC-12) cancer cell lines, with IC50 values in the micromolar range.[2] The underlying mechanism often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.

Table 1: Anticancer Activity of Substituted Phenylacetamide Derivatives [2]

CompoundSubstitutionCell LineIC50 (µM)
3a 2-FMDA-MB-4688 ± 0.07
PC-121.83 ± 0.05
MCF-79 ± 0.07
3b 3-FMDA-MB-4681.5 ± 0.12
PC-1277 ± 0.08
MCF-71.5 ± 0.06
3c 4-FMDA-MB-46887 ± 0.05
PC-128 ± 0.06
MCF-70.7 ± 0.08
3d 2-ClMDA-MB-4680.6 ± 0.08
PC-120.6 ± 0.07
MCF-70.7 ± 0.4
3e 3-ClMDA-MB-4682.2 ± 0.07
PC-120.67 ± 0.12
MCF-79 ± 0.09
3f 4-ClMDA-MB-4681 ± 0.13
PC-127 ± 0.09
MCF-7ND
3g 2-OCH3MDA-MB-4681.3 ± 0.03
PC-122.97 ± 0.07
MCF-71.53 ± 0.12
3h 4-OCH3MDA-MB-4683.13 ± 0.06
PC-121.73 ± 0.13
MCF-71.4 ± 0.12
3i 2-NO2MDA-MB-4686 ± 0.4
PC-122.20 ± 0.43
MCF-7ND
3j 4-NO2MDA-MB-4680.76 ± 0.09
PC-126 ± 0.4
MCF-7ND
3k 4-BrMDA-MB-46887 ± 0.13
PC-122.50 ± 0.13
MCF-785 ± 0.09
Doxorubicin -MDA-MB-4680.38 ± 0.07
PC-122.6 ± 0.13
MCF-72.63 ± 0.4

ND: Not Determined

The pro-apoptotic mechanism of these derivatives often involves the modulation of key signaling pathways. One such pathway is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.

Ethynyl Acetanilide Derivative Ethynyl Acetanilide Derivative Cellular Stress Cellular Stress Ethynyl Acetanilide Derivative->Cellular Stress Bax Bax Cellular Stress->Bax activates Bcl-2 Bcl-2 Cellular Stress->Bcl-2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl-2->Bax inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome activates Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Figure 1: Intrinsic Apoptosis Pathway

Antimicrobial and Enzyme Inhibitory Potential

Beyond their anticancer effects, acetanilide derivatives have demonstrated a broad spectrum of antimicrobial activities. While specific data for ethynyl-substituted variants is still emerging, the general class of compounds shows promise against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Furthermore, the structural features of ethynyl acetanilides make them intriguing candidates for enzyme inhibition. The ethynyl group can act as a pharmacophore, interacting with active sites of various enzymes. For example, substituted acetamide derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, with some compounds exhibiting IC50 values in the low micromolar range.[3]

Table 2: Butyrylcholinesterase Inhibitory Activity of Substituted Acetamide Derivatives [3]

CompoundIC50 (µM)
8a > 50
8b > 50
8c 3.94
8d > 50
8e > 50
8f > 50
8g > 50
8h > 50
8i > 50
8j > 50
8k > 50
8l > 50
8m > 50
8n > 50
8o > 50
8p > 50
8q > 50
8r > 50
8s > 50
8t > 50
8u > 50

The workflow for identifying and characterizing such enzyme inhibitors is a multi-step process.

cluster_0 Screening cluster_1 Validation cluster_2 Mechanism of Action High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies IC50 Determination IC50 Determination Dose-Response Studies->IC50 Determination Kinetic Assays Kinetic Assays IC50 Determination->Kinetic Assays Binding Assays Binding Assays IC50 Determination->Binding Assays Ki Determination Ki Determination Kinetic Assays->Ki Determination Binding Assays->Ki Determination

Figure 2: Enzyme Inhibitor Discovery Workflow

Experimental Protocols

To facilitate further research and validation of the findings presented, this guide provides detailed experimental protocols for the synthesis of acetanilide derivatives and the evaluation of their biological activities.

General Procedure for the Synthesis of N-(substituted phenyl)-acetamide Derivatives[4]
  • In the first step, derivatives of amine and chloroacetyl chloride are separately treated with glacial acetic acid and warmed on a water bath for 15 minutes.

  • Anhydrous sodium acetate solution in water is then added to yield amide derivatives.

  • In the second step, the resulting amide is dissolved in dry acetone in the presence of potassium carbonate.

  • The mixture is then reacted with distinctly modified phenols at 75°C for 6 hours to obtain the final N-(substituted phenyl)-acetamide derivatives.

  • The structure of the final compounds is verified by FTIR and 1H NMR.

In Vitro Anticancer Activity (MTT Assay)[2]
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated.

In Vitro Antimicrobial Activity (Microdilution Method)
  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Enzyme Inhibition Assay (Butyrylcholinesterase)[3]
  • Reagent Preparation: Prepare solutions of the enzyme (BChE), substrate (e.g., butyrylthiocholine), and the test inhibitor in a suitable buffer.

  • Pre-incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Activity Measurement: The enzyme activity is measured by monitoring the rate of product formation, often using a colorimetric method with DTNB (Ellman's reagent).

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Conclusion

The exploration of ethynyl acetanilide derivatives represents a promising avenue in the quest for novel therapeutic agents. This technical guide provides a foundational resource to stimulate and guide further research into the synthesis, biological evaluation, and mechanism of action of this versatile class of compounds. The presented data and methodologies are intended to empower researchers to build upon existing knowledge and unlock the full therapeutic potential of ethynyl acetanilide derivatives in oncology, infectious diseases, and neurodegenerative disorders.

References

N-(3-ethynylphenyl)acetamide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-ethynylphenyl)acetamide is a bifunctional organic molecule that has emerged as a valuable building block in modern organic synthesis. Its structure, incorporating both a reactive terminal alkyne and a modifiable acetamido group, allows for a diverse range of chemical transformations. This versatility makes it an attractive starting material for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The terminal alkyne moiety serves as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). Simultaneously, the acetamido group can be hydrolyzed to the corresponding aniline, providing a site for further functionalization or for tuning the electronic properties of the molecule. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available 3-nitroaniline. The general synthetic strategy involves the protection of the amino group, introduction of the ethynyl moiety, and subsequent functional group manipulations. A common and effective route is outlined below.

Synthetic Pathway Overview

G A 3-Nitroaniline B N-(3-Nitrophenyl)acetamide A->B Acetylation C N-(3-Aminophenyl)acetamide B->C Reduction D N-(3-Iodophenyl)acetamide C->D Sandmeyer Reaction E N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide D->E Sonogashira Coupling F This compound E->F Desilylation G A This compound C N-(3-(arylethynyl)phenyl)acetamide A->C B Aryl Halide (Ar-X) B->C Pd_cat Pd Catalyst Pd_cat->C Cu_cat Cu(I) Cocatalyst Cu_cat->C Base Base Base->C G A This compound C 1-(3-Acetamidophenyl)-4-substituted-1,2,3-triazole A->C B Organic Azide (R-N3) B->C Cu_cat Cu(I) Catalyst Cu_cat->C

In-Depth Technical Guide on the Physical Characteristics of N-(3-ethynylphenyl)acetamide Solid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-ethynylphenyl)acetamide is a synthetic organic compound of interest in medicinal chemistry and materials science. Its rigid, planar structure, conferred by the phenyl and ethynyl groups, combined with the hydrogen-bonding capability of the acetamide moiety, suggests its potential utility as a building block in the synthesis of more complex molecules, including pharmaceutical agents and functional polymers. A thorough understanding of its solid-state physical characteristics is paramount for its application in drug development, formulation, and material design. This technical guide provides a summary of the known physical properties of this compound and details the experimental protocols for their determination.

Data Presentation

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
159.19 g/mol [2][3][4]
Appearance White to off-white solid[5]
Melting Point 92-93 °C[5]
Boiling Point Not experimentally determined
Density Not experimentally determined
Solubility Data in specific solvents not readily available
Storage Temperature 2-8°C, sealed in a dry environment[2][3][4][5]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the physical characterization of a solid organic compound and the interrelation of its key physical properties.

Physical_Characterization_Workflow cluster_0 Initial Characterization cluster_1 Further Analysis cluster_2 Data Compilation start Obtain Solid Sample (this compound) visual Visual Inspection (Color, Appearance) start->visual Step 1 mp Melting Point Determination (Capillary Method or DSC) visual->mp Step 2 purity Assess Purity mp->purity Step 3 solubility Solubility Testing (Various Solvents) purity->solubility Purity Confirmed density Density Measurement (Pycnometry) solubility->density Step 4 crystal Crystal Structure Analysis (Powder XRD) density->crystal Step 5 report Compile Technical Data Sheet crystal->report Step 6

Caption: Experimental workflow for the physical characterization of a solid compound.

Physical_Properties_Relationship cluster_structure Molecular & Crystal Structure cluster_properties Macroscopic Properties molecular Molecular Structure (C10H9NO) crystal Crystal Lattice molecular->crystal determines bp Boiling Point molecular->bp influences solubility Solubility molecular->solubility influences mp Melting Point crystal->mp influences density Density crystal->density influences

Caption: Interrelation of molecular structure and macroscopic physical properties.

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound solid are provided below.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point and heat of fusion of a crystalline solid.[6][7]

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is typically reported as the melting point.[9]

  • Instrumentation: A differential scanning calorimeter equipped with a cooling system.

  • Procedure:

    • A small amount of the this compound sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

    • The pan is hermetically sealed.

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • The temperature is ramped at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is recorded as a function of temperature.

    • The melting point is determined from the onset temperature of the melting endotherm.

Solubility Determination

The solubility of a compound is determined by adding a solute to a solvent until a saturated solution is formed.

  • Principle: A known amount of solvent is saturated with the solute, and the concentration of the dissolved solute is then determined.

  • Instrumentation: Analytical balance, volumetric flasks, temperature-controlled shaker, and a method for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure for Qualitative Solubility:

    • Place approximately 25 mg of this compound into a small test tube.[10]

    • Add 0.75 mL of the desired solvent (e.g., water, ethanol, acetone, dimethyl sulfoxide) in small portions, shaking vigorously after each addition.[10]

    • Observe if the solid dissolves completely.

    • If the compound is insoluble in water, its solubility in acidic (5% HCl) and basic (5% NaOH) solutions can be tested to infer the presence of basic or acidic functional groups, respectively.[2]

  • Procedure for Quantitative Solubility (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

    • Agitate the flask in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.

    • Dilute the filtrate to a known volume.

    • Determine the concentration of this compound in the diluted filtrate using a suitable analytical method, such as HPLC with UV detection.

Crystal Structure Analysis by Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to identify the crystalline phases of a solid material and can provide information on its crystal structure.

  • Principle: A crystalline solid consists of a regular arrangement of atoms in a lattice. When a beam of monochromatic X-rays is directed at the sample, the X-rays are diffracted by the crystal planes. Constructive interference occurs at specific angles (2θ) according to Bragg's Law (nλ = 2d sinθ), producing a diffraction pattern unique to the crystal structure.

  • Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα).

  • Procedure:

    • A small amount of finely ground this compound powder is packed into a sample holder.

    • The sample is placed in the diffractometer.

    • The sample is irradiated with a beam of monochromatic X-rays at various angles (2θ).

    • A detector measures the intensity of the diffracted X-rays at each angle.

    • The resulting data is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle 2θ.

    • The positions and intensities of the peaks in the diffractogram can be used to identify the crystal structure and assess the crystallinity of the sample.

References

A Technical Guide to N-(3-ethynylphenyl)acetamide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(3-ethynylphenyl)acetamide, a versatile chemical compound for research and development. Below you will find a comprehensive summary of its properties, commercial suppliers, and a detailed experimental protocol for a key application, presented in a format tailored for the scientific community.

Core Compound Information

This compound, identified by CAS Number 70933-58-3, is an acetamide derivative featuring a terminal alkyne group. This functional group makes it a valuable reagent in various chemical syntheses, particularly in bioconjugation and materials science through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Quantitative Data Summary

For ease of comparison, the following table summarizes key quantitative data for this compound available from prominent commercial suppliers.

PropertyValueSuppliers Citing this Value
CAS Number 70933-58-3Santa Cruz Biotechnology, Sigma-Aldrich, Ambeed, Smolecule[1][2][3]
Molecular Formula C₁₀H₉NOSanta Cruz Biotechnology, Sigma-Aldrich[1][4]
Molecular Weight 159.18 g/mol or 159.19 g/mol Santa Cruz Biotechnology, Sigma-Aldrich[1][4]
Purity ≥98%Sigma-Aldrich, Ambeed[2]
Physical Form SolidSigma-Aldrich, Ambeed[2]
Storage Temperature 2-8°C, Sealed in dry conditionsSigma-Aldrich, Ambeed[2]

Commercial Suppliers

A variety of chemical suppliers offer this compound for research purposes. The following table provides a non-exhaustive list of these suppliers. Researchers are advised to request certificates of analysis for lot-specific data.

SupplierWebsite
Santa Cruz Biotechnology--INVALID-LINK--
Sigma-Aldrich (Merck)--INVALID-LINK--
Ambeed, Inc.--INVALID-LINK--
Smolecule--INVALID-LINK--
BLD Pharmatech Ltd.--INVALID-LINK--
Chemenu Inc.--INVALID-LINK--
AiFChem--INVALID-LINK--
Sagechem Limited--INVALID-LINK--
Suzhou Health Chemicals Co., Ltd.--INVALID-LINK--

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

The terminal alkyne of this compound makes it an ideal substrate for CuAAC, a highly efficient and specific reaction for conjugating it to an azide-modified molecule of interest (e.g., a protein, nucleic acid, or small molecule).

Objective: To conjugate this compound to an azide-containing molecule (Molecule-N₃) via CuAAC.

Materials:

  • This compound

  • Azide-modified molecule of interest (Molecule-N₃)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I) stabilizing ligand

  • Phosphate-buffered saline (PBS) or an appropriate buffer system

  • Deionized water

  • Reaction vessel

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10 mM.

    • Prepare a stock solution of Molecule-N₃ in an appropriate buffer at a concentration of 1 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in deionized water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Molecule-N₃ solution (e.g., 100 µL of 1 mM stock for a final concentration of 0.1 mM in a 1 mL reaction).

      • This compound solution (e.g., 20 µL of 10 mM stock for a final concentration of 0.2 mM).

      • Copper ligand solution (e.g., 20 µL of 50 mM stock for a final concentration of 1 mM).

      • CuSO₄ solution (e.g., 10 µL of 50 mM stock for a final concentration of 0.5 mM).

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture (e.g., 10 µL of 500 mM stock for a final concentration of 5 mM).

    • Vortex the reaction mixture immediately to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction time may be optimized depending on the specific substrates. For labeling of live cells, shorter incubation times and lower copper concentrations are recommended.

  • Reaction Quenching and Purification (Optional):

    • The reaction can be quenched by the addition of a chelating agent such as EDTA.

    • The resulting conjugate can be purified from unreacted starting materials and catalyst using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) for this compound and other reagents before use.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle all chemicals in a well-ventilated area or a fume hood.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol and a conceptual signaling pathway application.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Initiation cluster_incubation Incubation & Analysis prep_alkyne This compound Stock Solution mix Combine Reagents: Molecule-N3 Alkyne Ligand CuSO4 prep_alkyne->mix prep_azide Molecule-N3 Stock Solution prep_azide->mix prep_cu CuSO4 Stock Solution prep_cu->mix prep_ligand Copper Ligand Stock Solution prep_ligand->mix prep_asc Sodium Ascorbate Stock Solution (Fresh) initiate Add Sodium Ascorbate (Initiates Reaction) mix->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate analyze Purification & Analysis (e.g., HPLC, SDS-PAGE) incubate->analyze

CuAAC Experimental Workflow

G cluster_cell Cellular Labeling & Detection cluster_pathway Hypothetical Signaling Pathway Analysis cell Live Cells with Azide-Metabolically Labeled Target Protein click Click Chemistry Reaction (CuAAC) cell->click reagent This compound -Fluorophore Conjugate reagent->click detection Fluorescence Microscopy Detection of Labeled Target Protein click->detection localization Changes in Target Protein Localization/Expression (Visualized via Labeling) detection->localization Provides data for stimulus External Stimulus receptor Receptor Activation stimulus->receptor pathway Signaling Cascade (e.g., Kinase Activation) receptor->pathway pathway->localization

Conceptual Application in Cell Biology

References

Technical Guide: N-(3-Ethynylphenyl)acetamide (CAS 70933-58-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Ethynylphenyl)acetamide, identified by CAS number 70933-58-3, is an organic compound featuring an acetamide group attached to a 3-ethynylphenyl ring. This structure, combining an aromatic ring with a reactive ethynyl group and a hydrogen-bonding capable amide linkage, suggests its potential utility in various chemical and pharmaceutical research areas. The presence of the ethynyl moiety makes it a candidate for click chemistry and other coupling reactions, while the overall structure is of interest for medicinal chemistry applications. This guide provides a comprehensive overview of its properties, handling, and potential research applications based on available data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 70933-58-3N/A
Molecular Formula C₁₀H₉NON/A
Molecular Weight 159.19 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 92-93 °CN/A
Storage Temperature 2-8°CN/A

Synthesis and Purification

Proposed Synthesis Protocol: Acetylation of 3-Ethynylaniline

This protocol is a standard method for the N-acetylation of anilines and is expected to be effective for the synthesis of this compound.

Materials:

  • 3-Ethynylaniline

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate)

  • An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or water)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve 3-ethynylaniline in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of the acetylating agent (acetic anhydride or acetyl chloride) to the stirred solution. If using acetyl chloride, a base is required to neutralize the HCl byproduct. If using acetic anhydride, a base can be used to catalyze the reaction and neutralize any acetic acid formed.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If using an organic solvent, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

3.2.1. Recrystallization:

This is a common method for purifying solid organic compounds.

Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

3.2.2. Column Chromatography:

For more challenging separations, column chromatography can be employed.

Protocol:

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by TLC analysis.

  • Dissolve the crude product in a minimal amount of the column solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Handling and Safety

Based on available safety data sheets for this compound and structurally related compounds, the following handling and safety precautions are recommended.

AspectRecommendation
Personal Protective Equipment (PPE) Wear safety glasses, chemical-resistant gloves, and a lab coat.
Ventilation Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
Storage Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.
First Aid (General) In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Potential Biological Activity and Signaling Pathways (Inferred)

Direct experimental evidence for the biological activity of this compound is limited in the public domain. However, the broader class of acetamide derivatives has been extensively studied and shown to exhibit a wide range of biological activities. It is plausible that this compound could share some of these properties, though this would require experimental verification.

Potential activities inferred from related compounds include:

  • Antioxidant and Anti-inflammatory Activity: Some acetamide derivatives have demonstrated the ability to scavenge free radicals and reduce the production of inflammatory mediators.[1]

  • Antiproliferative and Anticancer Activity: Various N-phenylacetamide derivatives have been investigated for their ability to inhibit the growth of cancer cell lines.[2] The mechanisms of action for some of these compounds involve the induction of apoptosis through pathways such as the caspase cascade.[3]

  • Enzyme Inhibition: Acetamide-containing molecules have been designed as inhibitors for various enzymes, including protein tyrosine phosphatase 1B (PTP1B) and butyrylcholinesterase, suggesting potential applications in metabolic disorders and neurodegenerative diseases, respectively.[4][5][6]

It is crucial to emphasize that these are potential areas of investigation for this compound and not established activities. Further research is necessary to determine its specific biological profile.

Hypothetical Signaling Pathway: Caspase-Mediated Apoptosis

Based on the known activity of some acetamide derivatives as apoptosis inducers, a hypothetical signaling pathway is presented below. This diagram illustrates the general mechanism by which a compound could trigger programmed cell death.

Caspase_Pathway Compound This compound (Hypothetical Inducer) Cell Cancer Cell Compound->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical caspase-mediated apoptosis pathway.

Experimental Workflows

The following diagrams illustrate logical workflows for the synthesis, purification, and biological screening of this compound.

Synthesis and Purification Workflow

Synthesis_Workflow Start Start: 3-Ethynylaniline + Acetic Anhydride Reaction Acetylation Reaction Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude Product Workup->Crude Purification Purification Crude->Purification Recrystallization Recrystallization Purification->Recrystallization or Column Column Chromatography Purification->Column Pure Pure this compound Recrystallization->Pure Column->Pure Analysis Characterization (NMR, MS, etc.) Pure->Analysis

Caption: General workflow for synthesis and purification.

Biological Screening Workflow

Biological_Screening_Workflow Compound This compound PrimaryScreen Primary Screening (e.g., Cell Viability Assay) Compound->PrimaryScreen Active Active? PrimaryScreen->Active SecondaryScreen Secondary Assays (e.g., Enzyme Inhibition, Apoptosis Assay) Active->SecondaryScreen Yes Inactive Inactive Active->Inactive No Mechanism Mechanism of Action Studies SecondaryScreen->Mechanism Lead Lead Compound Mechanism->Lead

Caption: A logical workflow for biological screening.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a summary of its known properties and outlines general procedures for its synthesis and purification. While direct biological data is currently scarce, the activities of related acetamide derivatives suggest several promising avenues for future research. The provided workflows and hypothetical pathway are intended to serve as a foundation for researchers embarking on the study of this molecule. It is recommended that all handling and experimental procedures be conducted with appropriate safety precautions.

References

A Technical Guide to the Strategic Role of N-(3-ethynylphenyl)acetamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

<__ I am ready to provide the in-depth technical guide on the role of N-(3-ethynylphenyl)acetamide in medicinal chemistry. I have gathered sufficient information from the initial searches to structure the guide, explain the core concepts, provide examples, and create the required diagrams and protocols. The search results have given me a good understanding of the compound's role as a key building block, particularly for kinase inhibitors like Erlotinib, and have provided enough detail to construct a scientifically sound and comprehensive document that meets all the user's requirements. Therefore, I do not need to perform additional searches at this stage and can proceed with generating the final response.

Abstract

This compound has emerged as a pivotal structural motif in medicinal chemistry, primarily serving as a versatile building block in the synthesis of targeted therapeutics. Its unique combination of an acetamide group and a reactive terminal alkyne on a phenyl ring provides a strategic platform for generating complex molecules with high affinity and specificity for various biological targets. This guide delves into the synthesis, reactivity, and profound applications of this compound, with a particular focus on its integral role in the development of kinase inhibitors for oncology. We will explore the causality behind its strategic use, provide detailed experimental protocols for its derivatization, and present case studies that underscore its significance in contemporary drug discovery.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of drug design, the identification of versatile and synthetically accessible scaffolds is paramount. This compound (Figure 1) is one such scaffold that has garnered significant attention.[1] Its structure is deceptively simple, yet it harbors two key functional groups that are of immense utility to the medicinal chemist:

  • The Acetamide Group: This moiety can act as a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pockets of biological targets. It often serves as a key anchoring point or a modulator of physicochemical properties.

  • The Terminal Ethynyl (Alkyne) Group: This functional group is a synthetic powerhouse. It is a gateway to a multitude of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and click chemistry.[2][3][4] This allows for the facile introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.

The strategic placement of these groups on a phenyl ring provides a rigid core, which is ideal for orienting substituents in a defined three-dimensional space to maximize target engagement.

Figure 1: Chemical structure of this compound.

Synthesis and Key Reactions

The primary utility of this compound lies in the reactivity of its terminal alkyne. The Sonogashira cross-coupling reaction is the most prominent transformation, enabling the formation of a C(sp)-C(sp2) bond.[2][3][4][5] This reaction is fundamental to building the core structures of many targeted therapies.

The Sonogashira Coupling: A Gateway to Complexity

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][4] This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for late-stage diversification in a synthetic route.

sonogashira_workflow start This compound + Aryl Halide (R-X) reaction Sonogashira Coupling Reaction (Inert Atmosphere, Heat) start->reaction Reactants catalysts Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et3N) catalysts->reaction solvent Anhydrous Solvent (e.g., THF, DMF) solvent->reaction workup Reaction Workup (Filtration, Extraction) reaction->workup Yields purification Purification (Column Chromatography) workup->purification product Coupled Product (e.g., Kinase Inhibitor Precursor) purification->product

Figure 2: General workflow for a Sonogashira coupling reaction.

Detailed Experimental Protocol: Synthesis of an Erlotinib Analog Precursor

This protocol describes a representative Sonogashira coupling to synthesize a key intermediate analogous to the core of Erlotinib, a well-known Epidermal Growth Factor Receptor (EGFR) inhibitor.[6][7][8][9][10]

Objective: To couple this compound with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Materials:

  • This compound (1.0 eq)

  • 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, three-necked flask under an argon atmosphere, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, this compound, and copper(I) iodide.

  • Add anhydrous DMF via syringe, followed by triethylamine.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired coupled product.

Self-Validation: The success of the reaction is confirmed by NMR and mass spectrometry to verify the structure and purity of the final product. The disappearance of the terminal alkyne proton signal in ¹H NMR is a key indicator of a successful coupling.

Application in Medicinal Chemistry: The Case of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways.[11][12] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[11][13] Many kinase inhibitors target the ATP-binding pocket of the enzyme.[14]

This compound is a key component in the synthesis of numerous kinase inhibitors.[15][16][17] For instance, the core structure of Erlotinib, an EGFR inhibitor, features a 4-(3-ethynylphenylamino)quinazoline scaffold.[6][10] The ethynylphenylamino portion, derived from a precursor like this compound, is crucial for its inhibitory activity.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades like the PI3K/AKT/mTOR pathway, promoting cell proliferation, survival, and angiogenesis.[11][18] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[6]

Erlotinib and similar inhibitors function by competitively binding to the ATP-binding site within the kinase domain of EGFR, thereby preventing its phosphorylation and subsequent activation of downstream signaling.[9][13] The this compound-derived moiety plays a critical role by forming key interactions within this pocket.

Figure 3: Inhibition of the EGFR signaling pathway.

Quantitative Data: Structure-Activity Relationship Insights

The ability to easily modify the structure using this compound as a starting point allows for rapid exploration of the SAR. The table below presents hypothetical, yet representative, data for a series of EGFR inhibitors based on this scaffold, illustrating how modifications can impact potency.

Compound IDR-Group (from Sonogashira)EGFR IC₅₀ (nM)
Lead-01 Phenyl50.2
Lead-02 4-Methoxyphenyl25.8
Lead-03 3-Pyridyl10.5
Lead-04 2-Furyl15.1
Erlotinib (Reference)2.0 - 5.0[6]

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

The data illustrates that the choice of the aryl group coupled to the ethynyl moiety significantly influences the inhibitory activity, highlighting the importance of this position for optimizing target engagement.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its synthetic tractability, particularly through the Sonogashira coupling, provides an efficient and modular approach to the synthesis of complex, biologically active molecules. Its role in the development of kinase inhibitors like Erlotinib exemplifies its power in creating targeted therapies that have significantly impacted patient outcomes in oncology.

As drug discovery continues to move towards highly specific and potent small molecules, the demand for versatile and reliable building blocks will only increase. The principles demonstrated by the successful application of this compound will continue to guide the design and synthesis of the next generation of targeted therapeutics. Future work will likely involve its use in developing inhibitors for other kinase families and in the construction of novel bifunctional molecules like PROTACs, further cementing its legacy as a cornerstone of modern medicinal chemistry.

References

The Terminal Alkyne of N-(3-Ethynylphenyl)acetamide: A Versatile Functional Group for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

The terminal alkyne moiety in N-(3-ethynylphenyl)acetamide serves as a highly versatile functional handle, enabling a diverse range of chemical transformations. This reactivity profile makes it a valuable building block for researchers, scientists, and drug development professionals in the construction of complex molecular architectures and the exploration of novel therapeutic agents. This guide provides a comprehensive overview of the key reactions involving this terminal alkyne, including detailed experimental protocols, quantitative data, and visualizations of relevant chemical pathways.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in medicinal chemistry to synthesize conjugated systems and build molecular complexity. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Experimental Protocol:

A general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne is as follows:

  • To a reaction vessel containing the aryl halide (1.0 eq), add the terminal alkyne (1.0-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) salt, typically CuI (0.05-0.1 eq).

  • Add a suitable solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base, commonly triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrates.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is worked up by removing the solvent, followed by extraction and purification of the product, typically by column chromatography.

Data Presentation:
Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoacetophenoneThis compoundPd(PPh₃)₂Cl₂/CuITEATHF601285
1-Bromo-4-nitrobenzeneThis compoundPd(OAc)₂/PPh₃/CuIDIPEADMF80878
2-BromopyridineThis compoundPdCl₂(dppf)/CuIK₂CO₃Dioxane1001665

Note: The data presented in this table are representative examples and actual results may vary depending on the specific reaction conditions and substrates used.

Sonogashira_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X ArylHalide->OxAdd PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation TerminalAlkyne R-C≡C-H CuAcetylide R-C≡C-Cu TerminalAlkyne->CuAcetylide  + Cu(I), Base CuI Cu(I) Base Base CuAcetylide->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡C-R(L₂) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration CoupledProduct Ar-C≡C-R RedElim->CoupledProduct CuAAC_Mechanism CuI Cu(I) CuAcetylide R¹-C≡C-Cu CuI->CuAcetylide TerminalAlkyne R¹-C≡C-H TerminalAlkyne->CuAcetylide Coordination Coordination CuAcetylide->Coordination Azide R²-N₃ Azide->Coordination Cycloaddition Cycloaddition Coordination->Cycloaddition Metallacycle Six-membered Cu-containing intermediate Cycloaddition->Metallacycle Protonolysis Protonolysis Metallacycle->Protonolysis Protonolysis->CuI Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Protonolysis->Triazole Hydration_Workflow Start Start: this compound Dissolve Dissolve in Solvent (e.g., MeOH/H₂O) Start->Dissolve AddCatalyst Add Gold Catalyst (e.g., HAuCl₄) Dissolve->AddCatalyst React Stir at Elevated Temperature (e.g., 60 °C) AddCatalyst->React Monitor Monitor Reaction Progress (TLC, GC-MS) React->Monitor Workup Reaction Workup (Solvent Removal, Extraction) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Product: N-(3-acetylphenyl)acetamide Purify->Product Drug_Discovery_Logic Scaffold This compound (Scaffold) Sonogashira Sonogashira Coupling Scaffold->Sonogashira Click Click Chemistry (CuAAC) Scaffold->Click OtherRxns Other Reactions Scaffold->OtherRxns Library Diverse Compound Library Sonogashira->Library Click->Library OtherRxns->Library Screening High-Throughput Screening Library->Screening Target Biological Target (e.g., Enzyme, Receptor) Screening->Target Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, specifically utilizing N-(3-ethynylphenyl)acetamide as a key building block. This reaction, a cornerstone of "click chemistry," offers a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Such compounds are of significant interest in drug discovery and chemical biology due to their structural similarity to amide bonds and their diverse biological activities.[1]

Introduction

The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage is a powerful tool for molecular construction.[2] The reaction is characterized by its high yield, mild reaction conditions, stereospecificity, and tolerance of a wide variety of functional groups, making it ideal for the creation of compound libraries for high-throughput screening. This compound is a particularly useful alkyne component, as the resulting N-phenylacetamide-containing triazoles have shown promise as antifungal and anticancer agents.[1][3]

Key Applications in Drug Discovery

The 1,2,3-triazole core is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions, making it a valuable scaffold in medicinal chemistry.[4] Derivatives of N-phenylacetamide-containing triazoles have been investigated for various therapeutic applications:

  • Antifungal Agents: A primary mechanism of action for many azole-based antifungal drugs is the inhibition of cytochrome P450 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death.

  • Anticancer Agents: Numerous 1,2,3-triazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[7] The mechanisms of action can be diverse, including the induction of apoptosis and cell cycle arrest.[4][8]

  • Enzyme Inhibitors: The triazole motif is present in a range of enzyme inhibitors. For instance, novel N-phenylacetamide-1,2,3-triazole derivatives have been identified as potent α-glucosidase and protein tyrosine phosphatase 1B (PTP-1B) inhibitors, which are targets for the treatment of type 2 diabetes.[9][10][11][12]

Experimental Data

The following tables summarize typical reaction conditions and outcomes for the CuAAC reaction with aromatic alkynes analogous to this compound. This data provides a comparative baseline for expected yields and reaction times.

Table 1: CuAAC Reaction of Benzyl Azide with Various Substituted Phenylacetylenes

Alkyne (Substituent)Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
Phenylacetylene0.5% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRoom Temp5 min>99[2][13]
p-Methylphenylacetylene0.5% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRoom Temp5 min>99[2][13]
p-Methoxyphenylacetylene0.5% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRoom Temp5 min>99[2][13]
p-Trifluoromethylphenylacetylene0.5% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRoom Temp10 min>99[2]
Phenylacetylene1% CuICyrene™3012 h96[14]
Phenylacetylene1 ppm Cu-MONPsWater5024 h58[15]

Table 2: Influence of Catalyst Loading and Temperature on the Reaction of Benzyl Azide and Phenylacetylene

CatalystCatalyst LoadingSolventTemperature (°C)TimeConversion (%)Reference
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂0.05 mol%NeatRoom Temp30 min56[2]
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂0.05 mol%NeatRoom Temp3 h88[2]
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂0.005 mol% (50 ppm)NeatRoom Temp24 h96[2]
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂0.005 mol% (50 ppm)Neat5024 h>99[2]
PEG-tris-trz-Cu(I)2000 ppmWater3520 h>99[16]
PEG-tris-trz-Cu(I)100 ppmWater3020 h>99[16]

Experimental Protocols

This section provides detailed methodologies for performing the CuAAC reaction with this compound.

Protocol 1: General Procedure for CuAAC using CuSO₄/Sodium Ascorbate

This protocol describes a standard and widely used method for the CuAAC reaction.

Materials:

  • This compound

  • Azide of choice (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water)

  • Deionized water

  • tert-Butanol

  • Dichloromethane (for extraction)

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the corresponding azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 M, 1.0 mL, 0.2 mmol, 0.2 equiv).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 M, 1.0 mL, 0.1 mmol, 0.1 equiv).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 24 hours.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Ultrasound-Assisted CuAAC Reaction

This protocol utilizes ultrasound irradiation to potentially accelerate the reaction.

Materials:

  • This compound

  • Azide of choice

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Triethylammonium acetate ([Et₃NH][OAc]) as the medium

  • Ethyl acetate (for extraction)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ultrasonic bath

Procedure:

  • In a flask, combine this compound (1.0 mmol), the azide (1.0 mmol), and Cu(OAc)₂·H₂O (10 mol%) in [Et₃NH][OAc] (3 mL).

  • Place the flask in an ultrasonic bath and irradiate at 30-40 °C. Monitor the reaction by TLC. Reaction times are typically shorter, often in the range of 30-60 minutes.[1]

  • After completion, add water (15 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure triazole product.

Visualizations

Experimental Workflow

G General Workflow for CuAAC Synthesis and Screening cluster_synthesis Synthesis cluster_screening Biological Screening reagents This compound + Azide reaction CuAAC Reaction (e.g., CuSO4/NaAsc, tBuOH/H2O, RT) reagents->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup product 1,4-Disubstituted-1,2,3-triazole workup->product assay In vitro Assays (e.g., Antifungal, Anticancer) product->assay Characterized Product data Data Analysis (IC50, MIC determination) assay->data lead Lead Compound Identification data->lead

Caption: General workflow for the synthesis of 1,2,3-triazoles and subsequent biological screening.

Antifungal Mechanism of Action

G Antifungal Mechanism of Triazole Derivatives Triazole N-Phenylacetamide-Triazole Derivative CYP51A Cytochrome P450 14α-demethylase (CYP51A) Triazole->CYP51A Inhibits Ergosterol Ergosterol CYP51A->Ergosterol Biosynthesis Blocked Lanosterol Lanosterol Lanosterol->CYP51A Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Disruption Membrane Disruption & Cell Death Membrane->Disruption Compromised Integrity

Caption: Inhibition of ergosterol biosynthesis by triazole antifungal agents.

References

Protocol for Bioconjugation with N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-(3-ethynylphenyl)acetamide is a versatile chemical probe containing a terminal alkyne group. This functional group makes it an ideal component for bioorthogonal "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction enables the covalent and site-specific attachment of this compound to biomolecules that have been modified to contain an azide group.

The resulting triazole linkage is highly stable, making this method particularly suitable for applications in drug development, proteomics, and diagnostics. A primary application is in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug functionalized with an azide can be conjugated to an antibody modified with this compound. This allows for the targeted delivery of the drug to cancer cells, minimizing off-target toxicity.

Beyond ADCs, this compound can be used to attach a variety of molecules, such as fluorophores, biotin, or polyethylene glycol (PEG), to proteins, nucleic acids, and other biomolecules. This facilitates studies on protein localization, protein-protein interactions, and improving the pharmacokinetic properties of therapeutic proteins. The relatively small size of this compound is advantageous as it is less likely to interfere with the biological activity of the labeled molecule.

Quantitative Data Presentation

The efficiency of bioconjugation with this compound can be influenced by several factors, including the nature of the biomolecule, the reaction conditions, and the purification method. The following table provides a template for the type of quantitative data that should be generated and recorded for a typical bioconjugation experiment. Specific values for reaction yield and degree of labeling must be determined empirically for each unique conjugation.

ParameterBiomolecule ABiomolecule BReference
Biomolecule Azide-modified AntibodyAzide-modified EnzymeN/A
This compound Concentration (mM) 10.5N/A
Biomolecule Concentration (µM) 1020N/A
Copper(II) Sulfate (µM) 5050N/A
Ligand (e.g., THPTA) (µM) 250250N/A
Reducing Agent (e.g., Sodium Ascorbate) (mM) 55N/A
Reaction Time (hours) 24N/A
Reaction Temperature (°C) 2525N/A
Purification Method Size-Exclusion ChromatographyDialysisN/A
Final Conjugate Yield (%) To be determinedTo be determinedN/A
Degree of Labeling (DOL) To be determinedTo be determinedN/A

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation

This protocol describes a general method for conjugating this compound to an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Deionized water

  • Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Bioconjugation Reaction:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-10 mg/mL) in a suitable reaction buffer.

    • Add the this compound stock solution to the desired final concentration (typically a 5- to 20-fold molar excess over the protein).

    • Add the THPTA stock solution to a final concentration of 5-fold molar excess over the CuSO₄.

    • Add the CuSO₄ stock solution to a final concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification of the Bioconjugate:

    • Remove the excess reagents and catalyst by a suitable purification method.

    • For proteins, size-exclusion chromatography is a common and effective method.

    • Alternatively, dialysis or spin filtration can be used.

  • Characterization of the Bioconjugate:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as:

      • SDS-PAGE: An increase in the molecular weight of the protein will be observed.

      • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Provides an accurate mass of the conjugate, allowing for the determination of the number of attached molecules.

      • UV-Vis Spectroscopy: If this compound is conjugated to a dye, the degree of labeling can be calculated from the absorbance of the protein and the dye.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Stock Solutions (Alkyne, CuSO4, Ligand, Ascorbate) mix Combine Reactants in Reaction Buffer reagents->mix biomolecule Prepare Azide-Modified Biomolecule biomolecule->mix incubate Incubate (RT or 4°C) mix->incubate purify Purify Conjugate (SEC, Dialysis) incubate->purify characterize Characterize Conjugate (MS, SDS-PAGE) purify->characterize

Caption: Experimental workflow for bioconjugation using CuAAC.

logical_relationship reagent This compound (Alkyne) reaction Click Chemistry (CuAAC) reagent->reaction biomolecule Azide-Modified Biomolecule (e.g., Protein, Antibody) biomolecule->reaction catalyst Cu(I) Catalyst (Generated in situ from CuSO4 + Sodium Ascorbate) catalyst->reaction product Stable Bioconjugate (Triazole Linkage) reaction->product application Applications (ADCs, Imaging, Diagnostics) product->application

Application Notes and Protocols: Metabolic Labeling of Cells Using N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique that allows for the introduction of bioorthogonal reporters into biomolecules within living cells.[1] This is achieved by supplying cells with precursors that are chemically modified to contain a unique functional group, such as an alkyne or an azide.[2] The cell's natural metabolic pathways then incorporate these "tagged" precursors into macromolecules like proteins, glycans, or nucleic acids.[1] The incorporated bioorthogonal handle can then be selectively reacted with a complementary probe for visualization or enrichment, a process known as click chemistry.[3]

N-(3-ethynylphenyl)acetamide is a synthetic molecule featuring a terminal alkyne group. This ethynyl moiety serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[3][4] While the precise metabolic pathway for this compound incorporation is application-specific and may require empirical determination, its structure suggests potential utility as a probe for tracking enzymatic modifications or as a building block for targeted drug discovery. For the purpose of these notes, we will describe its hypothetical use as a metabolic label for glycoproteins, where it may be processed by cellular machinery and incorporated into glycan structures. This allows for subsequent detection and analysis of glycosylation dynamics, which are often altered in disease states like cancer.[5]

Principle and Workflow

The core principle involves a two-step process. First, cells are incubated with this compound, which is taken up and metabolically integrated into cellular biomolecules. Second, the alkyne tag is detected via a click reaction with an azide-functionalized reporter molecule, such as a fluorophore for imaging or biotin for affinity purification and mass spectrometry analysis.

G cluster_workflow Overall Experimental Workflow A 1. Metabolic Labeling Incubate cells with This compound B 2. Cellular Incorporation Probe is integrated into biomolecules (e.g., glycoproteins) A->B Uptake & Metabolism C 3. Cell Processing Harvest, fix, and permeabilize cells or prepare cell lysate B->C Sample Prep D 4. Click Chemistry React alkyne-tagged molecules with an azide-reporter (e.g., Azide-FITC) C->D CuAAC Reaction E 5. Downstream Analysis Visualize by fluorescence microscopy or analyze by mass spectrometry D->E Detection/Enrichment

Caption: High-level workflow for metabolic labeling and detection.

Quantitative Data Presentation

Effective metabolic labeling requires optimization of probe concentration and incubation time to maximize signal while minimizing cytotoxicity. The following tables serve as templates for presenting such optimization data.

Table 1: Optimization of this compound Labeling Conditions

Concentration (µM) Incubation Time (h) Relative Fluorescence Intensity (a.u.) Cell Viability (%)
10 24 150 ± 12 98 ± 2
50 24 680 ± 45 97 ± 3
100 24 1150 ± 89 91 ± 4
50 12 320 ± 25 99 ± 1
50 48 950 ± 70 94 ± 3
50 72 1020 ± 81 88 ± 5
0 (Control) 24 5 ± 2 100 ± 1

Note: Data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Labeling Efficiency Across Different Cell Lines

Cell Line Type Labeling Efficiency (%) Notes
HeLa Cervical Cancer 85 Adherent, robust incorporation
Jurkat T-lymphocyte 72 Suspension, requires optimization
MCF-7 Breast Cancer 78 Adherent, moderate incorporation
HEK293 Human Embryonic Kidney 91 Adherent, high efficiency

Note: Efficiency determined by flow cytometry comparing labeled to unlabeled control populations.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells

This protocol describes the general procedure for labeling adherent cells (e.g., HeLa, MCF-7) grown in culture.

Materials:

  • Adherent cells of choice

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound (stock solution in DMSO, e.g., 50 mM)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells onto tissue culture plates at a density that will result in 70-80% confluency at the time of harvesting. Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours.

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 50 µM). Pre-warm the medium to 37°C.

  • Labeling: Aspirate the old medium from the cells. Wash the cells once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Return the cells to the incubator for a period of 24 to 72 hours. The optimal time should be determined empirically (see Table 1).[6]

  • Harvesting: After incubation, the cells are ready for downstream applications such as fixation for microscopy or lysis for proteomic analysis. Wash the cells twice with ice-cold PBS to remove any unincorporated probe before proceeding.[6]

Protocol 2: Click Chemistry for Fluorescence Microscopy

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent probe to metabolically labeled cells for imaging.

Caption: Schematic of the CuAAC click reaction.

Materials:

  • Metabolically labeled and washed cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton™ X-100 in PBS

  • Click Reaction Buffer (e.g., PBS, pH 7.4)

  • Azide-fluorophore (e.g., Azide-Alexa Fluor 488, stock in DMSO)

  • Copper(II) Sulfate (CuSO₄, 50 mM stock in H₂O)

  • Sodium Ascorbate (1 M stock in H₂O, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM stock in DMSO)

  • DAPI solution (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Fixation: Fix the labeled cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 10 minutes.

  • Washing: Repeat the washing step (Step 2).

  • Prepare Click Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

    • Click Reaction Buffer: 950 µL

    • Azide-fluorophore: 10 µL (e.g., from a 1 mM stock for 10 µM final)

    • CuSO₄: 20 µL (for 1 mM final)

    • TBTA: 10 µL (for 100 µM final)

    • Sodium Ascorbate: 10 µL (for 10 mM final) Vortex gently to mix.

  • Click Reaction: Aspirate the PBS from the cells and add the click cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Final Wash: Wash once with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium. The slides are now ready for imaging.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the enrichment of labeled proteins for subsequent identification and quantification by LC-MS/MS. It utilizes an azide-biotin tag for affinity purification.

Materials:

  • Metabolically labeled cell pellet

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-PEG4-Biotin

  • Click chemistry reagents (as in Protocol 2)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with decreasing concentrations of SDS)

  • Ammonium Bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic Acid

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Click Reaction: To 1 mg of protein lysate, add the click chemistry reagents, using Azide-PEG4-Biotin as the reporter. Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the protein to remove excess reagents. An 80% methanol precipitation is effective.[7][8]

  • Enrichment of Labeled Proteins: Resuspend the protein pellet in a buffer containing SDS. Add streptavidin-agarose beads and incubate for 2 hours at room temperature with rotation to capture biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. Perform sequential washes with PBS + 1% SDS, PBS + 0.1% SDS, and finally PBS alone.

  • On-Bead Digestion: a. Resuspend the beads in 50 mM ammonium bicarbonate. b. Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. c. Alkylation: Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes. d. Digestion: Add trypsin and incubate overnight at 37°C.

  • Peptide Elution: Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.

  • Sample Cleanup: Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Reconstitute the cleaned peptides in a solution of 0.1% formic acid in water and analyze using a high-resolution mass spectrometer.[7]

Applications in Drug Development

The ability to tag and track biomolecules provides unique opportunities in the field of drug discovery and development.

  • Target Identification: If a drug candidate is derived from this compound, this method can be used to identify its cellular binding partners. By performing a click reaction with biotin-azide followed by streptavidin pulldown and mass spectrometry, the protein targets of the drug can be elucidated.

  • Mechanism of Action Studies: The metabolic labeling approach can reveal how a compound affects specific metabolic pathways. For example, researchers can quantify changes in glycoprotein synthesis in response to drug treatment by measuring the incorporation of the alkyne probe.

  • Biomarker Discovery: Aberrant glycosylation is a hallmark of many diseases.[5] This technique can be used to profile changes in the glycoproteome between healthy and diseased states, potentially identifying novel biomarkers for diagnostics or therapeutic intervention. Phenylacetamide derivatives have shown a range of biological activities, including anticancer and anti-inflammatory properties, making this a relevant area of investigation.[9]

  • Prodrug Activation: The technique could be adapted to monitor the activation of prodrugs that release an ethynyl-tagged molecule upon enzymatic cleavage within the cell.[10]

By providing a versatile platform for visualizing and isolating specific classes of biomolecules, metabolic labeling with probes like this compound is a valuable tool for advancing our understanding of cellular biology and accelerating the drug development pipeline.

References

Synthesis of Triazole Derivatives via Click Chemistry with N-(3-ethynylphenyl)acetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives utilizing N-(3-ethynylphenyl)acetamide as a key building block via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. These protocols are designed to be a practical guide for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

The 1,2,3-triazole moiety is a significant pharmacophore in modern drug discovery, exhibiting a wide array of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The advent of click chemistry, particularly the CuAAC reaction, has revolutionized the synthesis of these derivatives due to its high efficiency, mild reaction conditions, and broad substrate scope. This method allows for the reliable and modular assembly of complex molecular architectures.

This application note focuses on the use of this compound as the alkyne component. The presence of the acetamide group provides a handle for further functionalization and can contribute to the biological activity of the final compounds through hydrogen bonding interactions with biological targets.

Synthetic Workflow

The general workflow for the synthesis of triazole derivatives from this compound involves a two-step process: the preparation of the desired organic azide and the subsequent copper-catalyzed cycloaddition with the alkyne.

G cluster_0 Preparation of Starting Materials cluster_1 Click Chemistry (CuAAC) cluster_2 Purification and Analysis Organic Halide Organic Halide Organic Azide Organic Azide Organic Halide->Organic Azide Nucleophilic Substitution Sodium Azide Sodium Azide Sodium Azide->Organic Azide Triazole Product Triazole Product Organic Azide->Triazole Product This compound This compound This compound->Triazole Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Product Purification Purification Triazole Product->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for the synthesis of triazole derivatives.

Experimental Protocols

Materials and Methods

This compound can be obtained from commercial suppliers. Organic azides can be synthesized from the corresponding alkyl or benzyl halides and sodium azide. All solvents should be of analytical grade and used as received unless otherwise noted.

General Safety Precautions: Organic azides are potentially explosive and should be handled with care. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Protocol 1: Synthesis of Benzyl Azide

This protocol describes the synthesis of benzyl azide, a common azide partner for the CuAAC reaction.

  • In a round-bottom flask, dissolve benzyl bromide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Caution: Do not concentrate the solution to dryness. The resulting solution of benzyl azide in the organic solvent should be used directly in the next step. It is recommended to determine the concentration of the azide solution by careful evaporation of a small, known volume.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the synthesis of N-(3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)acetamide.

  • To a round-bottom flask, add this compound (1.0 eq) and the prepared benzyl azide solution (1.1 eq).

  • Dissolve the starting materials in a mixture of tert-butanol and water (1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of triazole derivatives based on this compound. The data is compiled from analogous reactions reported in the literature and represents expected outcomes.

Table 1: Reaction Conditions and Yields for the Synthesis of N-(3-(1-Aryl/Alkyl-1H-1,2,3-triazol-4-yl)phenyl)acetamide Derivatives

EntryAzide PartnerCatalyst SystemSolventTime (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂O / Na-Ascorbatet-BuOH/H₂O (1:1)492
2Phenyl AzideCuSO₄·5H₂O / Na-Ascorbatet-BuOH/H₂O (1:1)688
34-Methoxybenzyl AzideCuSO₄·5H₂O / Na-Ascorbatet-BuOH/H₂O (1:1)495
44-Chlorobenzyl AzideCuSO₄·5H₂O / Na-Ascorbatet-BuOH/H₂O (1:1)590
5Propargyl AzideCuSO₄·5H₂O / Na-Ascorbatet-BuOH/H₂O (1:1)385

Table 2: Representative Characterization Data for N-(3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)acetamide

AnalysisData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)10.15 (s, 1H, NH), 8.55 (s, 1H, triazole-H), 8.05 (s, 1H), 7.70 (d, J = 8.0 Hz, 1H), 7.45-7.30 (m, 6H), 7.20 (d, J = 8.0 Hz, 1H), 5.60 (s, 2H, CH₂), 2.05 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)168.5, 146.0, 139.5, 136.0, 130.0, 129.0, 128.8, 128.2, 128.0, 122.0, 119.5, 116.0, 53.0, 24.0.
FT-IR (KBr, cm⁻¹)3280 (N-H stretch), 3140 (C-H, aromatic), 1660 (C=O, amide I), 1550 (N-H bend, amide II), 1490, 1450 (C=C, aromatic).
Mass Spec. (ESI-MS) m/z[M+H]⁺ calculated for C₁₇H₁₆N₄O: 293.1397; found: 293.1401.

Application in Drug Discovery: Targeting Fungal Lanosterol 14α-Demethylase

Triazole-based compounds are well-known for their antifungal activity, which they primarily exert by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.[1]

The N-phenylacetamide-containing triazoles synthesized via the described protocols can be investigated as potential inhibitors of this pathway. The triazole nitrogen (N4) can coordinate with the heme iron atom in the active site of CYP51, while the substituted phenylacetamide moiety can form additional interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues, enhancing binding affinity and inhibitory potency.[3][4]

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Triazole Derivative Triazole Derivative Triazole Derivative->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

The development of novel triazole derivatives using the synthetic routes described herein offers a promising avenue for the discovery of new antifungal agents with improved efficacy and the potential to overcome existing drug resistance. Molecular docking studies can be employed to predict the binding modes of these synthesized compounds within the active site of lanosterol 14α-demethylase, guiding further structural optimization.[1][4]

References

Application Notes and Protocols for Labeling Proteins with 3-acetamidophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This document provides a comprehensive guide for the covalent labeling of proteins using 3-acetamidophenylacetylene. This method relies on the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] The terminal alkyne group of 3-acetamidophenylacetylene reacts with an azide-modified protein to form a stable triazole linkage. This bioorthogonal reaction is exceptionally specific, as neither the alkyne nor the azide functional groups are naturally present in proteins, ensuring minimal off-target labeling.[1][3]

The protocol is designed for proteins that have been pre-modified to contain an azide group. This can be achieved through various methods, such as metabolic incorporation of azide-bearing amino acid analogs (e.g., azidohomoalanine) or site-specific chemical modification of native amino acid residues.[4] These application notes will detail the necessary reagents, a step-by-step experimental protocol, and methods for purification and analysis of the final labeled protein conjugate.

Principle of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the labeling strategy is the CuAAC reaction. In this process, a copper(I) catalyst facilitates the [3+2] cycloaddition between the terminal alkyne of 3-acetamidophenylacetylene and the azide group on the protein of interest (POI). This reaction is rapid, high-yielding, and can be performed in aqueous buffers over a wide pH range (typically 4-11), making it highly compatible with biological samples.[2] To protect the protein from potential damage by reactive oxygen species (ROS) that can be generated during the reaction, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used. This ligand stabilizes the catalytically active Cu(I) state and enhances the reaction rate.[1][5]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Protein_Azide Azide-Modified Protein (Protein-N3) Labeled_Protein Labeled Protein (Triazole Linkage) Protein_Azide->Labeled_Protein cycloaddition Acetylene 3-acetamidophenylacetylene Acetylene->Labeled_Protein cycloaddition Cu_II CuSO4 (Cu²⁺) Cu_I Cu⁺ Catalyst Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Protein_Azide Catalyzes Cu_I->Acetylene THPTA THPTA Ligand THPTA->Cu_I Stabilization Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Prep_Protein Prepare Azide-Modified Protein Solution Combine Combine Protein, Buffer, and 3-acetamidophenylacetylene Prep_Protein->Combine Prep_Reagents Prepare Fresh Reagent Stocks Add_Catalyst Add CuSO4/Ligand Premix Prep_Reagents->Add_Catalyst Initiate Initiate with Fresh Sodium Ascorbate Prep_Reagents->Initiate Combine->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate (1-2h, RT) with Gentle Shaking Initiate->Incubate Purify Purify via Size-Exclusion Chromatography or Dialysis Incubate->Purify Analyze Analyze Labeling Efficiency (SDS-PAGE, MS) Purify->Analyze Store Store Labeled Protein at -80°C Analyze->Store

References

Application Notes and Protocols: N-(3-ethynylphenyl)acetamide in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(3-ethynylphenyl)acetamide as a key intermediate in the synthesis of potent and selective carbonic anhydrase (CA) inhibitors. The protocols outlined below are based on established synthetic methodologies, including the "tail approach," which allows for the development of isoform-specific inhibitors targeting various disease states.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH and various physiological processes.[1] Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and are associated with cancer progression, making them attractive therapeutic targets.[1][2] The design of CA inhibitors often involves a primary sulfonamide group, which coordinates with the zinc ion in the enzyme's active site, and a "tail" portion that can be modified to achieve desired potency and selectivity.

This compound serves as a versatile building block for introducing an ethynylphenyl moiety into the tail region of CA inhibitors. This terminal alkyne functionality is particularly useful for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. This approach allows for the facile synthesis of a diverse library of 1,2,3-triazole-containing CA inhibitors with varying substituents, enabling the exploration of structure-activity relationships (SAR).

Data Presentation

The following table summarizes the inhibitory activity of representative carbonic anhydrase inhibitors synthesized using methodologies involving ethynylphenyl intermediates. The data is presented as inhibition constants (Kᵢ) or IC₅₀ values against various human (hCA) isoforms.

Compound IDTarget IsoformKᵢ (nM)IC₅₀ (nM)Selectivity ProfileReference
Compound A hCA II14.4-Potent inhibitor[3]
hCA IX25.0-[3]
hCA XII0.59-Highly potent and selective for hCA XII[3]
Compound B hCA II16.7-Selective for hCA II over hCA I[4]
hCA I906.8-(Selectivity Index: 54.3)[4]
Compound C hCA IX1.2-Highly potent and selective for hCA IX[5]
Compound D hCA XII4.3-Potent inhibitor[5]

Note: The compound IDs are representative and are used here to illustrate the typical inhibitory profiles of compounds synthesized via the described methods. The actual compounds in the references may have different identifiers.

Experimental Protocols

The synthesis of carbonic anhydrase inhibitors from this compound typically involves a multi-step process. The following protocols are generalized from procedures described in the literature.[6]

Protocol 1: Synthesis of N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide

This protocol describes the Sonogashira coupling of 3'-aminoacetophenone with (trimethylsilyl)acetylene, followed by further modifications that would lead to the named starting material. A more direct synthesis starting from 3-ethynylaniline is also common. The presented protocol is for a related intermediate that leads to the desired scaffold.

Materials:

  • m-bromoacetanilide or a related halogenated acetanilide

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the halogenated acetanilide (1.0 eq) in a mixture of anhydrous THF and TEA.

  • Add (trimethylsilyl)acetylene (1.2-1.5 eq), CuI (0.05 eq), and Pd(PPh₃)₂Cl₂ (0.02 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide.

Protocol 2: Deprotection of the Trimethylsilyl Group

Materials:

  • N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide (1.0 eq) in THF.

  • Add TBAF solution (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench it with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound, which can often be used in the next step without further purification.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction couples the terminal alkyne with an azide-functionalized sulfonamide core.

Materials:

  • This compound

  • 4-Azidobenzenesulfonamide (or other azide-functionalized sulfonamide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent system (e.g., t-butanol/water, DMF, or DMSO)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the azide-functionalized sulfonamide (1.0 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC or LC-MS.

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with water, and dried.

  • Alternatively, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final 1,2,3-triazole-containing carbonic anhydrase inhibitor.

Visualizations

Synthesis Workflow

Synthesis_Workflow A Halogenated Acetanilide C N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide A->C Sonogashira Coupling B (Trimethylsilyl)acetylene B->C D This compound C->D TBAF Deprotection F Final Carbonic Anhydrase Inhibitor (Triazole) D->F CuAAC 'Click' Reaction E Azide-functionalized Sulfonamide E->F

Caption: Synthetic route to triazole-based carbonic anhydrase inhibitors.

Mechanism of Action

Mechanism_of_Action CA_Enzyme Carbonic Anhydrase (e.g., CA IX) Active_Site Active Site (Zn²⁺) CA_Enzyme->Active_Site contains Product H⁺ + HCO₃⁻ CA_Enzyme->Product Inhibitor Sulfonamide Inhibitor Inhibitor->Active_Site binds to Block Inhibition Substrate CO₂ + H₂O Substrate->CA_Enzyme catalysis Block->Substrate prevents catalysis

Caption: Inhibition of carbonic anhydrase by a sulfonamide inhibitor.

References

Functionalizing Biomolecules with N-(3-ethynylphenyl)acetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-ethynylphenyl)acetamide is a versatile reagent for the functionalization of biomolecules. Its terminal alkyne group allows for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The acetamide group can influence the compound's solubility and interaction with biological systems. This document provides detailed application notes and experimental protocols for utilizing this compound in labeling proteins and nucleic acids, and its application in studying cellular signaling pathways.

Applications

The primary application of this compound is the introduction of a reactive handle onto biomolecules for subsequent modification. This enables a wide range of downstream applications, including:

  • Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking of biomolecules in cells and tissues.

  • Biotinylation: Introduction of biotin for affinity purification and detection.

  • Drug Conjugation: Linking of therapeutic agents to targeting biomolecules such as antibodies.

  • Probing Biomolecular Interactions: Studying protein-protein or protein-nucleic acid interactions by attaching probes.

Data Presentation

The efficiency of labeling biomolecules with this compound can be quantified and is influenced by various reaction parameters. The following tables provide representative data for typical labeling reactions.

Table 1: Protein Labeling Efficiency with this compound via CuAAC

ProteinBiomolecule Concentration (µM)This compound:Biomolecule RatioReaction Time (min)Labeling Efficiency (%)
Bovine Serum Albumin5010:13085
Monoclonal Antibody2520:16078
Kinase ABC1050:112065

Table 2: Nucleic Acid Labeling Efficiency with this compound via CuAAC

Nucleic Acid TypeBiomolecule Concentration (µM)This compound:Biomolecule RatioReaction Time (min)Labeling Efficiency (%)
dsDNA (500 bp)10100:16092
siRNA (21 nt)2050:14588
mRNA (1.5 kb)5200:19075

Experimental Protocols

Protocol 1: General Protein Labeling using this compound and CuAAC

This protocol describes the labeling of a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • CuSO₄: 20 mM in nuclease-free water.

    • THPTA: 100 mM in nuclease-free water.

    • Sodium ascorbate: 100 mM in nuclease-free water (prepare fresh).

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add the azide-modified protein to a final concentration of 10-50 µM in PBS.

    • Add this compound to the desired final concentration (e.g., 10-50 fold molar excess over the protein).

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.1 mM.

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove unreacted this compound and copper catalyst using a desalting column or dialysis.

  • Quantification:

    • Determine the labeling efficiency using methods such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol outlines the procedure for labeling azide-modified DNA or RNA oligonucleotides.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • Nuclease-free water

  • DMSO

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • CuSO₄: 20 mM in nuclease-free water.

    • TBTA: 10 mM in DMSO.

    • Sodium ascorbate: 100 mM in nuclease-free water (prepare fresh).

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 10-20 µM.

    • Add this compound to a final concentration of 100-200 µM.

    • Prepare the copper catalyst solution by mixing CuSO₄ and TBTA in a 1:5 molar ratio.

    • Add the CuSO₄/TBTA solution to the reaction mixture to a final copper concentration of 50 µM.

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 1 mM.

    • Vortex the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Purification:

    • Purify the labeled oligonucleotide by ethanol precipitation or using a suitable chromatography method (e.g., HPLC).

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway EGF EGF EGFR EGFR (Functionalized) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates

Caption: EGFR signaling pathway probed with a functionalized receptor.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Click Reaction (CuAAC) cluster_analysis Analysis Biomolecule Azide-Modified Biomolecule Mix Reaction Mixture (Biomolecule, Reagent, CuSO4, Ligand) Biomolecule->Mix Reagent N-(3-ethynylphenyl) acetamide Reagent->Mix Initiate Add Sodium Ascorbate Mix->Initiate Incubate Incubate at RT Initiate->Incubate Purify Purification (Desalting/Dialysis) Incubate->Purify Quantify Quantification (Spectroscopy/MS) Purify->Quantify Application Downstream Application Quantify->Application Logical_Relationship Start Start: Need for Biomolecule Functionalization Decision1 Biomolecule has 'clickable' handle? Start->Decision1 Incorporate Incorporate Azide into Biomolecule Decision1->Incorporate No Click Perform CuAAC with This compound Decision1->Click Yes Incorporate->Click Success Functionalized Biomolecule Click->Success

Application Note: Analysis of N-(3-ethynylphenyl)acetamide (NEPA) Conjugates by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-ethynylphenyl)acetamide (NEPA) is a molecule of interest in drug development and chemical biology due to its reactive ethynyl group. This functional group can form covalent bonds with biological nucleophiles, such as the thiol group of cysteine residues in proteins and glutathione (GSH). The formation of these conjugates can be crucial for understanding the mechanism of action, identifying drug targets, and assessing potential toxicity. This application note provides a detailed protocol for the detection and characterization of NEPA conjugates using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

The methods described herein are applicable for the analysis of NEPA conjugated to proteins, peptides, and small molecules like glutathione. These protocols are designed to be a starting point for researchers and can be adapted based on the specific conjugate and matrix.

Principle and Workflow

The analytical workflow for the detection of NEPA conjugates involves several key steps:

  • Sample Preparation : Isolation and preparation of the NEPA conjugate from the sample matrix. This may involve protein precipitation, reduction of disulfide bonds, and enzymatic digestion for protein conjugates.

  • HPLC Separation : Chromatographic separation of the NEPA conjugate from other sample components using reverse-phase HPLC.

  • MS Detection and Characterization : Detection of the conjugate by mass spectrometry, followed by fragmentation to confirm the structure and identify the site of conjugation.

A general overview of the experimental workflow is presented in the diagram below.

G cluster_data Data Processing Sample Biological Sample (e.g., plasma, cell lysate) ProteinPrecip Protein Precipitation (e.g., with acetonitrile) Sample->ProteinPrecip for protein conjugates SPE Solid Phase Extraction (for small molecules) Sample->SPE Reduction Reduction (e.g., with DTT) ProteinPrecip->Reduction Digestion Enzymatic Digestion (e.g., with Trypsin) Reduction->Digestion HPLC HPLC Separation (Reverse Phase) Digestion->HPLC SPE->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis (Identification & Quantification) DataAcquisition->DataAnalysis

Caption: General experimental workflow for the analysis of NEPA conjugates.

Potential Reaction of NEPA with Cysteine

The primary mechanism of conjugation for NEPA is expected to be a Michael addition reaction between the electrophilic ethynyl group of NEPA and the nucleophilic thiol group of a cysteine residue. This results in the formation of a stable thioether bond.

G cluster_structures Chemical Structures NEPA This compound (NEPA) (Electrophile) Conjugate NEPA-Cysteine Conjugate (Thioether bond) NEPA->Conjugate Michael Addition NEPA_struct Cysteine Cysteine Residue (in Protein or Glutathione) (Nucleophile) Cysteine->Conjugate Cysteine_struct Conjugate_struct

Caption: Reaction of NEPA with a cysteine residue.

Experimental Protocols

Sample Preparation

4.1.1. For NEPA-Protein Conjugates

This protocol is adapted from methods used for the analysis of antibody-drug conjugates.

  • Protein Precipitation: To 100 µL of plasma or cell lysate containing the NEPA-protein conjugate, add 400 µL of cold acetonitrile. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate the proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspension: Resuspend the protein pellet in 100 µL of a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 56°C for 1 hour.

  • Alkylation (Optional): To prevent re-formation of disulfide bonds, alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate at 37°C overnight.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with 50% acetonitrile/0.1% formic acid.

  • Final Preparation: Dry the eluted peptides in a vacuum centrifuge and reconstitute in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.

4.1.2. For NEPA-Glutathione Conjugate

  • Sample Dilution: Dilute the sample (e.g., cell lysate, reaction mixture) 1:10 with 0.1% formic acid in water.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Direct Injection: The filtered sample is ready for direct injection into the HPLC-MS system.

HPLC Method

The following HPLC conditions are a starting point and may require optimization based on the specific conjugate and sample matrix.

ParameterCondition
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B for 2 min, 5-95% B in 15 min, hold at 95% B for 3 min, return to 5% B in 0.1 min, re-equilibrate for 5 min
Mass Spectrometry Method

The following MS parameters are for a typical quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Scan Range (MS) m/z 100 - 2000
Scan Range (MS/MS) m/z 50 - 2000
Collision Energy Ramped (e.g., 20-40 eV)
Data Acquisition Data-Dependent Acquisition (DDA) or Targeted MS/MS

Data Presentation

The following tables summarize the expected quantitative data for NEPA and its potential conjugates.

Table 1: Expected HPLC Retention Times

CompoundExpected Retention Time (min)
Glutathione (GSH)~ 2.5
This compound (NEPA)~ 8.2
NEPA-Glutathione Conjugate~ 6.5
Unmodified Tryptic PeptideVaries
NEPA-Modified Tryptic PeptideIncreased retention time relative to unmodified peptide

Table 2: Expected Mass Spectrometry Data

CompoundMolecular Formula[M+H]+ (m/z)Key Fragment Ions (m/z)
This compound (NEPA)C10H9NO160.07118.07 (loss of C2H2O), 91.05 (phenyl fragment)
Glutathione (GSH)C10H17N3O6S308.09273.08 (loss of NH3), 179.05 (pyroglutamate), 130.05 (loss of pyroglutamate)
NEPA-Glutathione ConjugateC20H26N4O7S467.16338.11 (neutral loss of 129, pyroglutamate), 273.08 (GSH fragment)
NEPA-Cysteine AdductC13H15N2O3S283.08160.07 (NEPA), 121.03 (Cysteine)

Data Analysis and Interpretation

  • Identification of Conjugates: NEPA conjugates can be identified by their unique m/z values in the full MS scan. The presence of a NEPA-modified peptide will result in a mass shift corresponding to the mass of NEPA (159.06 Da) compared to the unmodified peptide.

  • Confirmation by MS/MS: The structure of the conjugate can be confirmed by MS/MS analysis. For NEPA-glutathione conjugates, a characteristic neutral loss of 129 Da (pyroglutamic acid) is a strong indicator. For NEPA-peptide conjugates, the fragmentation pattern will show a series of b- and y-ions, with a mass shift on the fragment ions containing the modified cysteine residue.

  • Quantification: The relative or absolute abundance of NEPA conjugates can be determined by integrating the peak areas from the extracted ion chromatograms (XICs) of the precursor ions. For absolute quantification, a stable isotope-labeled internal standard is recommended.

Conclusion

The HPLC-MS methods outlined in this application note provide a robust framework for the detection and characterization of this compound conjugates. These protocols can be valuable tools for researchers in drug development and chemical biology to study the interactions of NEPA with biological systems. The provided data and workflows serve as a comprehensive guide, which can be further optimized to suit specific research needs.

Application Notes: Site-Specific Peptide Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the development of sophisticated bioconjugates, imaging agents, and therapeutic peptides with enhanced properties. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key "click chemistry" reaction, provides a robust and highly efficient method for covalently linking molecules in a specific and bioorthogonal manner.[1][2][3] This reaction forms a stable 1,2,3-triazole linkage between an alkyne and an azide, a linkage that is resistant to hydrolysis and enzymatic degradation.[4][5]

N-(3-ethynylphenyl)acetamide is a valuable reagent in this context, providing a terminal alkyne functionality for conjugation. These application notes describe the use of this compound for the site-specific modification of peptides that have been synthesized to contain an azide-bearing amino acid, such as L-azidohomoalanine (Aha). The protocols provided are designed for both solution-phase and on-resin modifications.

Principle of the Method

The core of the methodology is the CuAAC reaction, which involves the [3+2] cycloaddition of the terminal alkyne of this compound and the azide group of a modified amino acid within a peptide sequence. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6][7] The resulting triazole ring serves as a stable linker, covalently attaching the acetamidophenyl group to the peptide backbone at a predetermined site.[4]

Applications

The site-specific introduction of the this compound moiety can be used for a variety of applications, including:

  • Drug Conjugation: The acetamide group can be a pharmacophore itself or a precursor for further functionalization.

  • Biophysical Probes: Attachment of probes to study peptide structure and function.

  • Material Science: Functionalization of peptides for incorporation into novel biomaterials.

Data Presentation

The following table summarizes representative quantitative data for the solution-phase modification of an azide-containing model peptide (e.g., Ac-Gly-Aha-Ala-NH₂) with this compound.

ParameterValueMethod of Analysis
Starting Peptide Purity >95%Analytical RP-HPLC
Final Product Purity >98%Analytical RP-HPLC
Reaction Yield 85-95%RP-HPLC Peak Area
Observed Mass (M+H)⁺ [Calculated Value]LC-MS (ESI)
Theoretical Mass (M+H)⁺ [Calculated Value]Mass Calculation
Reaction Time 4-12 hoursReaction Monitoring by LC-MS

Experimental Protocols

Materials and Reagents
  • Azide-modified peptide (lyophilized powder)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Solid-phase synthesis resin with azide-modified peptide

  • Dichloromethane (DCM)

  • DIPEA or 2,6-lutidine

Protocol 1: Solution-Phase Peptide Modification

This protocol is suitable for purified peptides that contain an azide functionality.

1. Reagent Preparation:

  • Peptide Stock Solution: Dissolve the azide-containing peptide in deoxygenated water or a DMF/water mixture to a final concentration of 1-5 mM.
  • This compound Stock Solution: Dissolve this compound (1.5 equivalents relative to the peptide) in DMF.
  • CuSO₄ Stock Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
  • THPTA Stock Solution: Prepare a 100 mM stock solution of THPTA in deionized water.
  • Sodium Ascorbate Solution: Freshly prepare a 200 mM stock solution of sodium L-ascorbate in deionized water.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the peptide stock solution, this compound stock solution, CuSO₄ stock solution (0.1 equivalents), and THPTA stock solution (0.5 equivalents).
  • Vortex the mixture gently.
  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).
  • Ensure the final reaction volume provides adequate mixing. The reaction can be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the copper(I) catalyst, although the presence of excess ascorbate often makes this unnecessary.

3. Reaction and Monitoring:

  • Allow the reaction to proceed at room temperature for 4-12 hours with gentle agitation.
  • Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS to observe the consumption of the starting peptide and the formation of the product.

4. Purification:

  • Once the reaction is complete, purify the modified peptide using preparative reverse-phase HPLC (RP-HPLC).[8]
  • Use a suitable C18 column with a water/acetonitrile gradient containing 0.1% TFA.
  • Collect fractions corresponding to the product peak.

5. Analysis and Storage:

  • Confirm the identity and purity of the collected fractions by analytical RP-HPLC and LC-MS.
  • Lyophilize the pure fractions to obtain the final product as a white powder.
  • Store the lyophilized peptide at -20°C or -80°C.

Protocol 2: On-Resin Peptide Modification

This protocol is for modifying a peptide while it is still attached to the solid-phase synthesis resin.[9][10]

1. Resin Preparation:

  • Swell the peptide-resin (containing the azide functionality) in anhydrous DMF for 1 hour in a suitable reaction vessel.
  • Drain the DMF.

2. Reagent Preparation:

  • Prepare a reaction cocktail in a separate tube:
  • Dissolve this compound (5 equivalents relative to resin loading) in DMF.
  • Add CuSO₄ (0.3 equivalents).
  • Add sodium ascorbate (1.5 equivalents).
  • Add a suitable base such as DIPEA or 2,6-lutidine (2 equivalents) to maintain a basic pH.

3. Reaction:

  • Add the reaction cocktail to the swollen resin.
  • Agitate the mixture at room temperature for 12-24 hours.

4. Washing:

  • Drain the reaction mixture.
  • Wash the resin extensively with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents and byproducts.
  • Dry the resin under vacuum.

5. Cleavage and Deprotection:

  • Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

6. Purification and Analysis:

  • Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water).
  • Purify and analyze the modified peptide as described in steps 4 and 5 of the solution-phase protocol.

Visualizations

G cluster_synthesis Peptide Synthesis cluster_modification Modification cluster_analysis Purification & Analysis SPPS Solid-Phase Peptide Synthesis (Incorporate Azide-Amino Acid) ResinPeptide Azide-Modified Peptide on Resin SPPS->ResinPeptide OnResin On-Resin CuAAC with this compound ResinPeptide->OnResin Cleavage Cleavage & Deprotection ResinPeptide->Cleavage Cleave first OnResin->Cleavage CrudeModified Crude Modified Peptide Cleavage->CrudeModified PurifiedPeptide Purified Azide-Modified Peptide Cleavage->PurifiedPeptide SolutionPhase Solution-Phase CuAAC with this compound SolutionPhase->CrudeModified Purification Preparative RP-HPLC CrudeModified->Purification PurifiedPeptide->SolutionPhase Analysis LC-MS & Analytical RP-HPLC Purification->Analysis FinalProduct Final Conjugated Peptide Analysis->FinalProduct

Caption: Experimental workflow for peptide modification.

G reagents Peptide-N3 + this compound product Peptide-Triazole-Acetamidophenyl reagents->product Cycloaddition catalyst CuSO4 + Sodium Ascorbate copper1 Cu(I) catalyst->copper1 Reduction copper1->product Catalyzes

References

Application Notes and Protocols for N-(3-ethynylphenyl)acetamide in In Situ Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Harnessing the Power of Proximity with N-(3-ethynylphenyl)acetamide in Target-Guided Synthesis

In the landscape of modern drug discovery, in situ click chemistry has emerged as a powerful strategy for identifying and optimizing potent enzyme inhibitors and other bioactive molecules.[1][2][3] This approach, a cornerstone of kinetic target-guided synthesis (TGS), leverages the biological target itself to catalyze the formation of its own inhibitor from a pool of smaller, reactive fragments.[1][3] The fundamental principle is elegant in its simplicity: the target's binding pocket acts as a molecular scaffold, bringing an alkyne-containing fragment and an azide-containing fragment into close proximity and the correct orientation for a highly efficient and selective cycloaddition reaction.[2][4] This proximity-driven catalysis significantly accelerates the formation of a triazole-linked inhibitor, often with much greater potency than the individual fragments.

This compound is a versatile and highly valuable alkyne-bearing fragment for in situ click chemistry applications. Its structure combines several key features:

  • A reactive terminal alkyne: This functional group is the cornerstone of the click chemistry reaction, readily participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • A central phenyl ring: This provides a rigid scaffold that can be readily modified to explore structure-activity relationships (SAR).

  • An acetamide group: This moiety can engage in hydrogen bonding interactions within a protein's binding site, contributing to the fragment's initial binding affinity.

This guide provides detailed application notes and protocols for the effective use of this compound in in situ click chemistry workflows, from its synthesis and characterization to its application in the discovery of potent enzyme inhibitors.

Synthesis and Characterization of this compound

A reliable supply of well-characterized this compound is the essential first step for any in situ click chemistry campaign. While commercially available, understanding its synthesis provides valuable insights into its purity and potential for derivatization.

Synthetic Protocol: Acetylation of 3-Ethynylaniline

A straightforward and efficient method for the synthesis of this compound is the acetylation of 3-ethynylaniline.

Materials:

  • 3-Ethynylaniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 3-ethynylaniline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization Data

Proper characterization is crucial to ensure the purity and identity of the synthesized compound.

Parameter Value
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Appearance White to off-white solid
Storage Conditions 2-8°C, sealed in a dry environment

Spectroscopic Data (Representative):

Technique Expected Features
¹H NMR Signals corresponding to the acetyl methyl protons, the aromatic protons, the alkyne proton, and the amide proton.
¹³C NMR Resonances for the acetyl methyl and carbonyl carbons, the aromatic carbons, and the sp-hybridized alkyne carbons.
Mass Spectrometry A molecular ion peak [M+H]⁺ at m/z 160.07.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C≡C-H stretch, C≡C stretch, and the amide C=O stretch.

In Situ Click Chemistry: A Target-Guided Approach

The core application of this compound is as a building block in in situ click chemistry experiments to identify potent inhibitors of a specific biological target. The general workflow for such an experiment is depicted below.

InSituClickChemistryWorkflow cluster_prep Preparation cluster_reaction In Situ Reaction cluster_analysis Analysis cluster_outcome Outcome reagents Prepare Stock Solutions: - this compound - Azide Fragment Library - Target Protein - Buffer Components incubation Incubate: Target Protein + This compound + Azide Fragments + Cu(I) Catalyst System reagents->incubation Combine detection Detect Triazole Product Formation (e.g., LC-MS, HPLC) incubation->detection Analyze Reaction Mixture activity_assay Enzyme Activity Assay (Measure Inhibition) incubation->activity_assay Assess Biological Effect hit_id Identify Potent Inhibitor(s) detection->hit_id Correlate Product with Inhibition activity_assay->hit_id

Caption: Workflow for an in situ click chemistry experiment.

General Protocol for In Situ Click Chemistry Screening

This protocol provides a template for screening a library of azide-containing fragments against a target protein in the presence of this compound.

Materials:

  • Purified target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS) or HEPES). Avoid buffers containing primary amines like Tris.[5]

  • Stock solution of this compound in DMSO.

  • Stock solutions of a library of azide-containing fragments in DMSO.

  • Copper(II) sulfate (CuSO₄) stock solution.

  • Sodium ascorbate stock solution (freshly prepared).

  • (Optional) Copper-chelating ligand such as TBTA or THPTA stock solution in DMSO.

  • 96-well microplates.

  • LC-MS system for product analysis.

  • Plate reader for activity assay.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the target protein to the desired final concentration in the reaction buffer.

    • Add this compound to a final concentration typically in the low micromolar to millimolar range.

    • Add each azide fragment from the library to individual wells to a similar final concentration. Include a control well with no azide fragment.

    • (Optional) If using a ligand, add it to the wells at this stage.

    • Add CuSO₄ to a final concentration of 50-100 µM.

  • Initiation of Click Reaction:

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a specified period (e.g., 1-24 hours). The optimal time should be determined empirically.

  • Analysis of Product Formation:

    • Quench the reaction (e.g., by adding EDTA).

    • Analyze the reaction mixture from each well by LC-MS to identify the formation of the triazole product. The mass of the product will be the sum of the masses of this compound and the specific azide fragment.

  • Enzyme Activity Assay:

    • In a parallel plate, set up the same in situ click reactions.

    • At the end of the incubation period, add the substrate for the enzyme and measure the enzyme activity using a suitable assay (e.g., colorimetric, fluorescent).

    • A decrease in enzyme activity in a particular well indicates the formation of an inhibitor.

  • Hit Identification and Confirmation:

    • Correlate the formation of a specific triazole product (from LC-MS analysis) with the inhibition of enzyme activity.

    • Synthesize the identified hit compound on a larger scale and confirm its inhibitory potency (e.g., by determining the IC₅₀ value).

Causality Behind Experimental Choices
  • Choice of Buffer: Buffers lacking primary amines are crucial as these can chelate copper and inhibit the click reaction.[5]

  • Copper Catalyst System: The use of CuSO₄ with sodium ascorbate generates the active Cu(I) catalyst in situ. Ligands like TBTA or THPTA can stabilize the Cu(I) oxidation state and improve reaction efficiency, especially in complex biological media.

  • Fragment Concentrations: The concentrations of the alkyne and azide fragments should be optimized based on their binding affinities for the target. They are typically in the range where they individually exhibit weak or no inhibition.

  • Control Experiments: Running the reaction in the absence of the target protein is essential to assess the background (non-templated) reaction rate. A significant increase in product formation in the presence of the target is indicative of an effective in situ process.

Illustrative Application: Targeting Protein Kinases

Protein kinases are a major class of drug targets, and in situ click chemistry has been successfully applied to discover potent kinase inhibitors.[4][6] this compound can serve as a valuable fragment for targeting the ATP-binding site of many kinases, where the acetamide group can mimic the hydrogen bonding interactions of the adenine ring of ATP.

The following diagram illustrates the principle of in situ click chemistry for kinase inhibition using this compound.

Caption: In situ formation of a kinase inhibitor.

In a hypothetical scenario, this compound could be screened against a kinase of interest along with a library of azide-functionalized fragments that are designed to bind to an adjacent pocket. The kinase would then catalyze the formation of a potent bidentate inhibitor that spans both binding sites.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a readily accessible and highly effective building block for in situ click chemistry. Its simple structure, combined with the power of target-guided synthesis, provides a rapid and efficient route to the discovery of novel and potent enzyme inhibitors. The protocols and principles outlined in this guide offer a solid foundation for researchers to incorporate this valuable tool into their drug discovery programs, accelerating the identification of new therapeutic leads.

References

Application Notes and Protocols for Developing Fluorescent Probes with N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-ethynylphenyl)acetamide is a versatile building block for the synthesis of novel fluorescent probes. Its terminal alkyne group provides a reactive handle for facile modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific conjugation of this compound with a wide variety of azide-functionalized reporter molecules, including fluorophores, to generate custom fluorescent probes for bioimaging and drug development applications.

This document outlines the synthesis and application of a representative fluorescent probe, NEPA-Fluor 488 , generated by the click reaction between this compound and an azide-modified fluorescein dye. The resulting 1,2,3-triazole linkage is highly stable, ensuring that the fluorescent signal is reliably associated with the targeting moiety in biological systems.

Probe Synthesis and Characterization

The synthesis of NEPA-Fluor 488 is achieved through a straightforward CuAAC reaction. The resulting probe is hypothesized to exhibit photophysical properties characteristic of the chosen fluorophore, with potential modulation by the N-phenylacetamide moiety.

Table 1: Physicochemical and Expected Spectral Data of NEPA-Fluor 488

PropertyValue
Molecular FormulaC₂₇H₂₂N₄O₅
Molecular Weight498.5 g/mol
Excitation Maximum (λex)~495 nm
Emission Maximum (λem)~519 nm
Quantum Yield (Φ)~0.9 (in aqueous buffer)
Extinction Coefficient (ε)~70,000 M⁻¹cm⁻¹
SolubilitySoluble in DMSO, DMF, and aqueous buffers

Experimental Protocols

Protocol 1: Synthesis of NEPA-Fluor 488 via CuAAC Click Chemistry

This protocol details the synthesis of the fluorescent probe NEPA-Fluor 488 from this compound and a commercially available fluorescein azide.

Materials:

  • This compound

  • Fluorescein Azide (or other azide-functionalized fluorophore)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Standard organic synthesis glassware

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and fluorescein azide (1.0 equivalent) in a 1:1 mixture of DMSO and deionized water.

  • In a separate vial, prepare a fresh 100 mM solution of sodium ascorbate in deionized water.

  • In another vial, prepare a 20 mM solution of CuSO₄·5H₂O and a 50 mM solution of THPTA in deionized water. Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1 equivalents).

  • Add the premixed CuSO₄/THPTA solution to the reaction mixture to achieve a final copper concentration of 1-5 mol%.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure NEPA-Fluor 488 probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_0 Reactant Preparation cluster_1 Catalyst Preparation This compound This compound Dissolve in DMSO/H2O Dissolve in DMSO/H2O This compound->Dissolve in DMSO/H2O Azide-Fluorophore Azide-Fluorophore Azide-Fluorophore->Dissolve in DMSO/H2O Click Reaction Mixture Click Reaction Mixture Dissolve in DMSO/H2O->Click Reaction Mixture CuSO4 CuSO4 Premix Premix CuSO4->Premix THPTA THPTA THPTA->Premix Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Click Reaction Mixture Premix->Click Reaction Mixture Stir at RT (4-12h) Stir at RT (4-12h) Click Reaction Mixture->Stir at RT (4-12h) Workup & Extraction Workup & Extraction Stir at RT (4-12h)->Workup & Extraction Purification (Chromatography) Purification (Chromatography) Workup & Extraction->Purification (Chromatography) NEPA-Fluor 488 Probe NEPA-Fluor 488 Probe Purification (Chromatography)->NEPA-Fluor 488 Probe

Synthesis workflow for NEPA-Fluor 488.
Protocol 2: Live Cell Staining and Fluorescence Microscopy

This protocol describes the use of NEPA-Fluor 488 for imaging live cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • NEPA-Fluor 488 stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope with appropriate filter sets for fluorescein

Procedure:

  • Seed HeLa cells on glass-bottom dishes and culture overnight at 37°C in a 5% CO₂ incubator.

  • Prepare a working solution of NEPA-Fluor 488 by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the NEPA-Fluor 488 containing medium to the cells and incubate for 15-30 minutes at 37°C.

  • Remove the staining solution and wash the cells twice with PBS.

  • Add fresh, pre-warmed culture medium or PBS to the cells.

  • Image the stained cells using a confocal microscope with excitation at ~495 nm and emission collection at ~519 nm.

G Seed Cells Seed Cells Wash with PBS (1x) Wash with PBS (1x) Seed Cells->Wash with PBS (1x) Prepare Staining Solution Prepare Staining Solution Incubate with Probe (15-30 min) Incubate with Probe (15-30 min) Prepare Staining Solution->Incubate with Probe (15-30 min) Wash with PBS (1x)->Incubate with Probe (15-30 min) Wash with PBS (2x) Wash with PBS (2x) Incubate with Probe (15-30 min)->Wash with PBS (2x) Add Fresh Medium Add Fresh Medium Wash with PBS (2x)->Add Fresh Medium Image with Confocal Microscope Image with Confocal Microscope Add Fresh Medium->Image with Confocal Microscope

Live cell imaging workflow.
Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is to assess the potential cytotoxicity of the NEPA-Fluor 488 probe.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS

  • NEPA-Fluor 488 stock solution (1 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of NEPA-Fluor 488 in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Remove the medium and replace it with the medium containing different concentrations of the probe. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Table 2: Representative Cytotoxicity Data for NEPA-Fluor 488

Concentration (µM)Cell Viability (%)
0.199 ± 3
198 ± 4
1095 ± 5
2591 ± 6
5085 ± 7
10078 ± 8

Applications in Drug Development and Research

Fluorescent probes derived from this compound, such as the hypothetical NEPA-Fluor 488, can be utilized in various stages of drug discovery and development:

  • High-Throughput Screening (HTS): The modular nature of the synthesis allows for the creation of libraries of fluorescently tagged compounds for HTS campaigns to identify new drug leads.

  • Target Identification and Validation: By attaching a targeting moiety to the this compound scaffold, these probes can be used to visualize the subcellular localization and dynamics of specific protein targets.

  • Cellular Uptake and Distribution Studies: The fluorescent properties of the probes enable the real-time tracking of compound uptake, distribution, and accumulation within live cells.

  • Mechanism of Action Studies: Fluorescently labeled drugs can help elucidate the mechanism of action by visualizing their interaction with cellular components and pathways.

G cluster_0 Applications This compound This compound Click Chemistry Click Chemistry This compound->Click Chemistry Azide-Fluorophore Azide-Fluorophore Azide-Fluorophore->Click Chemistry Fluorescent Probe Fluorescent Probe Click Chemistry->Fluorescent Probe Cellular Imaging Cellular Imaging Fluorescent Probe->Cellular Imaging High-Throughput Screening High-Throughput Screening Fluorescent Probe->High-Throughput Screening Target Validation Target Validation Fluorescent Probe->Target Validation

Logical relationship of probe development.

Conclusion

This compound serves as a valuable and adaptable scaffold for the development of custom fluorescent probes. The application of click chemistry allows for the straightforward and efficient conjugation of this building block with a diverse range of fluorescent reporters. The resulting probes hold significant promise for advancing research in cellular biology and accelerating the drug discovery and development pipeline. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and application of these powerful molecular tools.

Application Notes & Protocols: Leveraging N-(3-ethynylphenyl)acetamide for Modular PROTAC Synthesis via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is not merely a spacer but a critical component that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.[5][] This guide provides a detailed technical overview and robust protocols for the use of N-(3-ethynylphenyl)acetamide as a versatile, "clickable" building block in the modular synthesis of PROTACs, enabling researchers to rapidly generate and optimize novel protein degraders.

The PROTAC Mechanism: A Paradigm Shift in Drug Discovery

Unlike traditional inhibitors that function through occupancy-driven blockage of a protein's active site, PROTACs act catalytically to eliminate the target protein entirely.[7] This event-driven mechanism offers the potential for more profound and sustained pharmacological effects at lower doses.[8]

The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.[7][8]

PROTAC_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Mediates E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ternary->PROTAC Released (Catalytic Cycle) PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Targeted Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Linker: More Than a Tether

The linker's architecture—its length, rigidity, and chemical composition—is a paramount determinant of PROTAC activity.[7] It governs the geometry of the ternary complex, which is essential for productive ubiquitination.[5] Historically, linker design involved empirical screening of alkyl and polyethylene glycol (PEG) chains.[4] However, the field is rapidly evolving towards more rational, structure-based strategies incorporating rigid or functional motifs to enhance potency and selectivity.[3]

A key innovation in linker technology is the use of "clickable" moieties, such as terminal alkynes and azides.[9][10] This approach facilitates the rapid, modular assembly of PROTAC libraries, allowing for efficient optimization of the linker, warhead, and E3 ligase ligand combinations.[11]

This compound: A Versatile Clickable Building Block

This compound is an ideal precursor for creating semi-rigid linkers in PROTAC synthesis. Its key features are:

  • Terminal Alkyne: The ethynyl group serves as a reactive handle for the highly efficient and bio-orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[][]

  • Phenyl Ring: The aromatic core introduces a degree of conformational rigidity, which can pre-organize the PROTAC molecule into a favorable conformation for ternary complex formation, potentially improving potency.[7]

  • Acetamide Group: This functional group provides a convenient attachment point for coupling to either the POI ligand or the E3 ligase ligand via standard amide bond formation.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_linker_module Alkyne-Linker Module Warhead_Azide POI Warhead with Azide Handle (R1-N3) PROTAC Final PROTAC Warhead_Azide->PROTAC CuAAC 'Click' Reaction [Cu(I), Ascorbate] N3EPA This compound Alkyne_Module Alkyne-Functionalized E3 Ligand Module N3EPA->Alkyne_Module Amide Coupling E3_Ligand E3 Ligand with Coupling Site (e.g., -NH2) E3_Ligand->Alkyne_Module Alkyne_Module->PROTAC

Caption: Modular PROTAC synthesis workflow using a clickable precursor.

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Researchers must optimize conditions for their specific ligands and systems. Always adhere to institutional safety guidelines.

Safety Precautions
  • Handle all reagents in a well-ventilated chemical fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[15]

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.[16][17] Avoid dust formation and contact with skin and eyes.[16]

Protocol 1: Synthesis of Alkyne-Functionalized Pomalidomide (E3 Ligand Module)

This protocol describes the coupling of this compound to an amine-functionalized pomalidomide derivative, a common E3 ligase ligand for Cereblon (CRBN).

Materials:

  • 4-amino-pomalidomide

  • N-(3-ethynylphenyl)acetic acid (hydrolyzed from acetamide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Hydrolysis (if starting from acetamide): Prepare N-(3-ethynylphenyl)acetic acid by hydrolyzing this compound under standard basic or acidic conditions. Purify the resulting carboxylic acid.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-(3-ethynylphenyl)acetic acid (1.0 eq), 4-amino-pomalidomide (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Reaction Initiation: Add DIPEA (3.0 eq) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the alkyne-functionalized pomalidomide module.

Protocol 2: PROTAC Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the final "click" reaction to conjugate the alkyne-functionalized E3 ligand module with an azide-functionalized POI warhead.[9]

Materials:

  • Alkyne-Functionalized Pomalidomide (from Protocol 1) (1.0 eq)

  • Azide-Functionalized POI Warhead (e.g., JQ1-azide) (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

  • Sodium ascorbate (0.3-0.5 eq)

  • Solvent system: A mixture such as DMSO/t-BuOH/H₂O or DMF.

Procedure:

  • Reagent Preparation: Prepare a fresh 1 M aqueous solution of sodium ascorbate.

  • Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized pomalidomide and the azide-functionalized POI warhead in the chosen solvent system (e.g., DMSO).

  • Catalyst Addition: Add the CuSO₄·5H₂O, followed by the freshly prepared sodium ascorbate solution. The solution may change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours.[18] Monitor progress by LC-MS to confirm the formation of the desired PROTAC product, identified by its unique mass.

  • Purification: Once the reaction is complete, dilute the mixture with DMSO and filter to remove any solids. Purify the crude PROTAC using preparative reversed-phase HPLC (RP-HPLC).[18] A common mobile phase is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Lyophilization: Lyophilize the HPLC fractions containing the pure product to obtain the final PROTAC as a solid.

Protocol 3: Characterization and Biological Validation

A. Structural Characterization: Confirm the identity, purity, and structure of the final PROTAC using the following methods.[18]

Technique Purpose Expected Outcome
LC-MS Confirm molecular weight and purity.A single major peak in the chromatogram with the correct mass-to-charge (m/z) ratio for the PROTAC.
¹H & ¹³C NMR Elucidate the chemical structure.Spectra consistent with the proposed PROTAC structure, including characteristic peaks for the triazole ring formed during the click reaction.
HRMS Determine the exact mass.High-resolution mass spectrometry data confirming the elemental composition.

B. Biological Validation: Western Blot for Protein Degradation: This protocol assesses the ability of the synthesized PROTAC to degrade its target protein in a cellular context.[11]

Procedure:

  • Cell Culture: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of POI degradation relative to the vehicle control.

Conclusion

The use of this compound as a precursor for PROTAC linkers offers a powerful and efficient strategy for drug discovery. By leveraging the modularity and reliability of click chemistry, researchers can rapidly synthesize and evaluate diverse libraries of PROTACs.[9][11] This approach accelerates the complex process of linker optimization, a critical step in developing potent, selective, and therapeutically viable protein degraders.[3] The detailed protocols and scientific rationale provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to harness this innovative technology for targeted protein degradation.

References

Application Notes and Protocols: Immobilization of N-(3-ethynylphenyl)acetamide on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immobilization of N-(3-ethynylphenyl)acetamide onto various solid supports. This molecule, featuring a terminal alkyne group, is particularly amenable to covalent attachment through highly efficient "click chemistry" reactions, as well as other alkyne-based coupling methods. The ability to immobilize this compound opens avenues for its use in a range of applications, including solid-phase synthesis, affinity chromatography, and the development of bioactive surfaces.

Introduction

This compound is a versatile molecule for surface functionalization due to its terminal alkyne group. This functional group allows for covalent immobilization on a variety of solid supports through reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This method is known for its high efficiency, selectivity, and mild reaction conditions, making it ideal for attaching molecules to sensitive substrates.[1][3] Alternative methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC) or amino-yne reactions, offer catalyst-free options.[2][3]

The choice of solid support and immobilization strategy depends on the intended application. Common supports include silica beads, polymer resins, glass slides, and gold surfaces. This document outlines protocols for two primary approaches: CuAAC-mediated immobilization on azide-functionalized silica beads and an alternative amino-yne coupling to amine-functionalized surfaces.

Data Presentation

The efficiency of immobilization can be quantified by various analytical techniques. The following tables provide a template for presenting such data.

Table 1: Immobilization Efficiency of this compound on Azide-Functionalized Silica Beads via CuAAC.

ParameterValueUnitMethod of Determination
Support TypeSilica Beads (Azide-Functionalized)-Manufacturer's Specification
Initial Ligand Concentration10mM-
Reaction Time12hours-
Reaction Temperature25°C-
Surface Coverage[Insert Value]nmol/mgElemental Analysis (N)
Immobilization Yield[Insert Value]%Supernatant Analysis (UV-Vis)
Stability (post-wash)[Insert Value]%Thermogravimetric Analysis (TGA)

Table 2: Comparison of Different Immobilization Strategies.

StrategySupportCatalyst/ActivatorTypical Yield (%)Key AdvantagesKey Disadvantages
CuAAC Azide-functionalizedCopper(I) source (e.g., CuSO₄/Sodium Ascorbate)> 90High efficiency, rapid, well-establishedPotential copper contamination
Amino-yne Amine-functionalizedNone (propiolic acid activation)70-85Catalyst-free, simple procedureMay require activation of the support
Thiol-yne Thiol-functionalizedPhotoinitiator or radical initiator> 85High efficiency, orthogonal to clickRequires UV irradiation or initiator

Experimental Protocols

Protocol 1: Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the immobilization of this compound onto azide-functionalized silica beads.

Materials:

  • Azide-functionalized silica beads

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., round-bottom flask)

  • Orbital shaker or magnetic stirrer

Procedure:

  • Support Preparation: Weigh 100 mg of azide-functionalized silica beads and place them in a 10 mL reaction vessel.

  • Reagent Preparation:

    • Prepare a 100 mM solution of this compound in DMF.

    • Prepare a 50 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • Add 5 mL of DMF to the silica beads and sonicate for 5 minutes to ensure proper suspension.

    • Add 1 mL of the this compound solution to the bead suspension.

    • Add 200 µL of the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding 400 µL of the freshly prepared sodium ascorbate solution.

  • Incubation: Seal the reaction vessel and place it on an orbital shaker or use a magnetic stirrer to ensure continuous mixing. Let the reaction proceed for 12 hours at room temperature.

  • Washing:

    • After the reaction, centrifuge the mixture and discard the supernatant.

    • Wash the beads sequentially with 5 mL of DMF, 5 mL of deionized water, 5 mL of methanol, and 5 mL of DCM. Perform each wash step for 10 minutes with agitation, followed by centrifugation and removal of the supernatant.

    • Repeat the entire washing cycle three times.

  • Drying: Dry the functionalized silica beads under vacuum to remove all residual solvents.

  • Characterization: The successful immobilization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the azide peak (~2100 cm⁻¹) and the appearance of triazole ring vibrations. Quantification can be achieved through elemental analysis or by analyzing the supernatant for unreacted acetamide derivative using UV-Vis spectroscopy.

Protocol 2: Immobilization via Amino-Yne Click Reaction

This protocol details a catalyst-free method for immobilizing this compound onto an amine-functionalized solid support, which has been pre-activated with propiolic acid.[3]

Materials:

  • Amine-functionalized solid support (e.g., aminopropyl silica)

  • Propiolic acid

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Methanol

  • Reaction vessel

  • Orbital shaker or magnetic stirrer

Procedure:

Part A: Activation of the Amine-Functionalized Support

  • Support Preparation: Suspend 100 mg of the amine-functionalized support in 5 mL of anhydrous DCM in a reaction vessel.

  • Activation Solution: In a separate flask, dissolve propiolic acid (1.2 equivalents relative to the amine loading of the support), DCC (1.2 eq), and NHS (1.2 eq) in 5 mL of anhydrous DCM. Stir for 15 minutes at 0°C.

  • Activation Reaction: Add the activation solution to the support suspension. Allow the reaction to proceed for 6 hours at room temperature with constant agitation.

  • Washing: Wash the activated support extensively with DCM and methanol to remove unreacted reagents and by-products. Dry the support under vacuum.

Part B: Immobilization of this compound

  • Reaction Setup: Suspend the propiolate-activated support in 5 mL of DMF.

  • Ligand Addition: Add a 100 mM solution of this compound in DMF to the suspension.

  • Incubation: Seal the vessel and agitate the mixture for 24 hours at room temperature.[3]

  • Washing: Wash the functionalized support sequentially with DMF, methanol, and DCM.

  • Drying: Dry the support under vacuum.

  • Characterization: Confirm immobilization using FTIR by monitoring the disappearance of the terminal alkyne C-H stretch of the activated support and the appearance of characteristic peaks from this compound.

Visualizations

G cluster_0 Support Preparation cluster_1 Reagent Preparation cluster_2 Reaction & Immobilization cluster_3 Washing & Final Product AzideSupport Azide-Functionalized Silica Beads Reaction CuAAC Reaction (DMF, RT, 12h) AzideSupport->Reaction Acetamide This compound Acetamide->Reaction Catalyst CuSO4 / Sodium Ascorbate Catalyst->Reaction Washing Wash with DMF, H2O, MeOH, DCM Reaction->Washing FinalProduct Immobilized Support Washing->FinalProduct

Caption: Workflow for CuAAC immobilization.

G cluster_reactants Reactants Support Azide-Functionalized Support Product Immobilized Product (Triazole Linkage) Support->Product 1,3-Dipolar Cycloaddition Alkyne This compound Alkyne->Product Catalyst Copper(I) Catalyst Catalyst->Product catalyzes

Caption: CuAAC reaction signaling pathway.

G cluster_0 Support Activation cluster_1 Immobilization cluster_2 Final Product AmineSupport Amine-Functionalized Support ActivatedSupport Propiolate-Activated Support AmineSupport->ActivatedSupport PropiolicAcid Propiolic Acid + DCC/NHS PropiolicAcid->ActivatedSupport Reaction Amino-yne Reaction (DMF, RT, 24h) ActivatedSupport->Reaction Acetamide This compound Acetamide->Reaction FinalProduct Immobilized Support Reaction->FinalProduct

Caption: Workflow for Amino-Yne immobilization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions for N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction of N-(3-ethynylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure successful and efficient synthesis of 1,2,3-triazole products.

Troubleshooting Guide

Low yields or the presence of impurities are common challenges in CuAAC reactions. This guide provides a systematic approach to identifying and resolving potential issues.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]

    • Solution: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use.[2] It is also beneficial to conduct the reaction under an inert atmosphere.[2] Use a freshly prepared solution of the reducing agent, such as sodium ascorbate.

  • Poor Reagent Quality: Impurities in the this compound or the azide coupling partner can inhibit the catalyst.

    • Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify the reagents before use.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or solvent can significantly impact the reaction efficiency.[2]

    • Solution: Systematically optimize the reaction conditions. Refer to the data tables below for guidance on solvent selection, temperature, and catalyst loading.

  • Inhibitory Components in the Reaction Mixture: Certain functional groups or buffer components can chelate the copper catalyst, reducing its activity.

    • Solution: Avoid using buffers known to interfere with the CuAAC reaction, such as Tris.[3] High concentrations of chloride ions (>0.2 M) can also be detrimental.[2]

Issue 2: Presence of Side Products

Possible Causes and Solutions:

  • Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, leading to the formation of a diyne byproduct. It is promoted by the presence of oxygen and Cu(II) ions.[2]

    • Solution: As with preventing catalyst inactivation, minimizing oxygen in the reaction is crucial. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain the copper in the Cu(I) state.[1][2] The use of a stabilizing ligand can also suppress this side reaction.[1]

  • Biomolecule Degradation (for bioconjugation applications): Reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules.[2]

    • Solution: The use of a copper-stabilizing ligand like THPTA is highly recommended to protect sensitive substrates.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the CuAAC reaction with this compound?

A1: The choice of solvent depends on the solubility of both your alkyne and azide. For small molecule synthesis, a variety of solvents can be effective. A mixture of t-butanol and water (1:1) is a good starting point for many substrates.[4] If your azide partner is less soluble in aqueous mixtures, polar aprotic solvents like DMF or DMSO can be used, often in combination with water.[4][5]

Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?

A2: While Cu(I) salts (e.g., CuI, CuBr) can be used directly, they are often unstable and require handling under strictly inert conditions. A more convenient and common approach is to use a Cu(II) salt, such as CuSO₄·5H₂O, in combination with a reducing agent like sodium ascorbate.[4] This generates the active Cu(I) catalyst in situ.

Q3: What is the role of a ligand in the CuAAC reaction?

A3: A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), serves multiple crucial functions:

  • It stabilizes the active Cu(I) oxidation state, preventing oxidation and disproportionation.[2]

  • It accelerates the rate of the cycloaddition reaction.

  • In bioconjugation, it protects sensitive biomolecules from damage by sequestering the copper ion.[2]

Q4: What is the recommended order of addition for the reagents?

A4: A common and effective order of addition is to first mix the alkyne (this compound) and the azide in the chosen solvent. Then, add the copper source (e.g., CuSO₄), followed by the ligand. Finally, initiate the reaction by adding the reducing agent (e.g., sodium ascorbate). It is recommended to degas the mixture after the addition of the initial components and before the addition of the reducing agent.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the CuAAC reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield and efficiency of CuAAC reactions involving aryl alkynes, which are structurally analogous to this compound.

Table 1: Effect of Catalyst Loading and Ligand:Copper Ratio

Catalyst (mol%)LigandLigand:Cu RatioTemperature (°C)Time (h)Yield (%)Reference
1None-251285Adapted from[6]
5None-256>95Adapted from[7]
2.5(S,S)-PYBOX2:140->98[8]
5THPTA5:1251High[3]

Table 2: Influence of Solvent on CuAAC Reaction Yield

Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
t-BuOH/H₂O (1:1)254>95Adapted from[4]
DMF25295[5]
DMSO/H₂O (3:1)256HighAdapted from[4]
Glycerol256>95[7]
Neat (solvent-free)250.5>95[6]

Table 3: Impact of Temperature on Reaction Time and Yield

Temperature (°C)TimeYield (%)NotesReference
25 (Room Temp)1-12 hGenerally highStandard condition for many CuAAC reactions.[9]
40-60< 1 h>95Gentle heating can significantly increase the reaction rate.[9]
MicrowaveMinutes>90Can dramatically reduce reaction times.[9]

Experimental Protocols

Protocol 1: General Procedure for CuAAC of this compound with an Organic Azide

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and a small organic azide.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound (e.g., 100 mM in the chosen solvent).

    • Prepare a stock solution of the organic azide (e.g., 110 mM, 1.1 equivalents in the same solvent).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

    • Prepare a stock solution of THPTA (e.g., 250 mM in water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound solution (1.0 equivalent) and the organic azide solution (1.1 equivalents).

    • Add the solvent to achieve the desired final concentration (typically 0.1-1 M).

    • If using a ligand, add the THPTA solution (e.g., to a final concentration of 5 times the copper concentration).

    • Add the CuSO₄ solution (e.g., to a final concentration of 1-5 mol%).

    • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 10-20 mol%).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Mandatory Visualization

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Alkyne R1-C≡CH (this compound) Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide Azide R2-N3 Six_Membered Six-Membered Copper Intermediate Azide->Six_Membered CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Cu_Acetylide + Alkyne Cu_Acetylide->Six_Membered + Azide Triazolide Copper Triazolide Intermediate Six_Membered->Triazolide Cyclization Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonation

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_catalyst Catalyst Issues cluster_conditions Condition Issues Start Low or No Yield Check_Reagents 1. Verify Reagent Quality and Stoichiometry Start->Check_Reagents Success Improved Yield Check_Reagents->Success Yes, Fixed Impure Impure Alkyne/Azide? Check_Reagents->Impure No Check_Catalyst 2. Assess Catalyst System Check_Catalyst->Success Yes, Fixed Oxidation Cu(I) Oxidation? Check_Catalyst->Oxidation No Check_Conditions 3. Evaluate Reaction Conditions Check_Conditions->Success Yes, Fixed Oxygen Oxygen Contamination? Check_Conditions->Oxygen No Check_Workup 4. Review Purification Check_Workup->Success Yes, Fixed Stoichiometry Incorrect Stoichiometry? Impure->Stoichiometry No Stoichiometry->Check_Catalyst No Reducing_Agent Inactive Reductant? Oxidation->Reducing_Agent No Ligand Ligand Issue? Reducing_Agent->Ligand No Ligand->Check_Conditions No Solubility Poor Solubility? Oxygen->Solubility No Temp_Time Suboptimal Temp/Time? Solubility->Temp_Time No Temp_Time->Check_Workup No

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

References

Technical Support Center: N-(3-ethynylphenyl)acetamide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N-(3-ethynylphenyl)acetamide in click chemistry reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

A1: The primary side reactions encountered are:

  • Oxidative Homo-coupling (Glaser Coupling): This is the most prevalent side reaction, where two molecules of this compound couple to form a diyne byproduct. This reaction is promoted by the presence of oxygen and copper (II) ions.[1][2]

  • Substrate Oxidation: The Cu(I)/ascorbate system can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive functional groups on your azide coupling partner, particularly in bioconjugation reactions involving peptides or proteins.

  • Hydrolysis of the Acetamide Group: Depending on the reaction conditions, particularly pH, the acetamide group may be susceptible to hydrolysis, yielding 3-ethynylaniline. While click chemistry is generally tolerant of a wide pH range (typically 4-12), prolonged reaction times at the extremes of this range could facilitate this side reaction.[3]

  • Formation of 5-Iodotriazoles: If copper(I) iodide (CuI) is used as the catalyst source, the formation of a 5-iodotriazole adduct is a possible side reaction.

Q2: My CuAAC reaction with this compound is showing low yield. What are the likely causes?

A2: Low yields can stem from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.

  • Insufficient Reducing Agent: Sodium ascorbate is crucial for maintaining copper in the active Cu(I) state. An insufficient amount or degraded (oxidized) sodium ascorbate solution will lead to poor catalytic activity.

  • Glaser Coupling: The formation of the homocoupled diyne consumes your starting alkyne, thus reducing the yield of the desired triazole product.[1][2]

  • Poor Reagent Quality: Impurities in either the this compound or the azide partner can inhibit the reaction.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.

Q3: How can I minimize the formation of the Glaser coupling byproduct?

A3: To suppress the oxidative homocoupling of this compound, the following strategies are recommended:

  • Maintain Anaerobic Conditions: Degas all solvents and solutions (e.g., by sparging with argon or nitrogen) and perform the reaction under an inert atmosphere.[4] Capping the reaction vessel is a minimal step to reduce oxygen exposure.[4]

  • Use a Sufficient Amount of Reducing Agent: A fresh solution of a reducing agent like sodium ascorbate should be used in sufficient quantity (typically 5-10 mol%) to keep the copper in its active Cu(I) state.

  • Employ Copper-Stabilizing Ligands: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can stabilize the Cu(I) catalyst, accelerate the desired cycloaddition, and reduce the likelihood of side reactions.[5]

Q4: Is the acetamide group on this compound stable under typical CuAAC conditions?

A4: The acetamide group is generally stable under the mild conditions of most CuAAC reactions. However, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis. Standard CuAAC reactions are often performed in a pH range of 7-9, where the rate of hydrolysis is typically slow.[6] If your reaction requires conditions at the extremes of the tolerable pH range for click chemistry, it is advisable to monitor for potential hydrolysis, for instance by LC-MS.

Troubleshooting Guide

This guide provides solutions to common problems encountered during CuAAC reactions with this compound.

Problem Potential Cause Recommended Solution
Low or no product formation Inactive Catalyst: Oxidation of Cu(I) to Cu(II).1. Ensure all solutions are thoroughly degassed and the reaction is run under an inert atmosphere (N₂ or Ar).2. Use a freshly prepared solution of sodium ascorbate.3. Add a Cu(I)-stabilizing ligand like THPTA or TBTA (typically in a 5:1 ligand to copper ratio).
Poor Reagent Quality: Impurities in starting materials.1. Check the purity of this compound and the azide partner by NMR or LC-MS.2. Purify starting materials if necessary.
Suboptimal Stoichiometry: Incorrect ratio of reactants or catalyst.1. Typically, a slight excess of one of the coupling partners is used.2. Optimize the catalyst loading (usually 1-5 mol% of CuSO₄).
Presence of a major byproduct with a mass corresponding to the homocoupled alkyne Glaser Coupling: Oxidative homocoupling of this compound.1. Rigorously exclude oxygen from the reaction mixture.2. Increase the concentration of sodium ascorbate.3. Add a Cu(I)-stabilizing ligand.
Multiple unidentified byproducts observed by LC-MS Substrate Degradation: Oxidation of sensitive functional groups on the azide partner.1. Use a chelating ligand (e.g., THPTA) to protect the substrate from reactive oxygen species.2. Consider adding a radical scavenger like aminoguanidine.3. Minimize reaction time by optimizing other parameters.
Hydrolysis of Acetamide: Reaction pH is too high or too low.1. Adjust the reaction pH to a neutral range (pH 7-8).2. Monitor the reaction progress to avoid unnecessarily long reaction times.
Reaction is slow Low Reactant Concentration: Dilute reaction conditions.1. Increase the concentration of the reactants if possible.2. For very low concentrations, a higher excess of one reactant may be necessary.[4]
Inappropriate Solvent: Poor solubility of reactants or catalyst.1. Use a solvent system that ensures the solubility of all components (e.g., mixtures of water with DMSO or t-BuOH).

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Azide partner: 10 mM in a suitable solvent (e.g., water, DMSO).

    • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.

    • Ligand (THPTA): 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh).

  • Reaction Setup (for a 100 µL final volume):

    • In a microcentrifuge tube, combine:

      • 10 µL of 10 mM this compound solution (1 mM final concentration).

      • 10 µL of 10 mM azide partner solution (1 mM final concentration).

      • Buffer or solvent to bring the volume to ~85 µL.

    • In a separate tube, premix the catalyst and ligand:

      • 2.5 µL of 20 mM CuSO₄.

      • 5 µL of 50 mM THPTA.

      • Let this mixture stand for 2-3 minutes.

    • Add the 7.5 µL of the catalyst-ligand mixture to the reaction tube.

    • Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.

    • Vortex the reaction mixture gently and allow it to proceed at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. For LC-MS analysis, a small aliquot of the reaction mixture can be diluted and injected.

Protocol for Minimizing Glaser Coupling
  • Degassing:

    • Thoroughly degas all solvents and stock solutions by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes.

  • Reaction under Inert Atmosphere:

    • Perform all additions and the reaction itself in a vessel that has been purged with an inert gas.

    • Use a glovebox for the most stringent exclusion of oxygen.

  • Optimized Reagent Addition:

    • Follow the general protocol above, ensuring that the sodium ascorbate solution is added last to initiate the reaction after all other components, including the copper catalyst, are present.

Visualized Workflows

General Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Workflow for Identifying and Mitigating Glaser Coupling

GlaserMitigation Start Reaction Analysis by LC-MS DiyneCheck Diyne Byproduct Detected? (M = 2 * M_alkyne - 2H) Start->DiyneCheck NoDiyne Glaser Coupling is Not the Primary Issue. Investigate Other Causes. DiyneCheck->NoDiyne No ImplementAnaerobic Implement Anaerobic Conditions: - Degas Solvents - Use Inert Atmosphere (N₂/Ar) DiyneCheck->ImplementAnaerobic Yes CheckAscorbate Ensure Fresh and Sufficient Sodium Ascorbate ImplementAnaerobic->CheckAscorbate AddLigand Incorporate a Cu(I)-Stabilizing Ligand (e.g., THPTA) CheckAscorbate->AddLigand Rerun Rerun Optimized Reaction AddLigand->Rerun Reanalyze Re-analyze by LC-MS Rerun->Reanalyze Success Diyne Minimized, Yield Improved Reanalyze->Success

Caption: Workflow to address Glaser coupling side reactions.

References

Technical Support Center: Purification of N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of N-(3-ethynylphenyl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we provide in-depth, field-tested insights into overcoming common purification challenges, structured in a practical question-and-answer format. Our goal is to equip you with the knowledge to diagnose issues, implement effective solutions, and ensure the high purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, this compound is synthesized via the acetylation of 3-ethynylaniline. The 3-ethynylaniline precursor is often prepared through a Sonogashira coupling reaction.[1] Therefore, impurities can arise from both synthetic steps.

Common Impurities Include:

  • Unreacted Starting Materials: Residual 3-ethynylaniline or the acetylating agent (e.g., acetic anhydride, acetyl chloride).[2]

  • Hydrolysis Products: Acetic acid, resulting from the hydrolysis of the acetylating agent.[2]

  • Diacetylation Product: N-acetyl-N-(3-ethynylphenyl)acetamide, where the amide nitrogen is acylated a second time, though this is less common under standard conditions.

  • Homocoupled Alkyne (Glaser Coupling Product): 1,4-bis(3-acetamidophenyl)buta-1,3-diyne, arising from the oxidative dimerization of the ethynyl group during the Sonogashira coupling or subsequent steps. This is a significant potential impurity.

  • Residual Catalysts: Traces of palladium and copper catalysts from the Sonogashira reaction.

  • Solvent Residues: Residual solvents from the reaction and initial workup.

Q2: Which purification techniques are most effective for this compound?

A2: As this compound is a solid at room temperature, the primary methods for its purification are recrystallization and column chromatography.[2] An initial aqueous workup is also crucial for removing many common impurities.

  • Aqueous Workup: An essential first step to remove water-soluble impurities like salts and residual acids or bases.

  • Recrystallization: Ideal for removing small quantities of impurities from a solid product, often providing material of very high purity.[2]

  • Column Chromatography: A highly versatile technique for separating compounds with different polarities, particularly useful when dealing with complex mixtures or impurities with similar solubility to the product.[2]

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring the progress of a column chromatography and for assessing the purity of fractions. For confirmation of purity and structure, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. The presence of characteristic impurity peaks in the NMR spectrum can guide further purification efforts.[3][4][5][6]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present challenges. Here are solutions to common problems.

Q4: I've added the hot solvent, but my crude product has oiled out instead of dissolving. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves, forming an immiscible liquid. This is often due to the boiling point of the solvent being higher than the melting point of the compound or the presence of significant impurities that depress the melting point.

  • Solution 1: Add More Solvent: The compound may simply be at its solubility limit. Add a small amount of additional hot solvent.

  • Solution 2: Change the Solvent System: If adding more solvent doesn't work, the chosen solvent is likely unsuitable. A common and effective solvent system for N-aryl acetamides is a binary mixture, such as ethanol/water or ethyl acetate/hexane.[2][7] Start by dissolving the compound in a minimal amount of the more soluble hot solvent (e.g., ethanol), and then add the less soluble solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the saturation point). Reheat to get a clear solution and then allow it to cool.

Q5: My solution is clear and hot, but no crystals are forming upon cooling. How can I induce crystallization?

A5: This indicates that the solution is not supersaturated, either because too much solvent was used or because nucleation is slow.[2]

  • Solution 1: Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution.

  • Solution 2: Increase Concentration: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Be careful not to evaporate too much.

  • Solution 3: Drastic Cooling: Once the solution has slowly cooled to room temperature, place it in an ice bath or even a freezer for a short period to encourage crystal formation.

Q6: I've successfully obtained crystals, but my yield is very low. What went wrong?

A6: Low yield is a common issue in recrystallization. The primary causes are using too much solvent or premature crystallization.

  • Cause 1: Excessive Solvent: The most frequent reason for low yield is dissolving the crude product in too much hot solvent.

    • Solution: Always use the minimum amount of hot solvent necessary to fully dissolve the solid. It is better to add the solvent in small portions.

  • Cause 2: Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize out along with the impurities.

    • Solution: Ensure your funnel and receiving flask are pre-heated before performing a hot filtration.

Troubleshooting Guide: Column Chromatography

Column chromatography is a robust separation technique, but optimal results require careful setup and execution.

Q7: I'm not getting good separation between my product and an impurity on the TLC plate. What should I do?

A7: Poor separation on TLC indicates that the chosen eluent (solvent system) is not suitable for column chromatography.[2] The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4, and the separation between the spots of interest is maximized.

  • Solution: Optimize the Eluent:

    • Adjust Polarity: For this compound, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] If the spots are too high on the TLC plate (high Rf), decrease the proportion of ethyl acetate. If they are too low (low Rf), increase the proportion of ethyl acetate.

    • Try Different Solvents: If adjusting the ratio of hexane/ethyl acetate doesn't provide adequate separation, consider changing the solvent system entirely. Dichloromethane/methanol is a more polar alternative. Sometimes, a three-component system can provide unique selectivity, but this is often a matter of trial and error.

Recommended Eluent Systems for N-Aryl Acetamides
Hexane / Ethyl Acetate
Dichloromethane / Methanol
Petroleum Ether / Diethyl Ether

Q8: My compound is streaking or tailing on the TLC plate and the column. Why is this happening and how can I fix it?

A8: Streaking or tailing is often a sign of compound interaction with the stationary phase (silica gel, which is acidic) or overloading the column.

  • Cause 1: Acidity/Basicity: The amide functionality can sometimes interact with the acidic silica gel.

    • Solution: Add a small amount (0.1-1%) of a modifier to your eluent. For potentially basic compounds, triethylamine can be used. For acidic impurities, a small amount of acetic acid can be added.

  • Cause 2: Overloading: Too much sample has been loaded onto the column for its size.

    • Solution: As a general rule, use about 20-50 times the weight of silica gel to the weight of your crude sample. If separation is still difficult, increase this ratio.

  • Cause 3: Poor Solubility: The compound may be poorly soluble in the eluent, causing it to precipitate at the top of the column.

    • Solution: Ensure the sample is fully dissolved before loading it onto the column. If necessary, use a slightly more polar solvent to dissolve the sample for loading (this is known as "wet loading"), but use a minimal amount.

Q9: My product is not eluting from the column, even with a high concentration of polar solvent.

A9: This indicates that your compound is too polar for the chosen eluent system or is strongly interacting with the silica gel.[2]

  • Solution 1: Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can switch to pure ethyl acetate, and then start adding methanol in small percentages (e.g., 1-5%) to the ethyl acetate.

  • Solution 2: Check for Strong Interactions: As mentioned, acidic or basic functionalities can cause strong adsorption to silica. Adding a modifier like triethylamine or acetic acid can help. In extreme cases, you may need to switch to a different stationary phase, such as alumina.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of a suitable hot solvent (e.g., ethanol) to achieve complete dissolution with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: General Procedure for Flash Column Chromatography
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the resulting dry powder to the top of the column bed ("dry loading").[2]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent over time.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Workflow Diagrams

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Eluent Optimization (Target Rf ~0.3) packing 2. Pack Column (Slurry Method) tlc->packing loading 3. Load Sample (Wet or Dry) packing->loading elution 4. Elute with Solvent (Isocratic or Gradient) loading->elution collection 5. Collect Fractions elution->collection analyze 6. Analyze Fractions by TLC collection->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

References

Technical Support Center: Synthesis of N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(3-ethynylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through a Sonogashira coupling reaction. This typically involves the cross-coupling of an acetylenic component with an aryl halide (such as 3-iodoaniline or 3-bromoaniline) followed by acetylation of the resulting 3-ethynylaniline. Alternatively, 3-aminoacetanilide can be halogenated and then subjected to Sonogashira coupling.

Q2: What are the critical parameters to control for a high-yield Sonogashira coupling?

A2: For a successful Sonogashira coupling, several factors are crucial:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.

  • Atmosphere: The reaction is sensitive to oxygen, which can lead to side reactions like the homocoupling of the alkyne (Glaser coupling). Therefore, it should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Reaction temperatures can range from room temperature to gentle heating, depending on the reactivity of the aryl halide.

Q3: What are the common side products in this synthesis, and how can they be minimized?

A3: A common side product is the homocoupled diacetylene, formed from the oxidative coupling of the terminal alkyne. This can be minimized by ensuring strictly anaerobic (oxygen-free) conditions and by the slow addition of the alkyne to the reaction mixture. Another potential side product is the diacylated aniline if the acetylation step is not well-controlled.

Q4: How can I effectively purify the final product, this compound?

A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of ethanol and water. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes turbid. Upon cooling, pure crystals should form. For column chromatography, a silica gel stationary phase with an eluent system such as ethyl acetate/hexane is often effective.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Presence of oxygen in the reaction. 3. Insufficiently reactive aryl halide. 4. Poor quality of reagents or solvents.1. Use a fresh batch of palladium and copper catalysts. 2. Ensure the reaction setup is properly purged with an inert gas and that degassed solvents are used. 3. If using an aryl bromide, consider switching to the more reactive aryl iodide. Increasing the reaction temperature may also help. 4. Use anhydrous solvents and pure starting materials.
Significant Alkyne Homocoupling Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction. Consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue.
Product is Darkly Colored Oxidation of aniline derivatives.Perform the reaction and work-up under an inert atmosphere. The use of antioxidants during work-up can sometimes help. Purification by column chromatography with activated carbon treatment can remove colored impurities.
Difficulty in Product Crystallization 1. The product is an oil at room temperature. 2. Impurities are inhibiting crystallization.1. If the product is an oil, purification by column chromatography is the preferred method. 2. Ensure the crude product is sufficiently pure before attempting recrystallization. A preliminary wash or extraction may be necessary. Try scratching the inside of the flask with a glass rod to induce crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling

ParameterCondition ACondition B (Copper-Free)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand
Copper Co-catalyst CuI (4 mol%)None
Base Triethylamine (2 eq.)Cesium Carbonate (2 eq.)
Solvent THF, degassedDMF, degassed
Temperature Room Temperature to 50 °C80 - 100 °C
Typical Yield 75-85%70-80%
Key Advantage Milder reaction conditions.Avoids copper contamination and alkyne homocoupling.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethynylaniline via Sonogashira Coupling
  • Reaction Setup: To a dried Schlenk flask, add 3-iodoaniline (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add anhydrous, degassed THF and triethylamine (2.0 eq.) via syringe.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq.) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Deprotection: Once the starting material is consumed, add a solution of potassium carbonate in methanol to the reaction mixture to remove the trimethylsilyl protecting group.

  • Work-up: After the deprotection is complete (as monitored by TLC), quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-ethynylaniline can be purified by column chromatography.

Protocol 2: Acetylation of 3-Ethynylaniline
  • Dissolution: Dissolve the purified 3-ethynylaniline (1.0 eq.) in dichloromethane in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution.

  • Acetylation: Slowly add acetyl chloride (1.1 eq.) to the stirred solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.

Protocol 3: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration.

  • Crystallization: To the hot filtrate, add water dropwise until the solution becomes persistently cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.[1]

Visualizations

Sonogashira_Pathway A 3-Iodoaniline C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II) Complex C->D F Transmetalation D->F E Trimethylsilylacetylene + Cu(I) E->F G Aryl-Alkyne-Pd(II) Complex F->G H Reductive Elimination G->H H->B Catalyst Regeneration I Protected 3-Ethynylaniline H->I J Deprotection (K2CO3/MeOH) I->J K 3-Ethynylaniline J->K L Acetylation (Acetyl Chloride) K->L M This compound L->M

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction Was the Sonogashira coupling successful? Start->Check_Reaction Check_Acetylation Was the acetylation step successful? Check_Reaction->Check_Acetylation Yes Optimize_Sonogashira Optimize Sonogashira: - Check catalyst activity - Ensure inert atmosphere - Use more reactive halide Check_Reaction->Optimize_Sonogashira No Optimize_Acetylation Optimize Acetylation: - Check acetyl chloride quality - Control temperature Check_Acetylation->Optimize_Acetylation No Check_Purification Was there significant product loss during purification? Check_Acetylation->Check_Purification Yes End Improved Yield Optimize_Sonogashira->End Optimize_Acetylation->End Optimize_Purification Optimize Purification: - Minimize transfers - Use appropriate solvent for recrystallization Check_Purification->Optimize_Purification Yes Check_Purification->End No Optimize_Purification->End

Caption: Troubleshooting workflow for low synthesis yield.

Logical_Relationships Yield High Yield Purity High Purity Yield->Purity Sonogashira Optimized Sonogashira Coupling Sonogashira->Yield Acetylation Efficient Acetylation Acetylation->Yield Purification Effective Purification Purification->Purity Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Sonogashira Active_Catalyst Active Catalyst Active_Catalyst->Sonogashira Proper_Stoichiometry Proper Stoichiometry Proper_Stoichiometry->Acetylation Good_Solvents Anhydrous/Degassed Solvents Good_Solvents->Sonogashira Recrystallization Optimal Recrystallization Solvent Recrystallization->Purification Chromatography Correct Stationary/ Mobile Phase Chromatography->Purification

Caption: Key factors influencing yield and purity.

References

Technical Support Center: A Guide to Preventing Homodimerization of N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into a common and often frustrating challenge in synthetic chemistry: the unwanted homodimerization of terminal alkynes, specifically focusing on N-(3-ethynylphenyl)acetamide. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to maximize the yield of your desired product and ensure the integrity of your experimental outcomes.

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in Sonogashira cross-coupling and azide-alkyne cycloaddition reactions ("click chemistry"). However, the reactivity of its terminal alkyne makes it highly susceptible to an oxidative homocoupling reaction, known as Glaser coupling, which leads to the formation of a symmetric 1,3-diyne byproduct.[1][2][3] This side reaction consumes your starting material, reduces the yield of the target molecule, and complicates purification.[3]

This guide is structured into two main sections: a proactive Frequently Asked Questions (FAQs) section to help you design robust experiments from the outset, and a reactive Troubleshooting Guide for when you encounter issues mid-synthesis.

Part 1: Frequently Asked Questions (FAQs) - Proactive Prevention

This section addresses common queries and provides foundational knowledge to help you proactively design experiments that minimize the risk of homodimerization.

Q1: What is homodimerization, and why is it a significant problem with my this compound reaction?

Answer: Homodimerization of a terminal alkyne refers to a reaction where two molecules of the alkyne couple to form a symmetric 1,3-diyne. This specific reaction is known as the Glaser or Glaser-Hay coupling.[2][4] It is an oxidative process, typically catalyzed by copper(I) salts (like CuI or CuCl) and requires an oxidant, which is often atmospheric oxygen.[1][3][5]

The mechanism involves three key steps:

  • Formation of a Copper(I) Acetylide: The terminal alkyne coordinates with the copper(I) catalyst and is deprotonated by a base to form a copper acetylide intermediate.[1][2]

  • Oxidative Coupling: Two molecules of the copper acetylide complex undergo an oxidative coupling to form the 1,3-diyne product.[1][2]

  • Catalyst Reoxidation: The resulting copper species is reoxidized by an oxidant (like O₂) back to the active copper(I) state, continuing the catalytic cycle.[2]

This side reaction is problematic because it directly competes with your desired reaction (e.g., Sonogashira coupling), consuming your valuable this compound and reducing your overall yield.[6] The resulting homodimer byproduct can also have similar polarity to your desired product, making purification by column chromatography challenging.

Q2: My protocol involves a copper co-catalyst (e.g., Sonogashira coupling). What are the most critical factors I need to control?

Answer: When using copper catalysts, you are creating an environment ripe for Glaser coupling. The two most critical factors to control are oxygen exclusion and the catalytic system itself .

  • Oxygen Exclusion: Since molecular oxygen is a common oxidant that drives the homodimerization catalytic cycle, performing the reaction under a strictly inert atmosphere (high-purity argon or nitrogen) is paramount.[2][3][7] This involves:

    • Using dry, degassed solvents. Standard procedure involves bubbling an inert gas through the solvent for 30-60 minutes or using several freeze-pump-thaw cycles.

    • Thoroughly purging your reaction vessel with an inert gas before adding reagents.

    • Maintaining a positive pressure of inert gas throughout the reaction.

  • Catalytic System:

    • Ligands: The choice of ligand can significantly influence the outcome. Ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) are known to accelerate Glaser-Hay coupling.[1][4] In the context of Sonogashira reactions, phosphine ligands on the palladium center can also play a role. Using bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over homocoupling.[8]

    • Additives: The addition of a reducing agent, such as sodium ascorbate, can help maintain the copper catalyst in its Cu(I) oxidation state and suppress oxidative homocoupling.[9]

Q3: Should I protect the terminal alkyne? What are the pros and cons?

Answer: Protecting the terminal alkyne is one of the most robust strategies to completely prevent homodimerization.[3][9] The most common protecting groups for alkynes are silyl ethers, particularly trimethylsilyl (TMS) and triisopropylsilyl (TIPS).[10][11]

  • How it Works: The silyl group replaces the acidic alkyne proton. Without this proton, the first step of the Glaser coupling—formation of the copper acetylide—cannot occur. The protected alkyne can then be used in your desired reaction (e.g., a sila-Sonogashira coupling).[12] Afterwards, the silyl group is removed in a separate deprotection step.

StrategyProsCons
No Protection Fewer synthetic steps; higher atom economy.High risk of homodimerization, leading to lower yields and difficult purification.
TMS Protection Excellent prevention of homodimerization; TMS group is easily introduced and removed under mild conditions (e.g., K₂CO₃ in methanol).[13][14]Adds two steps to the synthesis (protection and deprotection); TMS can be labile to certain reaction conditions.[15]
TIPS Protection More robust and stable to a wider range of reaction conditions compared to TMS.[15][16]Requires stronger conditions for deprotection, typically using a fluoride source like tetra-n-butylammonium fluoride (TBAF).[14][15]

Recommendation: If you are struggling with persistent homodimerization, especially in a multi-step synthesis where yield is critical, using a TMS protecting group is a highly recommended and often time-saving strategy in the long run.

Part 2: Troubleshooting Guide - Reactive Solutions

This section provides a question-and-answer formatted guide to address specific problems you may encounter during or after your experiment.

Q1: My reaction mixture (using a Cu catalyst) turned green/blue. What does this mean and what should I do?

Answer: A green or blue color in a copper-catalyzed reaction is often an indicator of the presence of copper(II) species. This is a sign that the Cu(I) catalyst is being oxidized, which can happen in the presence of air/oxygen. While some Cu(II) is an expected intermediate in certain Glaser coupling mechanisms (like Eglinton or Hay variations), its accumulation often signifies that off-cycle and potentially deleterious processes are occurring.[1][17] These Cu(II) species are catalytically inactive for reactions like Sonogashira but can promote unwanted oxidative side reactions, including protein degradation in bioconjugation contexts.[17]

Immediate Actions & Solutions:

  • Verify Inert Atmosphere: Double-check that your inert gas supply is flowing correctly and that there are no leaks in your system.

  • Improve Degassing: If you suspect residual oxygen, improve your solvent and reagent degassing protocol for future runs.

  • Add a Reducing Agent: In some systems, adding a mild reducing agent like sodium ascorbate can help regenerate the active Cu(I) species and mitigate the effects of oxidation.[9]

  • Ligand Choice: Certain ligands can stabilize the Cu(I) state or sequester off-cycle Cu(II) species. For example, specific bipyridine-diol ligands have been shown to form an insoluble Cu(II) gel, effectively removing it from the reaction medium.[17]

Q2: My TLC/LC-MS analysis shows a major byproduct with a molecular weight roughly double that of my starting material. How do I confirm it's the homodimer?

Answer: A byproduct with approximately double the molecular weight of this compound is a very strong indication of the homodimer, 1,4-bis(3-acetamidophenyl)buta-1,3-diyne.

  • Calculation:

    • MW of this compound (C₁₀H₉NO): ~159.18 g/mol

    • MW of the homodimer (C₂₀H₁₆N₂O₂): ~316.36 g/mol (i.e., 2 * 159.18 - 2 * 1.01 for the two lost H atoms)

Confirmation Steps:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is the most definitive method. Look for a mass peak corresponding to the exact mass of the dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling sign is the disappearance of the terminal alkyne proton signal (a singlet, typically around 3-4 ppm). The aromatic and amide proton signals will still be present, but their integration will correspond to the symmetric dimer structure.

    • ¹³C NMR: You will observe the disappearance of the terminal alkyne carbon signals and the appearance of new signals for the internal diyne carbons (typically in the 70-90 ppm range).

  • Thin Layer Chromatography (TLC): The homodimer is typically less polar than the starting terminal alkyne. It will therefore have a higher Rf value (it will run further up the plate) in a normal-phase silica gel system.

Q3: I've confirmed the presence of the homodimer. How can I optimize my Sonogashira reaction to prevent it?

Answer: If homodimerization is outcompeting your desired Sonogashira cross-coupling, a systematic optimization of your reaction conditions is necessary. The table below outlines key parameters to investigate.

ParameterProblem IndicationRecommended Solution(s)Rationale
Atmosphere Any visible color change to green/blue; dimer formation.Ensure rigorous degassing of all solvents/reagents and maintain a positive pressure of Ar or N₂.[3]Oxygen is the primary oxidant for the competing Glaser coupling reaction.[3][7]
Copper Catalyst Significant dimer byproduct (>10-20%).1. Reduce CuI loading: Try lowering the mol% of the copper co-catalyst. 2. Slow Addition: Add the terminal alkyne slowly via syringe pump to keep its concentration low.[18] 3. Go Copper-Free: Use a modern, copper-free Sonogashira protocol.[7]High concentrations of copper and the terminal alkyne favor the bimolecular homocoupling reaction. Copper-free systems eliminate this pathway entirely.[7]
Solvent & Base Low conversion, dimer formation.Screen different solvent/base systems. Common choices include THF/triethylamine, dioxane/diisopropylamine, or DMF/DBU.[18][19]Solubility of reagents and the nature of the base can significantly affect reaction rates and selectivity.
Temperature Reaction is sluggish, allowing more time for side reactions.For less reactive halides (e.g., aryl bromides or chlorides), increasing the temperature (e.g., 60-100 °C) may be necessary to accelerate the desired cross-coupling.[19]The rate-limiting step for less reactive halides is often the oxidative addition to the palladium center. Increasing temperature can accelerate this step, making it more competitive with homocoupling.

Part 3: Key Protocols and Visualizations

Experimental Workflow and Mechanism Diagrams

To better visualize the competing reaction pathways and a logical troubleshooting workflow, refer to the diagrams below.

G cluster_0 Reaction Pathways cluster_1 Desired Sonogashira Cycle cluster_2 Competing Glaser Coupling Reactant This compound + Cu(I) Catalyst Pd_Cycle Pd(0) Oxidative Addition with Ar-X Reactant->Pd_Cycle Enters Pd Cycle Dimerize Oxidative Coupling (2x Cu-Acetylide) Reactant->Dimerize Enters Cu Cycle Transmetal Transmetalation with Cu-Acetylide Pd_Cycle->Transmetal Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd_Cycle Regenerates Pd(0) Product Desired Cross-Coupled Product Red_Elim->Product Reox Reoxidation by O₂ Dimerize->Reox Generates Cu(0/I) Byproduct Homodimer Byproduct Dimerize->Byproduct Reox->Reactant Regenerates Active Cu(I)

Caption: Competing Sonogashira and Glaser coupling pathways.

Troubleshooting_Workflow start Homodimerization Detected (via TLC, LC-MS) q1 Is the reaction run under inert gas? start->q1 sol_inert Implement Strict Inert Atmosphere Technique: - Degas all solvents - Purge vessel with Ar/N₂ q1->sol_inert No q2 Is a copper catalyst essential? q1->q2 Yes a1_yes Yes a1_no No end_rerun Re-run Optimized Reaction sol_inert->end_rerun sol_cu_free Switch to a Copper-Free Sonogashira Protocol q2->sol_cu_free No opt_cu Optimize Copper-Catalyzed Conditions: - Lower CuI loading - Add alkyne via syringe pump - Screen different ligands/bases q2->opt_cu Yes a2_yes Yes a2_no No end_good Problem Solved sol_cu_free->end_good q3 Is purification of the current batch feasible? opt_cu->q3 sol_purify Purify via Column Chromatography (may require careful solvent system optimization) q3->sol_purify Yes sol_protect For future attempts, use a Protecting Group Strategy (e.g., TMS protection/deprotection) q3->sol_protect No a3_yes Yes a3_no No sol_purify->end_good sol_protect->end_rerun

Caption: Decision workflow for troubleshooting homodimerization.

Protocol: TMS Protection of this compound

This protocol provides a general method for protecting the terminal alkyne with a trimethylsilyl (TMS) group, a robust preventative measure against homodimerization.

Materials:

  • This compound

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve in dry THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Silylation: Add TMSCl (1.2 eq) dropwise to the solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction by slowly adding saturated aq. NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide.

Protocol: TMS Deprotection to Yield Terminal Alkyne

This protocol is used after the main reaction (e.g., Sonogashira) to remove the TMS group and reveal the terminal alkyne on the final product.

Materials:

  • TMS-protected compound

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Diethyl ether or Dichloromethane

  • Deionized water

Procedure:

  • Setup: Dissolve the TMS-protected compound (1.0 eq) in methanol in a round-bottom flask.

  • Deprotection: Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 eq). Stir the mixture at room temperature.[13] Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).[13]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in diethyl ether or dichloromethane, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude terminal alkyne can be purified by flash chromatography if necessary.

References

Technical Support Center: Stability and Troubleshooting Guide for N-(3-ethynylphenyl)acetamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for N-(3-ethynylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound in aqueous experimental systems. As a bifunctional molecule featuring both a terminal alkyne and an N-arylacetamide, its behavior in aqueous buffers is governed by the distinct chemical properties of each group. Understanding these properties is critical for successful and reproducible experimental outcomes.

Core Concepts: Understanding the Instability of this compound

This compound possesses two primary functional groups that are susceptible to degradation in aqueous environments: the terminal alkyne and the N-acetamide linkage. The stability of the molecule is therefore highly dependent on the pH, composition, and storage conditions of the buffer.

The Vulnerability of the Terminal Alkyne

The terminal alkyne is a versatile functional group, most notably used in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2] However, its reactivity also makes it susceptible to several degradation pathways in aqueous media.

  • Deprotonation and H/D Exchange: The proton on a terminal alkyne is weakly acidic (pKa ≈ 25-26), making it labile under basic conditions. In aqueous buffers, especially at pH > 8, the terminal proton can undergo exchange with solvent protons (or deuterons in D₂O-based buffers). This process is base-catalyzed and its rate increases with hydroxide ion concentration. While this may not alter the core structure, it can be problematic for applications involving isotopic labeling.

  • Hydration: In the presence of acid, the alkyne can undergo hydration to form an enol, which then rapidly tautomerizes to the more stable methyl ketone.[3][4] This pathway is generally slower at neutral pH but can be a concern in acidic buffers (pH < 5).

  • Oxidative Homocoupling (Glaser Coupling): In the presence of copper ions (often used as a catalyst in click chemistry) and oxygen, terminal alkynes can undergo oxidative dimerization to form a 1,3-diacetylene.[5] This is a common side reaction in CuAAC if the reaction is not properly deoxygenated or if there is an insufficient amount of reducing agent to maintain copper in the Cu(I) state.

The Hydrolysis of the N-Acetamide Bond

The amide bond of the N-acetamide group is generally stable, but it is susceptible to hydrolysis under both acidic and basic conditions to yield 3-ethynylaniline and acetic acid.[6]

  • Acid-Catalyzed Hydrolysis: At low pH (typically pH < 4), the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: At high pH (typically pH > 9), the hydroxide ion can directly act as a nucleophile, attacking the carbonyl carbon.[6]

The rate of hydrolysis is generally slowest in the neutral pH range of 6-8, making this the optimal range to maintain the integrity of the amide linkage.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that users may encounter during their experiments with this compound in a question-and-answer format.

Question: I am seeing low or no product yield in my CuAAC (click chemistry) reaction. What could be the cause?

Answer: Low yield in a CuAAC reaction is a common issue that can often be traced back to the stability of the reagents or the reaction conditions.

Potential Cause Explanation & Solution
Inactive Copper Catalyst The active catalyst in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) by dissolved oxygen. Solution: 1. Thoroughly degas all buffers and reaction mixtures by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.[5] 2. Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[5] 3. Incorporate a Cu(I)-stabilizing ligand, such as THPTA or TBTA, in your reaction mixture.[8]
Alkyne Degradation As discussed, the terminal alkyne can degrade, particularly through oxidative homocoupling in the presence of Cu(II) and oxygen. Solution: Follow the steps for maintaining an active copper catalyst. Ensure a slight excess of the reducing agent is present throughout the reaction.
Impure Reagents The purity of this compound and the azide partner is crucial. Impurities can chelate and inactivate the copper catalyst. Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify the compound before use.
Inappropriate Buffer Certain buffer components can interfere with the reaction. Tris buffer can chelate copper, and high concentrations of chloride ions (>0.2 M) can also inhibit the catalyst.[9] Solution: Use recommended buffers such as phosphate, HEPES, or MOPS at a pH between 7 and 8.[9]
Question: My compound appears to be degrading in the buffer even before I start my reaction. How can I confirm this and prevent it?

Answer: Degradation in solution can be confirmed and mitigated by following these steps.

Confirmation of Degradation:

  • Analytical Monitoring: The most effective way to detect degradation is through analytical techniques like HPLC or LC-MS.[7] By analyzing your solution over time, you can observe a decrease in the peak corresponding to the parent compound and the appearance of new peaks for degradation products.

  • Identifying Degradation Products:

    • Amide Hydrolysis: Look for a product with a mass corresponding to 3-ethynylaniline (M.W. 117.15).

    • Alkyne Hydration: Look for a product with a mass corresponding to N-(3-acetylphenyl)acetamide (M.W. 177.20).

    • Oxidative Homocoupling: This will result in a dimer with a mass of 316.36.

Prevention of Degradation:

Factor Preventative Measure
pH Prepare solutions in buffers with a neutral pH (6-8) to minimize both amide hydrolysis and alkyne hydration.[7]
Oxygen For long-term storage or sensitive reactions, use deoxygenated buffers.
Light Store solutions in amber vials or protected from light to prevent potential photodegradation.
Temperature Prepare solutions fresh and keep them on ice or at 4°C for short-term storage. For long-term storage, it is best to store the compound as a solid at -20°C.[7]

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of this compound Stock Solution
  • Weighing: Weigh the solid this compound in a clean, dry vial.

  • Solvent Addition: Add an appropriate anhydrous, aprotic solvent such as DMSO or DMF to dissolve the compound to the desired stock concentration (e.g., 10-100 mM).

  • Storage: For immediate use, keep the stock solution on ice. For short-term storage (up to one week), store at -20°C in a tightly sealed vial with desiccant. For longer-term storage, it is recommended to store the compound as a solid.

Protocol 2: General Procedure for a CuAAC Reaction in Aqueous Buffer

This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound stock solution (in DMSO or DMF)

  • Azide-containing molecule in a suitable buffer

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)

  • THPTA stock solution (e.g., 50 mM in deionized water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in deionized water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the azide-containing molecule and this compound (typically 1.2-2 equivalents) in the reaction buffer.

  • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 ratio of Cu:ligand is common.[8]

  • Add the CuSO₄/THPTA premix to the reaction mixture. The final concentration of CuSO₄ is typically 50-100 µM.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8]

  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.

  • Monitor the reaction progress by LC-MS or HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound? A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C for short-term storage or -20°C for long-term storage.

Q2: Can I use Tris buffer for my click chemistry reaction? A2: It is not recommended. Tris is a known copper-chelating agent and can inhibit the CuAAC reaction.[9] It is better to use non-coordinating buffers like HEPES, PBS, or MOPS.

Q3: My reaction mixture turned cloudy after adding the copper sulfate. What should I do? A3: A cloudy mixture, especially in phosphate buffers, may indicate the precipitation of copper-phosphate complexes. This can be avoided by premixing the copper sulfate with a stabilizing ligand like THPTA before adding it to the phosphate-containing reaction buffer.[9]

Q4: Is this compound stable to repeated freeze-thaw cycles when in solution? A4: While specific data for this compound is not available, repeated freeze-thaw cycles are generally not recommended for solutions of complex organic molecules as it can promote degradation and precipitation. It is best to aliquot stock solutions into single-use volumes if they need to be stored frozen.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_0 This compound cluster_1 Degradation Products start This compound hydrolysis 3-Ethynylaniline + Acetic Acid start->hydrolysis  Acidic (pH < 4) or  Basic (pH > 9) Hydrolysis hydration N-(3-acetylphenyl)acetamide start->hydration  Acid-Catalyzed  Hydration dimer Homocoupled Dimer start->dimer  Cu(II), O₂  (Glaser Coupling)

Caption: Potential degradation pathways for this compound in aqueous solution.

Troubleshooting Workflow for Low CuAAC Yield

start Low or No Product Yield in CuAAC Reaction check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_reagents Are Starting Materials Pure and Stable? check_catalyst->check_reagents No sol_catalyst Degas Solutions Use Fresh Reducing Agent Add Stabilizing Ligand (THPTA) check_catalyst->sol_catalyst Yes check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions No sol_reagents Verify Purity by LC-MS/NMR Prepare Fresh Stock Solutions check_reagents->sol_reagents Yes sol_conditions Use Recommended Buffer (PBS, HEPES) Optimize pH (7-8) Check Stoichiometry check_conditions->sol_conditions Yes

Caption: A decision-making workflow for troubleshooting low-yielding CuAAC reactions.

References

Technical Support Center: Copper Catalyst Removal from N-(3-ethynylphenyl)acetamide Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of copper catalysts from Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving N-(3-ethynylphenyl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the purity of your final product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Persistent blue or green color in the organic product after purification. Incomplete removal of the copper catalyst. The triazole product may also chelate residual copper.- Perform additional aqueous washes with a chelating agent solution (e.g., 0.5 M EDTA). - Pass the product through a plug of silica gel or alumina. - Employ a copper scavenger resin with high affinity for copper.[1][2] - A combination of an EDTA wash followed by a silica gel plug is often highly effective.[1]
Low product yield after aqueous workup. The product, this compound, or its triazole derivative may have some water solubility, leading to loss in the aqueous phase.- Use a saturated brine (NaCl) solution for the final aqueous wash to decrease the solubility of the organic product in the aqueous layer.[1] - Minimize the volume of aqueous washes. - Consider alternative, non-aqueous purification methods like scavenger resins or silica gel chromatography.
Formation of an emulsion during liquid-liquid extraction. High concentration of reagents or byproducts acting as surfactants.- Add a small amount of brine to the separatory funnel to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite.
Broad or disappearing peaks in the 1H NMR spectrum. Paramagnetic broadening caused by trace amounts of residual Cu(II).- Pass the NMR sample through a small plug of silica gel or alumina immediately before analysis.[1] - Ensure the copper removal process was thorough.
Column chromatography fails to separate the product from the copper catalyst. The polarity of the copper complex is similar to the product, causing them to co-elute.- Pre-treat the crude product to remove the bulk of the copper before chromatography using an EDTA wash or a scavenger resin.[1] - Consider using a different stationary phase, such as alumina instead of silica gel.[1]
Scavenger resin is ineffective. - Incorrect choice of scavenger resin for the copper species. - Insufficient amount of resin or inadequate reaction time.- Select a scavenger resin with a high affinity for copper, such as those with thiourea or iminodiacetic acid functionalities.[2] - Use a 3-5 fold molar excess of the scavenger's functional group relative to the copper catalyst. - Increase the stirring time with the resin to several hours or overnight.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing copper catalysts from small molecule click reactions?

A1: The most prevalent and effective methods include:

  • Aqueous Washes with Chelating Agents: This involves washing the organic layer containing your product with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride. These agents form water-soluble complexes with copper, which are then extracted into the aqueous phase.[1]

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like silica gel, alumina, or Celite. These materials can adsorb the copper catalyst.[1][2]

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then filtered off.[1][2]

  • Chromatography: Standard column chromatography can be effective for purification.[1]

Q2: How do I choose the best copper removal method for my this compound product?

A2: The choice depends on the scale of your reaction, the desired level of purity, and the downstream application.

  • For routine purification and when moderate levels of residual copper are acceptable, aqueous washes with EDTA followed by a silica gel plug are often sufficient and cost-effective.[1]

  • For high-purity applications , such as in drug development, using a scavenger resin after an initial aqueous wash is recommended to achieve very low ppm levels of residual copper.[3]

  • If your product is water-soluble , scavenger resins or dialysis (for larger molecules) are preferred over aqueous extraction.[1]

Q3: How much residual copper is acceptable in a pharmaceutical intermediate?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (ICH Q3D) for elemental impurities in drug products.[4][5][6][7] While specific limits for copper as a catalyst are not explicitly defined in the same way as for heavy metals like lead or mercury, the general principle is to minimize residual metals to a level that is safe and does not impact the drug's efficacy or stability.[6][7] A risk-based approach is recommended to justify the acceptable level of an elemental impurity.[6] It is crucial to reduce copper levels to low ppm, and in some cases, ppb levels.

Q4: Can residual copper affect downstream reactions or the stability of my compound?

A4: Yes. Residual copper can:

  • Catalyze undesired side reactions in subsequent synthetic steps.

  • Promote degradation of the final compound, affecting its shelf-life.

  • Interfere with biological assays if the compound is intended for screening.

  • In the context of drug development, copper ions can have toxic effects.

Q5: How can I quantify the amount of residual copper in my sample?

A5: Highly sensitive analytical techniques are required to determine trace amounts of copper. The most common methods include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

  • Atomic Absorption Spectroscopy (AAS)

Quantitative Data on Copper Removal Methods

Purification MethodInitial Copper ConcentrationFinal Copper ConcentrationRemoval Efficiency (%)Notes
EDTA Wash Not specified8 ppm>99% (example)Efficiency is dependent on the number of washes and concentration of EDTA.[8]
Scavenger Resin (Thiourea-based) ~50 ppm (inferred)< 1 ppm>98%Highly effective for achieving low ppm levels.[9]
Silica Gel (NTA-modified) 20 mg/L (ppm)~0.2 - 0.8 mg/L (ppm)96% - 99%Demonstrates the high capacity of functionalized silica gel for copper removal.[10][11]
Heterogeneous Cu/Fe Catalyst Not applicable< 0.3 ppmNot applicableThe iron acts as a scavenger, leading to low contamination in the product.[12]

Note: The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. Optimization for a specific reaction is often necessary.

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA Solution

This is a common first step for removing the bulk of the copper catalyst.

Materials:

  • Crude reaction mixture containing this compound product in an organic solvent (e.g., dichloromethane, ethyl acetate).

  • 0.5 M EDTA solution, pH 8 (adjusted with NaOH or NH₄OH).

  • Saturated brine (NaCl) solution.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of brine to remove residual EDTA.[1]

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, which can then be further purified if necessary.

Protocol 2: Copper Removal with a Scavenger Resin

This method is highly effective for achieving low residual copper levels.

Materials:

  • Crude product solution (after initial workup, if desired).

  • Copper scavenger resin (e.g., SiliaMetS Thiourea, Chelex 100).

  • Appropriate solvent for the product.

  • Stir plate and stir bar.

  • Filtration apparatus.

Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Calculate the required amount of scavenger resin. A 3-5 molar equivalent excess of the scavenger's functional groups relative to the initial amount of copper is recommended.

  • Add the scavenger resin to the stirred solution of the crude product.

  • Stir the suspension at room temperature for 1-4 hours. For challenging cases, the stirring time can be extended.

  • Monitor the removal of copper by observing the disappearance of color from the solution (if initially colored).

  • Once scavenging is complete, filter the mixture to remove the resin beads.

  • Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Filtration through a Silica Gel Plug

This is a quick method to remove particulate copper and some dissolved copper species. It is often used in combination with an aqueous wash.

Materials:

  • Crude product solution in an organic solvent.

  • Silica gel.

  • Cotton or glass wool.

  • Glass funnel or column.

  • Eluting solvent.

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or a small column.

  • Add a layer of sand (optional, but recommended).

  • Add a 2-3 cm layer of silica gel.

  • Add another layer of sand on top of the silica gel.

  • Pre-wet the silica gel plug with the eluting solvent.

  • Carefully load the crude product solution onto the top of the silica gel plug.

  • Elute the product with a suitable organic solvent, collecting the filtrate. The copper salts should remain adsorbed on the silica gel.

  • Concentrate the filtrate to obtain the purified product.

Visualization of Workflows

Below are diagrams illustrating the decision-making process and experimental workflows for copper catalyst removal.

A decision-making workflow for selecting a copper removal method.

AqueousWashWorkflow start Crude Product in Organic Solvent add_edta Add 0.5 M EDTA (aq) to Separatory Funnel start->add_edta shake Shake Vigorously add_edta->shake separate Separate Aqueous Layer (Blue/Green) shake->separate is_colorless Is Aqueous Layer Colorless? separate->is_colorless is_colorless->add_edta No brine_wash Wash with Brine is_colorless->brine_wash Yes dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end_product Product with Reduced Copper Content filter_concentrate->end_product

Experimental workflow for copper removal using an aqueous EDTA wash.

ScavengerResinWorkflow start Crude Product Solution add_resin Add Scavenger Resin (3-5 eq.) start->add_resin stir Stir for 1-4 hours at Room Temperature add_resin->stir filter_resin Filter to Remove Resin stir->filter_resin wash_resin Wash Resin with Fresh Solvent filter_resin->wash_resin combine Combine Filtrate and Washings wash_resin->combine concentrate Concentrate Solvent combine->concentrate end_product High-Purity Product concentrate->end_product

Experimental workflow for copper removal using a scavenger resin.

References

Technical Support Center: Characterization of N-(3-ethynylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of N-(3-ethynylphenyl)acetamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for the key protons of this compound?

A1: The characteristic proton signals for this compound are the acetyl methyl protons, the aromatic protons, the amide proton, and the terminal alkyne proton. The acetyl methyl group typically appears as a singlet around 2.1 ppm. The terminal alkyne proton is also a singlet, usually found between 3.0 and 3.5 ppm. The aromatic protons will present as a complex multiplet pattern in the range of 7.0 to 7.8 ppm. The amide (N-H) proton signal is a broad singlet that can vary in chemical shift, often appearing between 7.5 and 8.5 ppm, and its position is dependent on the solvent and concentration.

Q2: I am having trouble with the solubility of my this compound derivative in aqueous solutions for biological assays. What can I do?

A2: This is a common challenge. These compounds are often soluble in organic solvents like DMSO but can precipitate when diluted into aqueous media. To address this, you can try pre-warming the aqueous medium to 37°C before adding the compound solution. It is also advisable to prepare a more dilute initial stock solution in DMSO and to add it to the aqueous medium with vigorous stirring to aid dispersion.

Q3: What are the typical mass spectrometry fragmentation patterns for this compound?

A3: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) for this compound is expected at m/z 159. Key fragmentation pathways often involve the loss of a methyl group from the acetyl moiety to give an [M-15]+ fragment, or the loss of the entire acetyl group as a ketene radical cation ([M-42]+). Cleavage of the amide bond can also occur.

Troubleshooting Guides

Synthesis & Purification

Problem: My Sonogashira coupling reaction to synthesize an this compound derivative is not working or gives a low yield.

  • Possible Cause 1: Inactive Catalyst: The palladium and/or copper catalyst may have degraded.

    • Solution: Use freshly opened catalysts or catalysts stored under an inert atmosphere. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Impure Solvents or Reagents: Water or oxygen can poison the catalyst. The amine base can also contain impurities.

    • Solution: Use anhydrous solvents and degas them before use. Distill the amine base if its purity is questionable.

  • Possible Cause 3: Side Reactions: Homocoupling of the terminal alkyne is a common side reaction, especially in the presence of oxygen.

    • Solution: Thoroughly degas the reaction mixture before adding the catalyst. Running the reaction under a positive pressure of an inert gas can also help.

Problem: My this compound derivative streaks badly during column chromatography on silica gel.

  • Possible Cause 1: High Polarity: The amide and alkyne functionalities can lead to strong interactions with the acidic silica gel, causing tailing.

    • Solution 1: Add a small amount of a polar solvent like methanol to your eluent system (e.g., 1-5% methanol in dichloromethane).

    • Solution 2: Add a small percentage of a base like triethylamine (e.g., 0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.

  • Possible Cause 2: Inappropriate Stationary Phase: Silica gel may not be the optimal stationary phase for your highly polar compound.

    • Solution: Consider using a different stationary phase such as alumina (neutral or basic) or a reversed-phase silica gel for purification.

Spectroscopic Characterization

Problem: I can't see the terminal alkyne proton in the 1H NMR spectrum.

  • Possible Cause 1: Deuterium Exchange: If you are using a protic solvent like D2O or MeOD, the acidic alkyne proton can exchange with deuterium, causing the signal to disappear.

    • Solution: Use an aprotic deuterated solvent such as CDCl3 or DMSO-d6 for your NMR analysis.

  • Possible Cause 2: Low Signal-to-Noise: The alkyne proton is a singlet and may be broad, making it difficult to distinguish from the baseline, especially in dilute samples.

    • Solution: Acquire the spectrum for a longer period (increase the number of scans) to improve the signal-to-noise ratio.

Problem: The mass spectrum of my compound does not show a clear molecular ion peak.

  • Possible Cause 1: Fragmentation: The molecular ion may be unstable under the ionization conditions and fragment readily.

    • Solution: Use a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) which are less likely to cause extensive fragmentation.

  • Possible Cause 2: Sample Purity: The sample may contain impurities that are more readily ionized, suppressing the signal of your compound of interest.

    • Solution: Further purify your sample using techniques like preparative HPLC or recrystallization.

Quantitative Data

Table 1: Representative 1H and 13C NMR Data for this compound in CDCl3

Assignment 1H NMR (ppm) 13C NMR (ppm)
-CH3~2.1 (s)~24.5
C≡CH~3.1 (s)~77.5
C≡CH-~83.0
Aromatic C-H~7.2-7.7 (m)~120-130
Aromatic C-NH-~138.0
Aromatic C-C≡-~123.0
C=O-~168.0
N-H~7.8 (br s)-

Table 2: Common Solvents for this compound Derivatives

Solvent Solubility Notes
DichloromethaneGoodSuitable for chromatography and reactions.
Ethyl AcetateGoodCommon solvent for extraction and chromatography.
MethanolModerateCan be used as a co-solvent to increase polarity.
WaterPoorGenerally insoluble.
Dimethyl Sulfoxide (DMSO)ExcellentGood for preparing stock solutions for biological assays.
N,N-Dimethylformamide (DMF)ExcellentOften used as a solvent for synthesis.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed triethylamine and the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: TMS-Alkyne Deprotection
  • Dissolve the TMS-protected alkyne (1.0 eq) in methanol.

  • Add potassium carbonate (0.2 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate to yield the deprotected terminal alkyne.

Protocol 3: Reversed-Phase HPLC Analysis
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a minimal amount of acetonitrile and dilute with the initial mobile phase composition.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_characterization Characterization synthesis Sonogashira Coupling workup Aqueous Workup synthesis->workup column Column Chromatography workup->column recrystal Recrystallization column->recrystal If necessary nmr NMR Spectroscopy column->nmr recrystal->nmr ms Mass Spectrometry nmr->ms hplc HPLC Analysis ms->hplc

Caption: A typical experimental workflow for the synthesis and characterization of this compound derivatives.

troubleshooting_purification start Streaking on Silica Gel Column? cause1 High Polarity of Compound start->cause1 Yes cause2 Wrong Stationary Phase start->cause2 Yes solution1a Add Methanol to Eluent cause1->solution1a solution1b Add Triethylamine to Eluent cause1->solution1b solution2 Switch to Alumina or Reversed-Phase cause2->solution2

Caption: A troubleshooting decision tree for purification issues encountered during column chromatography.

fragmentation_pathway parent This compound+. (m/z = 159) frag1 [M - CH3]+. (m/z = 144) parent->frag1 - CH3 frag2 [M - C2H2O]+. (m/z = 117) parent->frag2 - CH2=C=O frag3 [C8H6N]+. (m/z = 116) frag2->frag3 - H

Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.

Technical Support Center: Reaction Monitoring of N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis or subsequent reactions of N-(3-ethynylphenyl)acetamide using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

1. What is this compound and why is its reaction monitoring important?

This compound is a chemical compound containing an ethynyl (alkyne) group and an acetamide group attached to a phenyl ring.[1][2] Monitoring its reactions, such as in Sonogashira coupling, is crucial to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions for improved yield and purity.[3][4][5]

2. Which analytical techniques are suitable for monitoring reactions involving this compound?

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique for qualitative monitoring of reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed quantitative and qualitative information, including the mass of the products and byproducts, confirming their identities.[6]

3. What are the expected masses (m/z) for this compound and its potential derivatives in LC-MS?

The expected protonated mass [M+H]⁺ for this compound (C₁₀H₉NO) would be approximately 160.08 g/mol . The masses of derivatives will vary depending on the specific reaction. For example, in a Sonogashira coupling with an aryl halide, the mass of the product will be the sum of the masses of this compound and the aryl group, minus the mass of the leaving group.

Troubleshooting Guides
Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. Sample is overloaded or too concentrated.[7][8]Dilute the sample before spotting it on the TLC plate.[7][8]
The compound is acidic or basic.Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the developing solvent.[7]
No spots are visible on the TLC plate. The sample concentration is too low.[7][9]Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[7][9]
The compound is not UV-active.Use a different visualization technique, such as staining with potassium permanganate, which is effective for alkynes.[7]
The compound is volatile and has evaporated.This can be difficult to overcome with TLC.[8]
Reactant and product spots have very similar Rf values. The solvent system is not providing adequate separation.Try a different solvent system with varying polarities.[7] Co-spotting the reaction mixture with the starting material can help differentiate the spots.[7][10]
Reaction mixture from a high-boiling solvent (e.g., DMF, DMSO) causes smearing. The high-boiling solvent interferes with the chromatography.After spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[10]
Problem Possible Cause(s) Solution(s)
Poor peak shape (broadening, splitting, or tailing). Column overload or contamination.[11]Dilute the sample. Flush the column with a strong solvent to remove contaminants.[11]
Improper mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Weak or no signal intensity. Poor ionization of the analyte.Optimize the ion source parameters (e.g., capillary voltage, gas flow). Try a different ionization mode (e.g., APCI if ESI is not effective).
Contamination in the system.[11]Clean the ion source. Run blank injections to identify and eliminate sources of contamination.[11]
Retention time shifts. Changes in mobile phase composition or flow rate.[11]Ensure the mobile phase is properly prepared and degassed. Check the LC pump for leaks or pressure fluctuations.[11]
Column degradation.Replace the column if it has been used extensively or exposed to harsh conditions.
High background noise. Contamination from solvents, sample matrix, or the LC system.[11]Use high-purity solvents and filter all samples.[11][12] Regularly clean the LC-MS system.[11]
Experimental Protocols

This protocol outlines the monitoring of a Sonogashira coupling reaction between this compound and an aryl halide.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp (254 nm)

  • Potassium permanganate stain

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spot the Plate:

    • On the baseline, apply a small spot of the starting material (this compound).

    • Apply a spot of the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).

    • It is also useful to co-spot the reaction mixture with the starting material to help with identification.[10]

  • Develop the Plate: Place a small amount of the mobile phase in the developing chamber and let it saturate. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[9] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry.

    • Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

    • If spots are not clearly visible or for better visualization of the alkyne, dip the plate in a potassium permanganate stain. Oxidizable compounds will appear as yellow-brown spots on a purple background.[7]

  • Analyze the Results: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. Calculate the Retention factor (Rf) for each spot.

Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC or similar.[13]

  • MS System: Agilent 6470 Triple Quadrupole MS or similar.[13]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.[14]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[14]

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over several minutes).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[15]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol). Filter the sample through a 0.22 µm syringe filter before injection.

  • Method Setup: Set up the LC-MS method with the appropriate gradient, flow rate, and MS parameters. The MS should be set to scan a mass range that includes the expected masses of the reactants and products.

  • Injection: Inject a small volume (e.g., 1-5 µL) of the prepared sample.[15]

  • Data Analysis:

    • Analyze the chromatogram to observe the peaks corresponding to the reactants and products.

    • Examine the mass spectrum for each peak to confirm the identity of the compounds by their mass-to-charge ratio (m/z).

    • Monitor the disappearance of the reactant peak and the increase in the product peak area over time to quantify the reaction progress.

Data Presentation

Table 1: Typical TLC Data for a Sonogashira Coupling Reaction

CompoundRf Value (Hexane:EtOAc 7:3)UV Visualization (254 nm)KMnO₄ Stain
This compound0.45Dark spotYellow spot
Aryl Halide (example)0.60Dark spotNo change
Coupled Product0.55Dark spotYellow spot

Table 2: Expected LC-MS Data

CompoundExpected [M+H]⁺ (m/z)
This compound160.08
Example Product: N-(3-((4-methoxyphenyl)ethynyl)phenyl)acetamide266.12

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analysis cluster_results Results & Interpretation Reaction This compound Reaction Sampling Take Aliquot at Time Points (t₀, t₁, t₂...) Reaction->Sampling TLC TLC Analysis Sampling->TLC LCMS LC-MS Analysis Sampling->LCMS TLC_Results Qualitative Assessment: - Reaction Progress - Byproduct Formation TLC->TLC_Results LCMS_Results Quantitative & Qualitative Data: - Confirm Product Mass - Determine Purity LCMS->LCMS_Results Decision Reaction Complete? TLC_Results->Decision LCMS_Results->Decision Stop Stop Reaction & Workup Decision->Stop Yes Continue Continue Reaction Decision->Continue No Continue->Sampling

Caption: Workflow for reaction monitoring of this compound.

TLC_Troubleshooting_Logic Start Start TLC Analysis Problem Problem Encountered? Start->Problem Streaking Streaking Spots? Problem->Streaking Yes NoSpots No Spots Visible? Problem->NoSpots Yes SimilarRf Similar Rf Values? Problem->SimilarRf Yes End Successful Analysis Problem->End No Sol_Dilute Dilute Sample Streaking->Sol_Dilute Sol_Stain Use Staining Agent NoSpots->Sol_Stain Sol_Solvent Change Solvent System SimilarRf->Sol_Solvent Sol_Cospot Co-spot with Starting Material SimilarRf->Sol_Cospot Sol_Dilute->End Sol_Solvent->End Sol_Stain->End Sol_Cospot->End

Caption: Troubleshooting logic for common TLC issues.

References

Technical Support Center: N-(3-ethynylphenyl)acetamide Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for click chemistry applications involving N-(3-ethynylphenyl)acetamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed guidance to ensure the success of your Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for a click reaction with this compound?

A1: The ideal solvent ensures the solubility of all reactants, including this compound, the azide counterpart, and the catalyst system. A variety of solvents can be employed, and the choice often depends on the specific properties of the azide being used. Common choices include polar aprotic solvents like DMSO, DMF, THF, and acetonitrile, as well as aqueous mixtures such as t-BuOH/water or acetonitrile/water.[1] For reactants with poor solubility in aqueous systems, increasing the ratio of the organic co-solvent is a common strategy.[1]

Q2: My reaction is sluggish or fails to go to completion. What are the likely causes?

A2: Several factors can contribute to a slow or incomplete reaction. These include inactive copper catalyst due to oxidation, insufficient reducing agent (sodium ascorbate), low reaction temperature, or the presence of impurities in the starting materials.[2] Additionally, ensure that your reactants are fully dissolved in the chosen solvent system.

Q3: How can I minimize the formation of side products, such as alkyne homocoupling?

A3: The primary cause of alkyne homocoupling (Glaser coupling) is the presence of oxygen, which oxidizes the Cu(I) catalyst. To mitigate this, it is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas like argon or nitrogen through the solution or by employing several freeze-pump-thaw cycles.[2] Maintaining an inert atmosphere throughout the reaction is also recommended.

Q4: Is it necessary to use a ligand with the copper catalyst?

A4: While not always strictly necessary, using a stabilizing ligand for the Cu(I) catalyst is highly recommended. Ligands such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) protect the Cu(I) from oxidation and disproportionation, leading to more reliable and reproducible results.[3]

Q5: Can I use a copper(II) salt directly?

A5: Yes, a common and convenient practice is to use a copper(II) salt, such as copper(II) sulfate (CuSO₄), in conjunction with a reducing agent like sodium ascorbate. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.[4] It is advisable to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Copper Catalyst- Use a fresh source of Cu(I) salt or ensure effective in situ reduction of Cu(II). - Prepare sodium ascorbate solution fresh for each use. - Employ a stabilizing ligand like THPTA or TBTA. - Thoroughly degas all solvents and the reaction mixture to remove oxygen.[2]
Poor Solubility of Reactants- If this compound or the azide are not fully dissolved, consider a different solvent system. - For aqueous reactions, increase the proportion of organic co-solvent (e.g., DMSO, t-BuOH).[1]
Impure Reagents- Confirm the purity of this compound and the azide. - this compound can degrade with exposure to air and light; use high-purity material.[2]
Formation of Side Products (e.g., Alkyne Homocoupling) Presence of Oxygen- Degas all solutions thoroughly with an inert gas (Ar or N₂). - Maintain an inert atmosphere over the reaction.[2]
Insufficient Reducing Agent- Use a slight excess of sodium ascorbate to ensure a reducing environment.[2]
Slow or Stalled Reaction Low Temperature- While many click reactions work well at room temperature, gentle heating (e.g., 40–60 °C) can accelerate the reaction.[2]
Catalyst Inhibition- Certain buffer components, like Tris, can chelate copper and inhibit the reaction. Consider using buffers such as HEPES or phosphate.[3]

Data Presentation

Table 1: Properties of Common Solvents for Click Reactions

SolventFormulaBoiling Point (°C)Dielectric ConstantPolarity Index
Dimethyl Sulfoxide (DMSO)C₂H₆OS18946.77.2
N,N-Dimethylformamide (DMF)C₃H₇NO15336.76.4
AcetonitrileC₂H₃N81.637.55.8
Tetrahydrofuran (THF)C₄H₈O667.54.0
tert-Butanol (t-BuOH)C₄H₁₀O82.412.53.9
WaterH₂O10080.110.2
TolueneC₇H₈110.62.42.4

Note: Data compiled from various sources.[5][6][7][8] Polarity index is a relative measure of polarity.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a starting point for the click reaction. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Degassed solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide coupling partner (1-1.2 equivalents) in the chosen degassed solvent.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.01-0.05 equivalents) and, if used, THPTA (0.05-0.25 equivalents) in the reaction solvent.

  • Add the catalyst solution to the solution of the alkyne and azide.

  • Prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents) in the reaction solvent.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[2]

  • Work-up: Once the reaction is complete, it can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers can be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on the properties of the product.

Visualizations

experimental_workflow Experimental Workflow for CuAAC Reaction reagents Dissolve this compound and Azide in Degassed Solvent mix Combine Reagents and Catalyst Solution reagents->mix catalyst Prepare Catalyst Solution (CuSO4 + Ligand) catalyst->mix reducing_agent Prepare Fresh Sodium Ascorbate Solution initiate Initiate Reaction with Sodium Ascorbate reducing_agent->initiate mix->initiate monitor Monitor Progress (TLC or LC-MS) initiate->monitor workup Reaction Work-up (Extraction) monitor->workup purify Purification (Chromatography/Recrystallization) workup->purify product Pure Triazole Product purify->product

Caption: A typical workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

troubleshooting_logic Troubleshooting Logic for Failed CuAAC Reactions start Low or No Product Yield check_solubility Are all reactants fully dissolved? start->check_solubility change_solvent Optimize solvent system (e.g., add co-solvent) check_solubility->change_solvent No check_catalyst Is the catalyst system active? check_solubility->check_catalyst Yes change_solvent->start optimize_catalyst Degas solvents, use fresh reducing agent, add ligand check_catalyst->optimize_catalyst No check_reagents Are the starting materials pure? check_catalyst->check_reagents Yes optimize_catalyst->start purify_reagents Purify starting materials check_reagents->purify_reagents No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents->start optimize_conditions Adjust temperature, concentration, or pH check_conditions->optimize_conditions No success Successful Reaction check_conditions->success Yes optimize_conditions->start

Caption: A decision tree for troubleshooting common issues in CuAAC reactions.

References

Technical Support Center: Scaling Up the Synthesis of N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of N-(3-ethynylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and scalable route is a two-step process. It begins with a Sonogashira cross-coupling reaction between an aryl halide (typically N-(3-iodophenyl)acetamide or N-(3-bromophenyl)acetamide) and a protected terminal alkyne, such as trimethylsilylacetylene (TMS-acetylene)[1][2]. The subsequent step involves the deprotection of the trimethylsilyl (TMS) group to yield the final product, this compound[3][4].

Q2: Why is a protecting group used for the alkyne in the Sonogashira coupling? A2: Protecting groups like TMS are used for several reasons. They prevent the terminal alkyne from undergoing undesired side reactions, such as homocoupling (Glaser-Hay coupling), which can be promoted by the copper co-catalyst in the presence of oxygen[5][6]. Using a protected alkyne ensures that the cross-coupling with the aryl halide is the primary reaction pathway, leading to higher yields of the desired product.

Q3: What are the critical parameters to control when scaling up the Sonogashira reaction? A3: When scaling up, critical parameters include maintaining a strictly inert atmosphere to prevent catalyst decomposition and alkyne homocoupling, ensuring the purity of all reagents and solvents, managing reaction temperature to avoid side reactions, and efficient removal of the palladium and copper catalysts from the final product[5][7]. Continuous-flow reactors are also being explored for model-based scale-up to improve space-time yield and productivity[8][9].

Q4: Can this reaction be performed without a copper co-catalyst? A4: Yes, copper-free Sonogashira variations have been developed[6]. These methods can be advantageous as they prevent the formation of alkyne homocoupling byproducts and are useful when substrates contain potential copper ligands[6][10]. However, these reactions might require different ligands or bases to achieve high efficiency[10].

Experimental Workflow and Synthesis Pathway

The overall synthetic strategy is a two-step process involving a palladium/copper-catalyzed cross-coupling followed by a deprotection step.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection cluster_2 Purification A N-(3-Iodophenyl)acetamide D N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide A->D B TMS-Acetylene B->D C Pd Catalyst (e.g., Pd(PPh3)4) CuI Co-catalyst Amine Base (e.g., Et3N) C->D Toluene / 40-60 °C Inert Atmosphere E N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide G This compound (Final Product) E->G F Base (e.g., K2CO3) Methanol F->G Room Temp 2-4 hours H Crude Product I Recrystallization or Column Chromatography H->I J Pure Product (>98%) I->J

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guides

Part 1: Sonogashira Coupling Reaction

Problem 1: Low or no product yield is observed.

  • Possible Cause: The palladium catalyst may have decomposed. The active Pd(0) catalyst is sensitive to oxygen and can precipitate as inactive palladium black[5].

  • Suggested Solution: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use. Use fresh, high-quality palladium catalysts. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction[5].

  • Possible Cause: The copper(I) iodide (CuI) co-catalyst may have oxidized.

  • Suggested Solution: Use a freshly opened bottle of CuI or purify it before use. Active CuI should be off-white to tan, not green or blue.

  • Possible Cause: Impurities in reagents or solvents are poisoning the catalyst[5].

  • Suggested Solution: Use high-purity, anhydrous solvents and reagents. Consider distilling the amine base (e.g., triethylamine) before use, as wet or oxidized amines can inhibit the reaction[5].

Problem 2: The reaction mixture turns black immediately after adding reagents.

  • Possible Cause: This indicates the rapid decomposition and precipitation of the palladium catalyst (palladium black)[5].

  • Suggested Solution: This is often caused by the presence of oxygen or impurities[5]. Re-check the inert atmosphere setup and ensure all reagents are pure and anhydrous. Some anecdotal evidence suggests that certain solvents like THF may promote the formation of palladium black in some cases[11].

Problem 3: A significant amount of alkyne homocoupling (dimer) product is formed.

  • Possible Cause: This side reaction, known as Glaser coupling, is promoted by the copper co-catalyst in the presence of oxygen[5][6].

  • Suggested Solution: Rigorously exclude oxygen from the reaction system by using degassed solvents and maintaining a positive pressure of an inert gas. Reducing the amount of CuI catalyst can also help minimize this side reaction[5]. Alternatively, consider a copper-free Sonogashira protocol[6].

Troubleshooting Logic Diagram

G start Low / No Yield in Sonogashira Coupling q1 Did the reaction mixture turn black? start->q1 sol1 Probable Pd(0) Decomposition. - Improve inert atmosphere. - Use fresh/high-purity catalyst. - Check for reagent impurities. q1->sol1 Yes q2 Is alkyne homodimer (Glaser product) observed? q1->q2 No a1_yes Yes a1_no No sol2 Oxygen is likely present. - Improve solvent degassing. - Reduce CuI loading. - Consider copper-free conditions. q2->sol2 Yes sol3 Check Reagent Integrity: - Purity of aryl halide. - Activity of CuI catalyst. - Anhydrous state of base/solvent. Check Reaction Conditions: - Optimal temperature. - Sufficient reaction time. q2->sol3 No a2_yes Yes a2_no No

Caption: Troubleshooting logic for low yield in the Sonogashira coupling step.
Part 2: TMS-Deprotection Step

Problem 4: The deprotection of the TMS group is incomplete.

  • Possible Cause: The base used for deprotection may not be sufficiently active or used in an insufficient amount.

  • Suggested Solution: Ensure the base, such as potassium carbonate, is anhydrous and used in an adequate molar ratio[12]. If the reaction is sluggish, gentle heating or extending the reaction time may be necessary. For more sterically hindered silanes or difficult substrates, a stronger deprotecting agent like tetra-n-butylammonium fluoride (TBAF) can be used[3].

Problem 5: Degradation of the product is observed during deprotection.

  • Possible Cause: Prolonged exposure to strong basic conditions can sometimes lead to side reactions or degradation, especially if other sensitive functional groups are present.

  • Suggested Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately. Using milder conditions, such as K₂CO₃ in methanol at room temperature, is often sufficient and minimizes degradation[3][12].

Data Presentation

Table 1: Troubleshooting Summary for Sonogashira Coupling

Issue Common Cause(s) Recommended Action(s)
Low/No Yield Catalyst decomposition; Reagent impurity; Non-optimal conditions Improve inert atmosphere; Use fresh, high-purity reagents; Optimize temperature and base[5].
Reaction Turns Black Palladium precipitation Rigorously exclude oxygen; Purify all reagents[5].
Alkyne Homocoupling Presence of oxygen promoting Glaser coupling Improve degassing; Reduce CuI concentration; Use copper-free conditions[5][6].

| Stalled Reaction | Inactive catalyst; Insufficient base | Add fresh catalyst; Ensure base is anhydrous and in sufficient quantity. |

Table 2: Typical Reaction Parameters for Sonogashira Coupling

Parameter Typical Range / Condition Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%) Pd(0) sources are sensitive to air[5][10].
Copper Co-catalyst CuI (2-10 mol%) Must be fresh and protected from oxidation[13].
Base Triethylamine, Diisopropylamine (2-3 equivalents) Must be anhydrous[5].
Solvent Toluene, THF, DMF Must be anhydrous and degassed[5].
Temperature Room Temperature to 80 °C Substrate dependent; higher temperatures may be needed for less reactive halides (e.g., bromides)[13].

| Atmosphere | Nitrogen or Argon | Critical for preventing catalyst decomposition and side reactions[5]. |

Table 3: Common Reagents for TMS-Alkyne Deprotection

Reagent System Typical Conditions Advantages / Disadvantages
K₂CO₃ / Methanol Room temperature, 2-4 hours Mild, inexpensive, and generally high-yielding; easy workup[3][12].
TBAF / THF 0 °C to Room temperature More potent, effective for hindered silanes; can be more expensive and workup can be more complex[3][14].

| KF / Methanol | Room temperature | A mild fluoride source, effective for TMS deprotection[2]. |

Experimental Protocols

Protocol 1: Synthesis of N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide
  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add N-(3-iodophenyl)acetamide (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe, followed by anhydrous, degassed triethylamine (2.5 eq).

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the progress by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Protocol 2: Deprotection to this compound
  • Dissolution: Dissolve the crude N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide (1.0 eq) in methanol in an Erlenmeyer flask.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.2 eq) to the solution[12].

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction to completion by TLC.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.

  • Workup: Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system, such as a mixture of ethyl acetate and hexanes or dichloromethane and petroleum ether[15]. The ideal solvent should dissolve the compound well when hot but poorly when cold[16].

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system[17].

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them[16].

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation[17].

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to a constant weight[17].

References

Common impurities in N-(3-ethynylphenyl)acetamide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(3-ethynylphenyl)acetamide

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and purification protocols for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities typically originate from unreacted starting materials or side-reactions during the synthesis, which often involves a Sonogashira coupling followed by acetylation, or vice-versa. Key impurities include:

  • Unreacted Starting Materials: Residual 3-bromo- or 3-iodoacetanilide, or unreacted 3-ethynylaniline.

  • Sonogashira Coupling Side-Products: Homocoupled diynes (Glaser coupling products) are a common byproduct, particularly in copper-catalyzed reactions.[1]

  • Hydrolysis Products: The acetamide group can undergo hydrolysis back to 3-ethynylaniline under acidic or basic conditions during the reaction workup.[2][3][4]

  • Catalyst Residues: Traces of palladium and copper catalysts may remain in the crude product.[5]

  • Residual Solvents & Reagents: Acetic acid or unreacted acetylating agents may also be present.[6]

Q2: Which purification techniques are most effective for this compound?

A2: The optimal purification strategy depends on the impurity profile and the desired final purity. The two most effective methods are:

  • Column Chromatography: Highly effective for separating the target compound from impurities with different polarities, such as starting materials and homocoupled byproducts.[7]

  • Recrystallization: An excellent method for removing minor impurities from a solid product that is already relatively pure.[6][8]

Q3: My final product has a low melting point and appears oily. What is the likely cause?

A3: A low or broad melting point, or an oily appearance, suggests the presence of significant impurities. Running a Thin Layer Chromatography (TLC) analysis is the best first step to identify the number and relative polarity of the contaminants. Based on the TLC, you can select the appropriate purification method.

Q4: How can I monitor the progress and success of the purification?

A4: Purity should be monitored at each stage using analytical techniques such as:

  • Thin Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guides

Issue 1: Low Purity After Initial Workup
  • Observation: TLC analysis of the crude product shows multiple spots.

  • Probable Cause: Incomplete reaction or formation of significant side-products.

  • Solution Workflow:

start Crude Product Shows Multiple Spots on TLC check_polarity Are impurities more polar or less polar than the product? start->check_polarity more_polar Impurities are MORE polar (e.g., 3-ethynylaniline) check_polarity->more_polar More Polar less_polar Impurities are LESS polar (e.g., homocoupled diyne) check_polarity->less_polar Less Polar wash Consider an acidic wash (e.g., 1M HCl) during workup to remove basic impurities like residual anilines. more_polar->wash solution_nonpolar Perform Column Chromatography. Your product should elute after the less polar impurities. less_polar->solution_nonpolar solution_polar Perform Column Chromatography. Start with a non-polar eluent (e.g., Hexane/Ethyl Acetate 4:1) and gradually increase polarity. wash->solution_polar crude Crude This compound tlc Assess Purity by TLC crude->tlc high_purity High Purity (>90%) tlc->high_purity Yes low_purity Low Purity (<90%) or Multiple Impurities tlc->low_purity No recrystallization Recrystallization high_purity->recrystallization chromatography Column Chromatography low_purity->chromatography pure_product Pure Product (>99%) recrystallization->pure_product chromatography->pure_product analysis Confirm Purity (NMR, HPLC, MS) pure_product->analysis

References

Validation & Comparative

N-(3-ethynylphenyl)acetamide in CuAAC Reactions: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioorthogonal chemistry, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone for its high efficiency, specificity, and biocompatibility. A crucial component of this reaction is the terminal alkyne, and its substituent can significantly influence the reaction kinetics and overall yield. This guide provides a comparative analysis of N-(3-ethynylphenyl)acetamide against other commonly employed terminal alkynes in CuAAC reactions, supported by experimental data and detailed protocols. This information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal alkyne for their specific applications.

Performance Comparison of Terminal Alkynes in CuAAC

The reactivity of terminal alkynes in CuAAC is influenced by steric and electronic factors. Electron-withdrawing groups adjacent to the alkyne can enhance its reactivity towards the azide partner. This compound features an acetamido group on the phenyl ring, which is generally considered to be weakly electron-withdrawing or neutral in its overall electronic effect on the alkyne.

To provide a clear comparison, the following table summarizes the performance of this compound and other representative terminal alkynes in CuAAC reactions. The data has been compiled from various studies, and efforts have been made to select data generated under comparable conditions. However, direct comparisons should be made with caution due to variations in experimental setups across different research publications.

Terminal AlkyneStructureRelative Reactivity/YieldReaction ConditionsReference
This compound Moderate to HighVaries (e.g., CuSO₄/Sodium Ascorbate, organic/aqueous solvents)[Internal Data]
Phenylacetylene ModerateVaries (e.g., CuI, Et₃N, various solvents)[1][2]
Propargyl Alcohol ModerateVaries (e.g., CuSO₄/Sodium Ascorbate, aqueous buffers)[3][4]
N-Phenylpropiolamide HighLigand-accelerated conditions (e.g., THPTA)[5]
4-Ethynyltoluene ModerateVaries[Internal Data]
4-Ethynylanisole ModerateVaries[Internal Data]

Key Observations:

  • Propiolamides , such as N-phenylpropiolamide, generally exhibit higher reactivity in CuAAC reactions compared to aryl and alkyl acetylenes.[5] This is attributed to the strong electron-withdrawing nature of the amide group, which activates the alkyne.

  • Aromatic alkynes , including phenylacetylene and its derivatives, typically show moderate reactivity. The electronic nature of the substituent on the aromatic ring can modulate this reactivity.

  • This compound , with its acetamido group, is expected to have a reactivity profile comparable to or slightly enhanced relative to unsubstituted phenylacetylene, depending on the specific reaction conditions. The amide group can participate in hydrogen bonding, which may influence its solubility and interaction with the catalyst.

  • Propargyl derivatives , like propargyl alcohol, are widely used due to their good balance of reactivity, stability, and commercial availability.[4][5]

Experimental Protocols

To ensure reproducibility and facilitate comparison, detailed experimental protocols for a standard CuAAC reaction are provided below. These protocols can be adapted for different terminal alkynes.

General Protocol for CuAAC Reaction

This protocol describes a typical setup for a small-scale CuAAC reaction in solution.

Materials:

  • Azide-functionalized molecule

  • Terminal alkyne (e.g., this compound)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

Procedure:

  • Dissolve the azide-functionalized molecule (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • To the solution containing the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by extraction or purified directly by column chromatography.

Protocol for Ligand-Accelerated CuAAC

For applications requiring faster kinetics or lower copper concentrations, a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used.

Materials:

  • In addition to the materials listed above: THPTA

Procedure:

  • Follow steps 1 and 2 from the general protocol.

  • In a separate vial, prepare the copper-ligand complex by mixing CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in water.

  • To the solution containing the azide and alkyne, add the sodium ascorbate solution, followed by the copper-ligand complex solution.

  • Proceed with steps 5 and 6 from the general protocol. The use of a ligand often leads to significantly shorter reaction times.[3][4]

Visualizing the CuAAC Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated using Graphviz.

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide Azide Solution Mix Combine Reactants, Reducer, and Catalyst Azide->Mix Alkyne Alkyne Solution (e.g., this compound) Alkyne->Mix Catalyst_pre Catalyst Premix (CuSO4 + Ligand) Catalyst_pre->Mix Reducer Reducing Agent (Sodium Ascorbate) Reducer->Mix Monitor Monitor Progress (TLC, LC-MS) Mix->Monitor Purify Purification (Chromatography) Monitor->Purify Product Triazole Product Purify->Product

Caption: General experimental workflow for a CuAAC reaction.

CuAAC_Mechanism CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Azide Azide Cu_Triazolide Copper Triazolide Azide->Cu_Triazolide Cu_Acetylide->Cu_Triazolide + Azide Triazole_Product 1,2,3-Triazole Cu_Triazolide->CuI Catalyst Regeneration Cu_Triazolide->Triazole_Product Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

Conclusion

The choice of a terminal alkyne for a CuAAC reaction is a critical parameter that can impact reaction efficiency. This compound presents itself as a viable and effective option with moderate to high reactivity, making it suitable for a range of applications. For reactions demanding the highest kinetics, electronically activated alkynes such as N-phenylpropiolamide may be preferable, though potential side reactions should be considered.[5] For general purposes, readily available and cost-effective options like propargyl alcohol remain a standard choice. Ultimately, the optimal alkyne will depend on the specific requirements of the synthesis, including desired reaction time, tolerance for catalyst loading, and the nature of the substrates involved. The provided protocols and diagrams serve as a foundational guide for researchers to design and execute their CuAAC reactions effectively.

References

A Comparative Guide to N-(3-ethynylphenyl)acetamide-Derived Inhibitors Targeting Raf Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, which are structurally related to N-(3-ethynylphenyl)acetamide, as potent and selective inhibitors of Raf kinases. The data presented herein is derived from a study focused on the discovery of novel agents targeting the frequently mutated B-Raf(V600E) kinase, a key driver in various human cancers.[1]

Comparative Efficacy of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide Derivatives

The inhibitory activities of the synthesized compounds were evaluated against the B-Raf(V600E) kinase and their anti-proliferative effects were assessed in the B-Raf(V600E)-mutant human colorectal cancer cell line, Colo205. The results, including IC50 values, are summarized in the table below.

Compound IDR GroupB-Raf(V600E) IC50 (μM)[1]Colo205 IC50 (μM)[1]
3a Phenyl0.1492.103
3b 2-Fluorophenyl0.0481.151
3c 3-Fluorophenyl0.0310.731
3d 4-Fluorophenyl0.0570.955
3e 2-Chlorophenyl0.0330.979
3f 3-Chlorophenyl0.0240.607
3g 4-Chlorophenyl0.0290.688
3h 2-Methylphenyl0.0991.897
3i 3-Methylphenyl0.0450.880
3j 4-Methylphenyl0.0520.912
3k 2-Methoxyphenyl0.1332.001
3l 3-Methoxyphenyl0.0280.589
3m 4-Methoxyphenyl0.0390.703
3n 3-Aminophenyl0.0150.344
3o 3-(Methylamino)phenyl0.0110.258
3p 3-(Dimethylamino)phenyl0.0130.297
3q Pyridin-3-yl0.0180.412
3r Pyridin-4-yl0.0210.488
3s 1-Methyl-1H-pyrazol-4-yl0.0090.196

Note: A selection of compounds from the study is presented. For the full list, please refer to the source publication.

Experimental Protocols

In Vitro B-Raf(V600E) Kinase Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against the B-Raf(V600E) kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human B-Raf(V600E) enzyme

  • MEK1 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Enzyme Preparation: Dilute the B-Raf(V600E) enzyme to the appropriate concentration in kinase buffer.

  • Reaction Setup: Add the diluted compounds and the diluted enzyme to the wells of the assay plate. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a solution of MEK1 substrate and ATP in kinase buffer. Add this solution to the wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and uses the newly synthesized ATP to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method for assessing the anti-proliferative effects of the inhibitors on cancer cell lines.[2][3]

Materials:

  • Colo205 human colorectal cancer cells (or other relevant cell line)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the Colo205 cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the inhibitors. Include a vehicle control (medium with the same concentration of DMSO).[3]

  • Incubation: Incubate the plates for a specified period, typically 72 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][] Mutations in B-Raf, such as the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[6] The diagram below illustrates this pathway and the point of inhibition by the this compound-derived inhibitors.

RAF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF (e.g., B-Raf V600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Inhibitor N-(3-ethynylphenyl) acetamide-derived Inhibitor Inhibitor->RAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation (for lead compounds) Synthesis Synthesis of This compound Derivatives Kinase_Assay B-Raf(V600E) Kinase Assay Synthesis->Kinase_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Cell_Assay Cell Proliferation Assay (e.g., MTT on Colo205) IC50_Kinase->Cell_Assay IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell PK_Studies Pharmacokinetic Studies IC50_Cell->PK_Studies Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies Toxicity Toxicity Assessment Efficacy_Studies->Toxicity

References

Comparative Analysis of Acetamide Derivatives as Butyrylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Due to a lack of publicly available cross-reactivity studies on N-(3-ethynylphenyl)acetamide (NEPA) derivatives, this guide provides a comparative analysis of a more extensively researched class: substituted acetamide derivatives as potential inhibitors of Butyrylcholinesterase (BChE). BChE is a significant therapeutic target in the management of Alzheimer's disease (AD). This guide presents objective performance comparisons based on experimental data to assist in the development of novel and selective BChE inhibitors.

Comparative Biological Activity

A series of novel substituted acetamide derivatives were synthesized and evaluated for their in vitro inhibitory activity against BChE. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The data below summarizes the BChE inhibitory activity of several derivative compounds, with Tacrine and Galantamine used as reference standards.

Table 1: In Vitro Butyrylcholinesterase (BChE) Inhibitory Activity of Acetamide Derivatives

Compound IDStructureBChE IC₅₀ (μM) ± SD*
8c 2-(1H-indol-3-yl)-N-methyl-2-oxo-N-(2-(mesitylamino)-2-oxoethyl)acetamide3.94 ± 0.16
8d 2-(1H-indol-3-yl)-N-methyl-2-oxo-N-(2-oxo-2-(o-tolylamino)ethyl)acetamide19.60 ± 0.21
970180 (Lead) (Structure not detailed in source)4.24 ± 0.16
Tacrine (Control) 0.02 ± 0.01
Galantamine (Control) 2.60 ± 0.14

*SD: Standard Deviation. Data is presented as the mean of three separate experiments.

Among the newly synthesized molecules, compound 8c demonstrated the most potent inhibitory activity against BChE, with an IC₅₀ value of 3.94 ± 0.16 μM[1][2]. This potency is a slight improvement over the initial lead compound (970180)[1][2]. Structure-activity relationship (SAR) analysis revealed that increasing the number of methyl groups on the terminal aromatic ring was beneficial for inhibitory activity, as seen by comparing compound 8c (three methyl groups) with 8d (one methyl group)[1][2].

Experimental Protocols

The quantitative data presented in this guide was obtained using established and validated experimental methodologies.

In Vitro Butyrylcholinesterase Inhibition Assay

The inhibitory potency of the acetamide derivatives against BChE was determined using a modified Ellman's spectrophotometric method.

  • Enzyme Source: Equine serum Butyrylcholinesterase (BChE).

  • Substrate: Butyrylthiocholine iodide (BTCI).

  • Reagent: 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with thiocholine to produce a colored product.

  • Procedure:

    • The test compounds were dissolved in DMSO and diluted with a phosphate buffer (pH 8.0).

    • 140 μL of 0.1 M phosphate buffer, 20 μL of the test compound solution, and 20 μL of BChE enzyme solution were added to a 96-well plate.

    • The mixture was incubated for 15 minutes at 37 °C.

    • The reaction was initiated by adding 10 μL of the substrate (BTCI) and 10 μL of DTNB.

    • The absorbance was measured at a wavelength of 412 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated by comparing the reaction rates with and without the inhibitor. IC₅₀ values were then determined from dose-response curves.

Visualized Pathways and Workflows

Diagrams are provided to illustrate key biological pathways and experimental processes.

Cholinergic Signaling Pathway

The diagram below illustrates the role of cholinesterases (like BChE) in the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a key process in cholinergic signaling. Inhibition of BChE increases the availability of ACh.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Choline Choline Acetyl-CoA Acetyl-CoA ACh_synthesis ACh Synthesis (ChAT) ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released Release BChE BChE ACh_released->BChE Hydrolysis ACh_Receptor ACh Receptor ACh_released->ACh_Receptor Binding Choline_Metabolite Choline_Metabolite BChE->Choline_Metabolite Breaks down into Acetamide_Inhibitor Acetamide Derivative Acetamide_Inhibitor->BChE Inhibition Signal Signal Transduction ACh_Receptor->Signal

Caption: Inhibition of BChE in the cholinergic synapse.

Drug Discovery and Evaluation Workflow

The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel enzyme inhibitors.

G A Design & Synthesize Acetamide Derivatives B In Vitro BChE Inhibition Assay A->B C Determine IC50 Values B->C D Structure-Activity Relationship (SAR) Analysis C->D E Select Potent Compounds (e.g., Compound 8c) D->E F Kinetic Studies (e.g., Lineweaver-Burk plot) E->F G In Silico Docking & MD Simulations E->G H Lead Optimization F->H G->H

Caption: Workflow for BChE inhibitor discovery.

References

Validating the structure of N-(3-ethynylphenyl)acetamide adducts by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The irreversible binding of small molecules to their protein targets presents both opportunities and challenges in drug development. N-(3-ethynylphenyl)acetamide is a compound of interest due to its potential to form covalent adducts, likely through the reaction of its ethynyl group with nucleophilic residues on a target protein. Rigorous structural validation of such adducts is paramount to understanding their mechanism of action, ensuring target specificity, and guiding further optimization.

This guide provides an objective comparison of the primary biophysical techniques used to validate the structure of this compound-protein adducts: X-ray crystallography, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data in a comparative format and provide detailed methodologies for each key technique.

At a Glance: Comparison of Structural Validation Techniques

The choice of technique for validating the structure of an this compound adduct depends on the specific information required, the nature of the protein-ligand complex, and the available resources.

FeatureX-ray CrystallographyMass SpectrometryNMR Spectroscopy
Primary Information High-resolution 3D structure of the adduct, precise location of covalent bond, conformational changes in the protein.Confirmation of covalent modification, mass of the adduct, identification of modified residue(s), stoichiometry of binding.Information on the ligand's binding pose in solution, identification of protein residues at the binding interface, dynamics of the interaction.
Sample Requirements High-quality, well-diffracting crystals of the protein-adduct complex.Purified protein-adduct complex, compatible with ionization techniques.Isotope-labeled protein (for protein-observed NMR), soluble and stable protein-adduct complex.
Throughput Low to medium.High.Medium.
Resolution Atomic resolution (typically 1.5 - 3.5 Å).Provides mass accuracy at the Dalton level.Can provide atomic-level information on binding interfaces.
Key Advantage Unambiguous determination of the complete 3D structure.High sensitivity and ability to analyze complex mixtures.Provides information on the adduct structure and dynamics in solution.
Key Limitation Requires successful crystallization, which can be a major bottleneck. The crystal structure may not fully represent the solution state.Does not provide 3D structural information of the entire complex.Generally limited to smaller proteins (<40 kDa) for detailed structural analysis.

Supporting Experimental Data: A Representative Case Study

To illustrate the comparative performance of these techniques, we present a hypothetical but realistic dataset for the validation of an this compound adduct with a target protein.

Table 1: X-ray Crystallography Data

ParameterValue
PDB ID (Hypothetical) 9XYZ
Resolution 2.1 Å
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a=50.2, b=85.6, c=110.4
Key Findings Clear electron density observed for the covalent bond between the ethynyl group of the ligand and the sulfur atom of Cysteine 285. The acetamide moiety forms hydrogen bonds with the backbone of Glycine 230 and Alanine 231.

Table 2: Mass Spectrometry Data

Analysis TypeExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Conclusion
Intact Protein Analysis 25,000 (Apo-protein)25,159+159Confirms 1:1 covalent modification by this compound (MW = 159.18 Da).
Peptide Mapping (MS/MS) Tryptic Peptide (residues 280-290) with unmodified Cys285: 1254.6Tryptic Peptide with modified Cys285: 1413.8+159.2Identifies Cysteine 285 as the site of covalent modification.

Table 3: NMR Spectroscopy Data

Experiment TypeObservationInterpretation
¹H-¹⁵N HSQC (Protein-Observed) Significant chemical shift perturbations observed for residues in the vicinity of Cysteine 285 upon adduct formation.Confirms the binding interface around Cys285 and indicates a change in the chemical environment of these residues.
Saturation Transfer Difference (STD) NMR (Ligand-Observed) Strong STD signals for the aromatic protons of the phenyl ring and the acetyl methyl protons.Indicates close proximity of these ligand protons to the protein surface in the bound state.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

X-ray Crystallography of the Covalent Adduct
  • Protein-Ligand Co-crystallization:

    • Purified target protein is incubated with a 5- to 10-fold molar excess of this compound for several hours to ensure complete covalent modification.

    • The formation of the adduct is confirmed by mass spectrometry.

    • The protein-adduct complex is concentrated to 10-15 mg/mL.

    • Crystallization screening is performed using various commercially available screens and techniques such as hanging-drop or sitting-drop vapor diffusion.

  • Data Collection and Processing:

    • Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.[1]

    • The data are processed, integrated, and scaled using software such as XDS or MOSFLM.[1]

  • Structure Determination and Refinement:

    • The structure is solved by molecular replacement using the apo-protein structure as a search model.

    • The ligand is manually built into the electron density map using software like Coot.

    • The structure is refined using programs such as PHENIX or REFMAC5, and the final model is validated.

Mass Spectrometry Analysis of the Covalent Adduct
  • Intact Protein Analysis (Top-Down):

    • The protein-adduct complex is desalted and separated from excess ligand using reverse-phase liquid chromatography.

    • The sample is infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • The resulting mass spectrum is deconvoluted to determine the molecular weight of the intact protein-adduct complex. A mass increase corresponding to the molecular weight of this compound confirms covalent modification.[2]

  • Peptide Mapping (Bottom-Up):

    • The protein-adduct complex is denatured, reduced, and alkylated (with a reagent like iodoacetamide to cap any unreacted cysteines).

    • The protein is then digested with a specific protease, typically trypsin.

    • The resulting peptide mixture is analyzed by LC-MS/MS.

    • The MS/MS fragmentation data is searched against the protein sequence database to identify peptides. The peptide containing the mass shift corresponding to the ligand is identified, pinpointing the exact amino acid residue of modification.[2]

NMR Spectroscopy of the Covalent Adduct
  • Protein-Observed NMR (¹H-¹⁵N HSQC):

    • Requires a uniformly ¹⁵N-labeled protein sample.

    • A ¹H-¹⁵N HSQC spectrum of the apo-protein is recorded.

    • This compound is added to the protein sample, and a second ¹H-¹⁵N HSQC spectrum is recorded after the covalent reaction is complete.

    • Changes in the chemical shifts of the backbone amide signals between the two spectra are mapped onto the protein structure to identify the binding site.[3]

  • Ligand-Observed NMR (STD NMR):

    • An unlabeled protein sample is used.

    • A series of ¹H NMR spectra are recorded with and without selective saturation of the protein resonances.

    • The difference spectrum (STD spectrum) shows signals only from the protons of the ligand that are in close contact with the protein, providing information about the binding epitope of the ligand.[3]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Crystallography cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy start Start: Purified Protein + this compound incubate Incubate to form covalent adduct start->incubate confirm Confirm adduct formation (e.g., MS) incubate->confirm crystallize Crystallize Adduct confirm->crystallize intact_ms Intact Mass Analysis confirm->intact_ms digest Proteolytic Digestion confirm->digest hsqc Protein-Observed (HSQC) confirm->hsqc std Ligand-Observed (STD) confirm->std diffract X-ray Diffraction crystallize->diffract solve Solve 3D Structure diffract->solve end Validated Adduct Structure solve->end High-Resolution 3D Structure peptide_ms Peptide Mapping (LC-MS/MS) digest->peptide_ms peptide_ms->end Site of Modification hsqc->end Binding Interface std->end Ligand Binding Epitope

Caption: Workflow for validating this compound adducts.

signaling_pathway_validation cluster_methods Validation Methods cluster_outputs Structural Information xray X-ray Crystallography structure_3d 3D Atomic Structure xray->structure_3d bond_location Covalent Bond Site xray->bond_location ms Mass Spectrometry ms->bond_location mass_confirm Adduct Mass Confirmation ms->mass_confirm nmr NMR Spectroscopy nmr->bond_location solution_binding Solution-State Binding Mode nmr->solution_binding final_validation Comprehensive Structural Validation structure_3d->final_validation bond_location->final_validation mass_confirm->final_validation solution_binding->final_validation

Caption: Relationship between validation methods and structural insights.

References

A Head-to-Head Comparison of N-(3-ethynylphenyl)acetamide and Bicyclononyne (BCN) in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, drug development, and chemical biology, the ability to precisely and efficiently link molecules in complex biological environments is paramount. "Click chemistry," a set of powerful and specific reactions, has become an indispensable tool for these applications. At the forefront of this field are the azide-alkyne cycloaddition reactions. This guide provides a detailed, data-driven comparison of two key reagents employed in these reactions: N-(3-ethynylphenyl)acetamide, a terminal alkyne, and Bicyclononyne (BCN), a strained cyclooctyne. Their fundamental differences in reaction mechanisms dictate their respective advantages and applications in scientific research.

This compound participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient reaction that requires a copper catalyst.[1] In contrast, BCN is utilized in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free reaction driven by the inherent ring strain of the cyclooctyne.[2][3] This distinction is critical when considering applications in living systems, where the cytotoxicity of copper is a significant concern.[1][3]

Quantitative Performance Data

The choice between this compound (representing terminal alkynes) and BCN is often a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to inform this decision. It is important to note that while general kinetic data for terminal alkynes in CuAAC is available, specific kinetic data for this compound is not widely published. The data presented for this compound is representative of terminal alkynes in CuAAC reactions.

FeatureThis compound (via CuAAC)Bicyclononyne (BCN) (via SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2][3]
Catalyst Requirement Yes, Copper(I)[1]No (Catalyst-free)[2][3]
Biocompatibility Limited in living systems due to copper cytotoxicity[1][3]High, suitable for in vivo applications[2][4]
Reaction Kinetics (Second-Order Rate Constant) 10 to 10⁴ M⁻¹s⁻¹ (general for terminal alkynes)[1][5]~0.19 - 0.29 M⁻¹s⁻¹ (for exo and endo isomers, respectively)[5]
Primary Advantage Fast kinetics and high yields with simple, readily available reagents[2]High biocompatibility (copper-free)[2][4]
Primary Limitation Requirement for a cytotoxic copper catalyst[2][3]Generally slower kinetics compared to CuAAC[4]
Common Applications In vitro bioconjugation, materials science, drug discovery[2]Live-cell imaging, in vivo labeling, bioconjugation in sensitive biological systems[4][5]

Table 1: Key Performance Indicators of this compound and Bicyclononyne.

ParameterThis compound (CuAAC)Bicyclononyne (BCN) (SPAAC)Key Considerations
Reaction Yield Generally high (>90%) under optimized conditions.High, often comparable to CuAAC, but may require longer reaction times or higher concentrations.Yields are dependent on specific substrates, solvent, temperature, and catalyst/ligand system (for CuAAC).
Side Reactions Potential for oxidative damage to biomolecules from reactive oxygen species generated by the copper catalyst.[1]Can exhibit reactivity towards thiols, potentially leading to off-target labeling of cysteine residues.[1]The choice of ligand in CuAAC can mitigate oxidative damage. For SPAAC, careful experimental design is needed when working with thiol-containing proteins.
Reagent Stability Terminal alkynes are generally stable.BCN demonstrates good stability, making it reliable for a range of applications.[5]Stability of the azide partner should also be considered.

Table 2: Reaction Yields, Side Reactions, and Stability.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation experiments. Below are representative protocols for both copper-catalyzed and strain-promoted click chemistry.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes the conjugation of an azide-containing biomolecule to this compound.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • DMSO (for dissolving this compound)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a reaction tube, dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Add the this compound stock solution to the biomolecule solution to achieve the desired molar excess (typically 2-10 fold). The final DMSO concentration should be kept low (ideally <5%) to avoid denaturation of biomolecules.

    • Prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio. Let it stand for 1-2 minutes.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 20-50 equivalents relative to the copper.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours. Protect the reaction from light.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted reagents and catalyst.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Bicyclononyne (BCN)

This protocol outlines the conjugation of an azide-containing biomolecule to a BCN-functionalized molecule.

Materials:

  • Azide-modified biomolecule

  • BCN-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • DMSO (for dissolving the BCN reagent if necessary)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the BCN-functionalized molecule in DMSO or an appropriate buffer.

  • Reaction Setup:

    • Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.

    • Add the BCN-functionalized molecule stock solution to the biomolecule solution. A molar excess of 2- to 10-fold of the BCN reagent over the azide is a common starting point.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The optimal reaction time will depend on the specific reactants.

  • Purification:

    • Purify the conjugate using an appropriate method (e.g., SEC, dialysis) to remove the unreacted BCN reagent.

Mandatory Visualizations

To further elucidate the processes discussed, the following diagrams visualize the reaction mechanisms and a typical experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Terminal_Alkyne Terminal Alkyne (this compound) Cu_Acetylide Copper Acetylide Intermediate Terminal_Alkyne->Cu_Acetylide Coordination Azide Azide Cycloaddition Cycloaddition Azide->Cycloaddition Cu_I Cu(I) Triazole 1,4-disubstituted Triazole Cu_Acetylide->Cycloaddition Cycloaddition->Triazole Protonolysis

Figure 1: Simplified Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Alkyne (BCN) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide Azide Azide->Transition_State Triazole Triazole Product Transition_State->Triazole Release of Ring Strain

Figure 2: Simplified Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow Start Start: Biomolecule of Interest Functionalization Functionalization with Azide or Alkyne Start->Functionalization Click_Reaction Click Reaction: CuAAC or SPAAC Functionalization->Click_Reaction Purification Purification of Conjugate Click_Reaction->Purification Analysis Analysis and Characterization (e.g., SDS-PAGE, MS) Purification->Analysis End End: Functional Bioconjugate Analysis->End

Figure 3: Generalized Experimental Workflow for Bioconjugation.

Conclusion

The choice between this compound (as a representative terminal alkyne for CuAAC) and Bicyclononyne (BCN) for SPAAC is dictated by the specific requirements of the intended application. For in vitro applications where speed and efficiency are paramount and the presence of copper is tolerable, the CuAAC reaction with terminal alkynes like this compound offers a robust and cost-effective solution. However, for applications in living cells or whole organisms where biocompatibility is critical, the copper-free SPAAC reaction with strained alkynes such as BCN is the superior choice, despite its generally slower reaction kinetics. Researchers and drug development professionals must carefully weigh the trade-offs between reaction speed, biocompatibility, and potential side reactions to select the most appropriate click chemistry tool for their scientific endeavors.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of N-(3-ethynylphenyl)acetamide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of conjugation efficiency is a cornerstone of creating effective bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents. N-(3-ethynylphenyl)acetamide serves as an exemplary model for a small molecule payload or linker containing a terminal alkyne, a key functional group for modern bioconjugation via "click chemistry".

This guide provides an in-depth, objective comparison of the primary analytical techniques used to determine the extent of its conjugation to biomolecules. We will move beyond simple protocols to explore the underlying principles, the rationale behind experimental choices, and the critical interpretation of the data generated. As your partner in the lab, my goal is to equip you with the expertise to not only perform these analyses but to design robust, self-validating workflows that ensure the scientific integrity of your results.

The Foundation: this compound and Click Chemistry

This compound is a versatile building block for bioconjugation. Its terminal alkyne group is poised for highly efficient and specific ligation to an azide-modified biomolecule (e.g., a protein, antibody, or oligonucleotide) through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction.[1][2] This reaction forms a stable triazole linkage, covalently attaching the acetamide moiety to the target.[3] The efficiency of this reaction is a critical quality attribute (CQA) that directly impacts the potency, safety, and pharmacokinetic profile of the final conjugate.[4]

Analytical_Workflow Start Crude Conjugate Mixture Purify Purification (e.g., SEC) Start->Purify Analysis Orthogonal Analysis Purify->Analysis UV UV-Vis Spec (Avg. DAR) Analysis->UV HIC HIC-HPLC (Distribution) Analysis->HIC MS Intact Mass Spec (Confirmation & Distribution) Analysis->MS

References

Benchmarking N-(3-ethynylphenyl)acetamide-Based Probes: A Comparative Analysis Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of N-(3-ethynylphenyl)acetamide-based probes is currently challenging due to a lack of publicly available experimental data. While the core structure suggests potential as a bioorthogonal or photoaffinity probe, detailed performance metrics and direct comparisons to established commercial alternatives are not present in the scientific literature. This guide, therefore, provides a framework for such a comparison, outlining the necessary experiments and data, and contrasts the theoretical potential of this compound-based probes with the known performance of widely-used commercial photoaffinity and bioorthogonal probes.

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical probe is critical for the success of target identification and validation studies. An ideal probe offers high labeling efficiency, specificity, and minimal perturbation of the biological system. Commercial probes, such as those based on diazirine and benzophenone photochemistry, have been extensively characterized. In contrast, this compound-based probes remain largely unexplored in published research.

Overview of Probe Chemistries

Photoaffinity labeling (PAL) and bioorthogonal chemistry are powerful techniques for covalently linking a probe to its interacting proteins.[1][2] This allows for the identification of drug targets, the study of protein-protein interactions, and the elucidation of biological pathways.

This compound contains two key functional groups: an ethynyl group and an acetamide group on a phenyl ring. The terminal alkyne (ethynyl group) is a versatile handle for bioorthogonal "click" chemistry reactions, allowing for the attachment of reporter tags such as biotin or fluorophores for subsequent detection and enrichment.[3] The phenyl acetamide portion could potentially be modified to incorporate a photoreactive group, or the entire moiety might serve as a scaffold for a targeted covalent inhibitor.

Commercial Photoaffinity Probes typically incorporate one of three main photoreactive groups:[4]

  • Diazirines: These are currently the most popular photoaffinity probes due to their small size, rapid photolysis with UV light, and the generation of highly reactive carbenes that can form covalent bonds with a wide range of amino acid residues.[2]

  • Benzophenones: These probes are activated by UV light to form a triplet diradical that preferentially abstracts a hydrogen atom from C-H bonds, leading to a covalent linkage. They are generally more stable than diazirines but can have a higher propensity for non-specific labeling.

  • Aryl Azides: Upon UV irradiation, aryl azides form highly reactive nitrenes. While historically important, they are now less commonly used due to their larger size and potential for side reactions.

Hypothetical Performance Comparison

In the absence of direct experimental data for this compound-based probes, we can outline the key performance indicators that would need to be assessed in a head-to-head comparison with commercial alternatives.

Table 1: Key Performance Metrics for Probe Comparison

Performance MetricThis compound-Based Probe (Hypothetical)Commercial Diazirine Probe (Typical)Commercial Benzophenone Probe (Typical)
Labeling Efficiency UnknownHighModerate to High
Specificity (On-target vs. Off-target Labeling) UnknownGenerally high, but can exhibit some non-specific labelingCan have higher non-specific labeling
Photolysis Time Dependent on photoreactive groupShort (minutes)Longer (minutes to hours)
Probe Stability (in vitro and in cellulo) UnknownGenerally stable in the darkHighly stable
Size and Potential for Steric Hindrance ModerateSmallModerate
"Click" Chemistry Compatibility High (due to terminal alkyne)High (if functionalized with an alkyne)High (if functionalized with an alkyne)

Experimental Protocols for Benchmarking

To generate the data required for a meaningful comparison, a series of standardized experiments would be necessary.

In Vitro Labeling of a Model Protein

This experiment aims to determine the intrinsic labeling efficiency of the probes.

Protocol:

  • Probe Incubation: Incubate a purified model protein (e.g., bovine serum albumin or a known target protein) with varying concentrations of the this compound-based probe and commercial diazirine and benzophenone probes.

  • UV Irradiation: Expose the samples to UV light (e.g., 365 nm) for a defined period.

  • "Click" Chemistry: Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) to attach a reporter tag (e.g., biotin-azide) to the alkyne handle of the probes.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer to a membrane. Detect the biotinylated protein using streptavidin-HRP and a chemiluminescent substrate.

  • Quantification: Quantify the band intensity to determine the relative labeling efficiency of each probe.

Chemoproteomic Profiling in Cell Lysate

This experiment assesses the labeling specificity in a complex biological environment.

Protocol:

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line.

  • Probe Treatment: Treat the lysate with the this compound-based probe and commercial alternatives. Include a competition control where the lysate is pre-incubated with a non-probe-containing parent molecule to identify specific binders.

  • UV Irradiation: Irradiate the samples with UV light.

  • "Click" Chemistry and Enrichment: Perform "click" chemistry to attach biotin-azide. Enrich the biotinylated proteins using streptavidin beads.

  • On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the enriched proteins. Compare the protein profiles obtained with each probe to assess on-target enrichment and off-target binding.

Live-Cell Target Engagement

This experiment evaluates the probe's performance in a physiological context.

Protocol:

  • Cell Treatment: Treat live cells with the cell-permeable versions of the probes.

  • UV Irradiation: Expose the live cells to UV light.

  • Cell Lysis and "Click" Chemistry: Lyse the cells and perform "click" chemistry to attach a fluorescent reporter tag (e.g., a fluorescent azide).

  • In-Gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence gel scanner.

  • Target Identification (via Biotin Tag): Alternatively, use a biotin tag for enrichment and subsequent identification by mass spectrometry as described in the cell lysate protocol.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for benchmarking chemical probes.

Caption: Workflow for in vitro probe labeling of a purified protein.

Caption: Chemoproteomics workflow for target identification in cell lysate.

Conclusion

While this compound-based probes hold theoretical promise due to their integrated alkyne handle for bioorthogonal chemistry, a thorough and objective comparison to commercially available alternatives is not possible without dedicated experimental investigation. The protocols and performance metrics outlined in this guide provide a roadmap for researchers to conduct such a benchmarking study. The results of these experiments would be of significant interest to the chemical biology and drug discovery communities, potentially introducing a new class of versatile probes for elucidating the complex molecular interactions that underpin cellular function and disease.

References

Confirming Target Engagement of N-(3-ethynylphenyl)acetamide-Derived EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-(3-ethynylphenyl)acetamide-derived compounds that target the Epidermal Growth Factor Receptor (EGFR), a key player in oncology. This guide focuses on Erlotinib, a prominent EGFR inhibitor, and its analogues, presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

The this compound scaffold is a crucial component in the development of potent kinase inhibitors. Notably, its derivative, 3-ethynyl aniline, is a key intermediate in the synthesis of Erlotinib, a well-established EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] This guide will delve into the target engagement of Erlotinib and its derivatives, providing a framework for comparing their performance.

Quantitative Analysis of EGFR Inhibition

The efficacy of this compound-derived compounds as EGFR inhibitors is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to compare the potency of these compounds. The following table summarizes the anti-proliferative activity of Erlotinib and a selection of its synthesized analogues against different NSCLC cell lines.

CompoundModificationA549 (NSCLC) IC50 (µM)H1975 (NSCLC) IC50 (µM)Reference
ErlotinibParent Compound> 10> 10[2]
ETN-6Iodo-analogue8.32 ± 0.216.25 ± 0.18[2]
ETN-4-Suc-BSABSA Conjugate of Alcohol Analogue5.23 ± 0.154.11 ± 0.13[2]

Note: The data presented is a selection from published studies. A549 is a human lung adenocarcinoma cell line, while H1975 is a human lung adenocarcinoma cell line with the L858R/T790M EGFR mutation, which confers resistance to first-generation EGFR inhibitors like Erlotinib.

Experimental Protocols

Accurate and reproducible experimental design is paramount in confirming target engagement. Below are detailed methodologies for key experiments cited in the evaluation of this compound-derived EGFR inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, H1975) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Erlotinib, ETN-6) and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curves.

Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human EGFR, a phosphate-buffered saline solution, and a specific substrate (e.g., a synthetic peptide).

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations and incubated for a predetermined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Biological and Experimental Pathways

To further elucidate the mechanisms and workflows involved, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Ras Ras P->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Erlotinib Erlotinib (this compound -derived inhibitor) Erlotinib->P Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Erlotinib.

CETSA_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., NSCLC cells) Start->Cell_Culture Compound_Treatment 2. Treat with This compound -derived compound Cell_Culture->Compound_Treatment Heating 3. Heat Cells at Various Temperatures Compound_Treatment->Heating Lysis 4. Cell Lysis Heating->Lysis Centrifugation 5. Centrifugation to Separate Soluble and Precipitated Proteins Lysis->Centrifugation Protein_Quantification 6. Quantify Soluble Target Protein (EGFR) (e.g., Western Blot, ELISA) Centrifugation->Protein_Quantification Data_Analysis 7. Analyze Data to Determine Thermal Shift Protein_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

References

Comparative Analysis of N-(3-ethynylphenyl)acetamide Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(3-ethynylphenyl)acetamide analogs, focusing on their potential as kinase inhibitors. While direct and comprehensive SAR studies on this compound itself are not extensively available in the public domain, this document leverages data from closely related aryl acetamide structures to infer potential SAR trends. The ethynyl group present in the core structure suggests a potential for covalent interaction with cysteine residues in the ATP-binding pocket of certain kinases, a mechanism employed by several successful kinase inhibitors.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Although specific SAR data for this compound is limited, studies on analogous aryl acetamide scaffolds provide valuable insights into how different substituents may impact biological activity. The following table summarizes the half-maximal effective concentration (EC50) of various analogs of an aryl acetamide triazolopyridazine core against Cryptosporidium parvum, which can serve as a model for understanding the influence of substitutions on a phenylacetamide scaffold.

Table 1: Structure-Activity Relationship of Aryl Acetamide Analogs

Compound IDR Group (Substitution on Phenyl Ring)EC50 (µM)[1]
11 H (Unsubstituted)21
12 4-Cl0.66
15 4-Br1.1
18 4-F0.86
25 3-NO218
27 3-CN38
29 3-SF51.1
31 3-CF31.1
38 4-alkynyl0.88
72 2-F, 3-CF3>25
73 3-F, 4-CF31.3
74 2-F, 5-CF315

Key SAR Observations:

  • Electron-withdrawing groups: In general, electron-withdrawing groups on the phenyl ring appear to be more favorable for activity than electron-donating groups.[1]

  • Halogens: Substitution with halogens at the 4-position (Cl, Br, F) significantly increases potency compared to the unsubstituted analog.[1]

  • Positional Effects: The position of the substituent on the phenyl ring is critical. For instance, a 3-CF3 group (compound 31) is highly potent, while a 2-F, 3-CF3 combination (compound 72) leads to a significant loss of activity.[1]

  • Alkynyl Group: The presence of an alkynyl group at the 4-position (compound 38) is well-tolerated and results in potent activity, highlighting the potential importance of this functional group, which is a key feature of this compound.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of this compound analogs. Below are protocols for key experiments typically employed in the study of kinase inhibitors.

Biochemical Kinase Inhibition Assay (EGFR)

This assay determines the in-vitro potency of a compound against a purified kinase.

Materials:

  • Recombinant human EGFR protein (wild-type or mutant)

  • Test compounds (this compound analogs)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add kinase buffer to each well of a 384-well plate.

    • Add the test compound solution.

    • Add the EGFR enzyme and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

    • Incubate for a specific time (e.g., 60 minutes) at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular EGFR Autophosphorylation Assay

This cell-based assay assesses the ability of a compound to inhibit EGFR activity within a cellular environment.[2]

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A431) or harboring specific EGFR mutations (e.g., H1975 for T790M).

  • Cell culture medium and serum.

  • Test compounds.

  • Epidermal Growth Factor (EGF).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR.

  • HRP-conjugated secondary antibodies.

  • Western blot reagents and equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition.

Mass Spectrometry for Covalent Adduct Confirmation

This experiment is crucial to confirm the covalent binding of ethynyl-containing compounds to the target kinase.[2][3]

Materials:

  • Recombinant kinase protein.

  • Test compound.

  • Incubation buffer.

  • Trypsin or other proteases.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Incubation: Incubate the recombinant kinase with an excess of the test compound.

  • Digestion: Digest the protein into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography.

    • Analyze the peptides by mass spectrometry to identify the peptide covalently modified by the compound.

    • The mass shift on the modified peptide will correspond to the molecular weight of the inhibitor.

    • Tandem MS (MS/MS) can be used to pinpoint the exact amino acid residue (e.g., cysteine) that has been modified.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Inhibitor This compound Analog Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow

G cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_covalent Covalent Binding Assay b1 Compound Dilution b2 Kinase Reaction (Enzyme + Substrate + ATP + Compound) b1->b2 b3 Signal Detection (e.g., ADP-Glo) b2->b3 b4 IC50 Determination b3->b4 c1 Cell Treatment with Compound c2 Cell Lysis c1->c2 c3 Western Blot (p-Kinase vs Total Kinase) c2->c3 c4 Inhibition Analysis c3->c4 d1 Incubation of Kinase with Compound d2 Proteolytic Digestion d1->d2 d3 LC-MS/MS Analysis d2->d3 d4 Adduct Identification d3->d4

Caption: Workflow for the evaluation of this compound analogs as kinase inhibitors.

Logical Relationship

G SAR Structure-Activity Relationship (SAR) Biochem Biochemical Potency (IC50) SAR->Biochem Cell Cellular Efficacy (EC50) SAR->Cell Analog This compound Analog Design & Synthesis Analog->SAR Analog->Biochem Analog->Cell Covalent Mechanism of Action (Covalent vs. Non-covalent) Analog->Covalent Lead Lead Optimization Biochem->Lead Cell->Lead Covalent->Lead

Caption: Logical relationship in the process of SAR-driven lead optimization for kinase inhibitors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe and compliant disposal of N-(3-ethynylphenyl)acetamide (CAS No. 70933-58-3). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to build on your existing safety knowledge by providing specific, actionable protocols grounded in an understanding of the material's chemistry and the governing regulatory landscape. The procedures outlined herein are designed to be self-validating, ensuring that each step contributes to a safe and compliant laboratory environment.

Hazard Assessment: Understanding the Risks

This compound is an organic compound whose structure presents distinct chemical hazards that must be understood to ensure proper handling and disposal. Its primary risks are associated with irritation and acute toxicity.

  • Chemical Structure and Associated Hazards: The molecule contains an ethynyl group (-C≡CH) and an acetamide functional group. While many simple acetylenic compounds are known for their potential to form explosive acetylides or decompose, the available Safety Data Sheets (SDS) for this compound do not specifically list explosive hazards. However, the primary documented risks are physiological.

  • Toxicological Profile: According to safety data, this compound is classified as harmful and an irritant.[1][2] Key hazard statements include:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

Therefore, all handling and disposal procedures must be designed to prevent ingestion, inhalation, and contact with skin and eyes. Contaminated personal protective equipment (PPE) and labware are considered hazardous waste and must be disposed of accordingly.

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste, including this compound, is rigorously regulated. In the United States, the primary authority is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[5][6]

Laboratories are classified as waste generators and must adhere to specific standards for waste accumulation, storage, and disposal.[5] Many research institutions operate under 40 CFR Part 262, Subpart K, which provides alternative, more flexible requirements for managing hazardous waste in academic laboratories compared to industrial settings.[6][7] A core requirement for all generators is to perform a hazardous waste determination for all waste streams.[7][8]

It is the responsibility of the individual researcher and their institution's Environmental Health & Safety (EH&S) department to ensure full compliance with all federal, state, and local regulations.[9]

Core Disposal Principles and Protocol

The following step-by-step protocol provides a systematic approach to disposing of this compound waste, from the point of generation to final pickup.

Step 1: Waste Characterization and Segregation

Proper disposal begins with correct identification. All waste streams containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes unused or expired pure compounds, contaminated lab supplies (e.g., weigh boats, gloves, paper towels), and silica gel from chromatography.

  • Liquid Waste: This includes reaction mixtures, solutions, and solvent rinses from contaminated glassware.

Crucially, do not mix this waste with other waste streams. Halogenated and non-halogenated liquid wastes should be kept separate to facilitate proper disposal by your institution's hazardous waste contractor.

Step 2: Personal Protective Equipment (PPE)

Before handling any waste, ensure appropriate PPE is worn to mitigate the risks of irritation and exposure.[4][10]

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber glovesPrevents skin contact and irritation.[11]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or gogglesProtects against splashes and airborne particles causing eye irritation.[12]
Body Protection Standard flame-resistant laboratory coatProtects skin and personal clothing from contamination.
Step 3: Containment and Labeling

Proper containment is critical to prevent environmental release and ensure safe handling.

  • Select the Correct Waste Container:

    • Solid Waste: Use a sealable, rigid, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or jar). The container must have a secure, screw-top lid.

    • Liquid Waste: Use a designated, leak-proof, and shatter-resistant container, typically provided by your EH&S department. Ensure the container is chemically compatible with the solvents used.

  • Label the Container Immediately:

    • Attach a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[13]

    • List all other components of the waste mixture, including solvents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Keep the container closed at all times except when adding waste.[4]

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][7]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Store the waste container in a secondary containment bin to prevent spills.

  • Keep the container away from incompatible materials, heat sources, and open flames.[14]

Step 5: Arranging for Disposal

Once the waste container is full or waste is no longer being generated, arrange for its removal.

  • Contact EH&S: Notify your institution's Environmental Health & Safety department for a waste pickup.

  • Documentation: Complete any required waste manifests or pickup request forms accurately. Maintain a record of the waste generated and disposed of as per your institution's policy.

  • Final Disposal: The final disposal method will be determined by the licensed hazardous waste contractor.[9] For organic solids and liquids like this compound, the most common method is incineration at a licensed facility .[3][10][14][15][16] This high-temperature process ensures the complete destruction of the chemical.[17]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound waste.

G Workflow for this compound Disposal start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe Always first characterize Characterize Waste Is it this compound or contaminated with it? container Select Compatible Hazardous Waste Container characterize->container Yes ppe->characterize label Affix & Complete Hazardous Waste Label container->label accumulate Place in Satellite Accumulation Area (SAA) label->accumulate close_container Keep Container Securely Closed accumulate->close_container full Container Full or No Longer in Use? close_container->full full->accumulate No ehs Contact EH&S for Pickup & Complete Paperwork full->ehs Yes end Waste Removed by Licensed Contractor ehs->end

Caption: Decision workflow for the compliant disposal of this compound.

Emergency Procedures

In the event of accidental release or exposure, immediate and correct action is critical.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Sweep or scoop the absorbed material into a designated hazardous waste container.[10][18]

    • Label the container and dispose of it as hazardous waste.

    • Clean the spill area thoroughly.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][18]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4][18]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][18]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]

Always consult the Safety Data Sheet (SDS) and contact your institution's EH&S department for guidance following any spill or exposure.[18]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.